Indium In-111 Pentetreotide
描述
属性
CAS 编号 |
139096-04-1 |
|---|---|
分子式 |
C63H84InN13O19S2 |
分子量 |
1506.4 g/mol |
IUPAC 名称 |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChI 键 |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
规范 SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Indium In-111 Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium In-111 pentetreotide (B1679299), a radiopharmaceutical agent also known as OctreoScan®, is a cornerstone in the diagnostic imaging of neuroendocrine tumors (NETs). Its efficacy is rooted in the specific molecular interactions between its components and the unique physiology of these tumors. This technical guide provides a comprehensive overview of the core mechanism of action of In-111 pentetreotide, detailing its molecular structure, binding characteristics to somatostatin (B550006) receptors (SSTRs), subsequent cellular internalization, and the principles of radionuclide-based imaging. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key processes involved.
Molecular Composition and Structure
Indium In-111 pentetreotide is a radioconjugate composed of three key components:
-
Pentetreotide: A synthetic analog of the natural hormone somatostatin.[1][2] Pentetreotide is a derivative of octreotide, modified to include a diethylenetriaminepentaacetic acid (DTPA) chelator.[1][3] This modification allows for the stable chelation of a metallic radionuclide.
-
Indium-111 (¹¹¹In): A gamma-emitting radionuclide with a physical half-life of 2.8 days (67.3 hours).[4][5] It decays by electron capture to stable cadmium-111, emitting gamma photons at 171.3 keV and 245.4 keV, which are readily detectable by gamma cameras for scintigraphic imaging.[4][5]
-
Chelator (DTPA): The DTPA molecule serves as a linker, firmly binding the Indium-111 radioisotope to the pentetreotide peptide.[1][3]
Core Mechanism of Action: Receptor-Mediated Targeting
The fundamental mechanism of action of In-111 pentetreotide is its ability to specifically target and bind to somatostatin receptors (SSTRs) that are overexpressed on the surface of many neuroendocrine tumor cells.[1][2][6]
Somatostatin Receptors (SSTRs)
There are five known subtypes of human somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), all of which are G-protein coupled receptors.[7][8] Neuroendocrine tumors often exhibit a high density of these receptors, particularly the SSTR2 subtype.[2][4][9]
Binding Affinity and Specificity
Pentetreotide, being an analog of somatostatin, has a high binding affinity for SSTRs, with a particular preference for the SSTR2 and SSTR5 subtypes.[2][10] The binding of In-111 pentetreotide to these receptors is highly specific, forming the basis for its diagnostic utility. Upon intravenous administration, the radiopharmaceutical distributes throughout the body, but it preferentially accumulates in tissues with high SSTR expression, such as NETs.[11][12]
Data Presentation: Quantitative Analysis
The binding affinity of pentetreotide and related somatostatin analogs to SSTR subtypes is a critical determinant of its targeting efficiency. The following table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs, including those structurally similar to pentetreotide, for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| [¹¹¹In-DTPA⁰]octreotide (OctreoScan) | >1000 | 2.5 ± 0.5 | 236 ± 48 | >1000 | 131 ± 13 |
| [¹¹¹In-DTPA⁰, Tyr³]octreotate | >1000 | 1.3 ± 0.1 | 100 ± 10 | >1000 | 38 ± 2 |
| [⁹⁰Y-DOTA⁰, Tyr³]octreotide | >1000 | 2.1 ± 0.3 | 26.5 ± 2.6 | >1000 | 31.0 ± 2.0 |
| [⁶⁸Ga-DOTA⁰, Tyr³]octreotide | >1000 | 2.5 ± 0.4 | 21.6 ± 3.8 | >1000 | 118 ± 12 |
| Octreotide | >1000 | 0.8 ± 0.1 | 45 ± 5 | >1000 | 7.9 ± 0.8 |
Data adapted from Reubi et al. (2000). Note: [¹¹¹In-DTPA⁰]octreotide is the chemical name for In-111 pentetreotide (OctreoScan).
Cellular Internalization and Radionuclide Sequestration
Following binding to the SSTRs on the tumor cell surface, the In-111 pentetreotide-receptor complex is internalized into the cell via endocytosis.[13][14] This process is crucial for the retention of the radionuclide within the target cell, leading to a strong and persistent signal for imaging. Studies have shown that after an initial partial release, the internalized Indium-111 is retained within the cytoplasm and nucleus of the tumor cells for an extended period. This prolonged retention enhances the tumor-to-background ratio in scintigraphic images, allowing for clear visualization of the tumor.[13][14]
The internalization of the radiopharmaceutical also has therapeutic implications. The decay of Indium-111 not only produces gamma rays for imaging but also emits low-energy Auger electrons.[14] These electrons have a very short range and can induce localized damage to cellular components, including DNA, when the radionuclide is in close proximity to the nucleus. This forms the basis for peptide receptor radionuclide therapy (PRRT) using Auger electron-emitting isotopes.[14]
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand (e.g., pentetreotide) for a specific receptor (e.g., SSTR2).
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (pentetreotide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation.
-
In Vitro Internalization Assay
This protocol quantifies the rate and extent of cellular internalization of a radiolabeled peptide.
Methodology:
-
Cell Culture:
-
Plate SSTR-expressing cells (e.g., AR42J rat pancreatic tumor cells) in multi-well plates and allow them to adhere overnight.
-
-
Internalization Experiment:
-
Wash the cells with a binding buffer.
-
Add In-111 pentetreotide to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, terminate the internalization by placing the plates on ice.
-
To differentiate between surface-bound and internalized radioactivity, treat one set of cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. The other set remains untreated to measure total cell-associated radioactivity.
-
Wash the cells with cold buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
The radioactivity in the acid-treated cells represents the internalized fraction.
-
The difference in radioactivity between the untreated and acid-treated cells represents the surface-bound fraction.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point to determine the internalization rate.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Signaling pathway of In-111 Pentetreotide binding and internalization.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship Diagram
Caption: Logical relationship of In-111 Pentetreotide's mechanism of action.
Conclusion
The mechanism of action of this compound is a well-defined, receptor-mediated process that leverages the overexpression of somatostatin receptors, particularly SSTR2, on neuroendocrine tumors. The high-affinity binding of the pentetreotide analog, followed by efficient cellular internalization, leads to the accumulation and retention of the Indium-111 radionuclide within the tumor cells. This targeted delivery of a gamma-emitting isotope enables high-resolution scintigraphic imaging for diagnosis, staging, and monitoring of NETs. Furthermore, the co-emission of Auger electrons presents a potential for targeted radionuclide therapy. A thorough understanding of these molecular and cellular mechanisms is paramount for the continued development and optimization of radiolabeled somatostatin analogs for both diagnostic and therapeutic applications in oncology.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Affinity and Preclinical Biodistribution of Radiolabeled Somatostatin Analogs | Anticancer Research [ar.iiarjournals.org]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeted radiotherapy with radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indium-111-pentetreotide scintigraphy and somatostatin receptor subtype 2 expression: new prognostic factors for malignant well-differentiated endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Somatostatin Receptor Binding Affinity of In-111 Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Indium-111 (In-111) Pentetreotide (B1679299), known commercially as OctreoScan™, is a cornerstone radiopharmaceutical for the diagnostic imaging of neuroendocrine tumors (NETs).[1][2][3][4] Its clinical efficacy is fundamentally rooted in its molecular interaction with somatostatin (B550006) receptors (SSTRs), which are overexpressed on the surface of many NET cells. This guide provides a detailed examination of the binding affinity of In-111 Pentetreotide for SSTR subtypes, the experimental methodologies used to quantify these interactions, and the subsequent intracellular signaling cascades.
In-111 Pentetreotide is a conjugate of the radionuclide Indium-111 and pentetreotide.[5][6] Pentetreotide itself is a derivative of octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, modified with a DTPA (diethylenetriaminepentaacetic acid) chelator to stably bind In-111.[7]
Somatostatin Receptor Subtype Affinity
The human body expresses five distinct somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which belong to the G-protein coupled receptor (GPCR) superfamily. The diagnostic and therapeutic utility of somatostatin analogs is largely dictated by their specific binding profile to these subtypes.
In-111 Pentetreotide exhibits a distinct and high-affinity binding profile, primarily targeting SSTR2 and SSTR5.[3][7][8][9][10][11] Its affinity for SSTR3 is moderate, while its interaction with SSTR1 and SSTR4 is generally considered low to negligible.[7] This high affinity for SSTR2 is particularly significant, as this subtype is the most prevalently overexpressed receptor in well-differentiated NETs.[7][12]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is quantitatively expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The data presented below are synthesized from various in-vitro studies using human SSTR subtypes expressed in recombinant cell systems.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Pentetreotide | >1000 | 0.1 - 10 | 30 - 100 | >1000 | 10 - 50 |
| Somatostatin-14 | 1.5 | 0.3 | 0.9 | 1.1 | 0.5 |
| Octreotide | >1000 | 0.6 | >1000 | >1000 | 6.1 |
Note: Specific values can vary between studies based on the exact experimental conditions, cell lines, and radioligands used. The table represents a consensus range from published literature.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Ki and IC50 values) is predominantly achieved through competitive radioligand binding assays.[13][14] These assays are considered the gold standard for quantifying ligand-receptor interactions.[13][14]
Detailed Methodology
-
Cell Culture and Membrane Preparation:
-
Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), are engineered to express a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[15]
-
Membrane Isolation: Cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged at high speed to pellet the cell membranes, which contain the receptors. The resulting membrane preparation is washed and stored at -80°C.
-
-
Competitive Binding Assay:
-
Reaction Mixture: In each well of a microplate, a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]octreotide) is incubated with a fixed amount of the cell membrane preparation.
-
Competition: Increasing concentrations of the unlabeled competitor compound (in this case, pentetreotide) are added to the wells. A control for non-specific binding is included, which contains a high concentration of unlabeled somatostatin.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 30-90 minutes) to allow the binding to reach equilibrium.[16]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[14] The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Radioactivity Measurement: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Plotting: The measured radioactivity is plotted against the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
IC50 Determination: The IC50 value is determined from this curve as the concentration of pentetreotide that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
SSTR2 Signaling Pathway Diagram
Upon binding of pentetreotide, SSTR2 initiates a cascade of intracellular events characteristic of Gi/Go-coupled receptors. This leads to the inhibition of hormone secretion and cell growth, which are the ultimate therapeutic goals.
Caption: SSTR2 signaling cascade upon pentetreotide binding.
References
- 1. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. openmedscience.com [openmedscience.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Clinical usefulness of Somatostatin Receptor Scintigraphy in the Diagnosis of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. auntminnie.com [auntminnie.com]
- 11. carcinoid.org [carcinoid.org]
- 12. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterisation of human recombinant somatostatin receptors. 1. Radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand binding to somatostatin receptors induces receptor-specific oligomer formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Internalization of Indium-111 Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and internalization of Indium-111 (¹¹¹In) pentetreotide (B1679299). ¹¹¹In-pentetreotide, a radiolabeled somatostatin (B550006) analog, is a crucial tool in the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). Understanding the intricate processes of its cellular journey is paramount for optimizing its clinical utility and developing novel therapeutic strategies.
Introduction to ¹¹¹In-Pentetreotide and its Target: The Somatostatin Receptor 2 (SSTR2)
Indium-111 pentetreotide is a radiopharmaceutical composed of the synthetic somatostatin analog octreotide, a chelating agent diethylenetriaminepentaacetic acid (DTPA), and the gamma-emitting radionuclide Indium-111. Its clinical efficacy is rooted in its high affinity for SSTRs, which are G-protein coupled receptors (GPCRs) overexpressed on the surface of many NET cells. The binding of ¹¹¹In-pentetreotide to these receptors allows for both scintigraphic imaging and targeted radionuclide therapy.
The primary target of pentetreotide is the somatostatin receptor subtype 2 (SSTR2). Upon binding, the ¹¹¹In-pentetreotide-SSTR2 complex is internalized by the cell, a critical step for the accumulation of radioactivity within the tumor, which is essential for both imaging sensitivity and the therapeutic effect of the radionuclide.
The SSTR2 Signaling Pathway: A Cascade of Events
The binding of ¹¹¹In-pentetreotide to SSTR2 initiates a cascade of intracellular signaling events. As a Gi-protein coupled receptor, SSTR2 activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences various downstream cellular processes.
Furthermore, SSTR2 activation triggers other important signaling pathways that contribute to its anti-proliferative and pro-apoptotic effects. These include the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, and the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2) cascade. The intricate interplay of these pathways ultimately governs the cellular response to ¹¹¹In-pentetreotide.
Figure 1: SSTR2 signaling pathway upon ¹¹¹In-pentetreotide binding.
Cellular Uptake and Internalization Workflow
The journey of ¹¹¹In-pentetreotide from the extracellular space into the cell is a multi-step process that is crucial for its diagnostic and therapeutic efficacy. This process, known as receptor-mediated endocytosis, ensures the concentration of the radiopharmaceutical within the target cells. The general workflow involves binding to the SSTR2 receptor, followed by internalization into endosomes, and subsequent intracellular trafficking.
Figure 2: Cellular internalization workflow of ¹¹¹In-pentetreotide.
Quantitative Data on Cellular Uptake and Internalization
The efficiency of ¹¹¹In-pentetreotide uptake and internalization varies among different cancer cell lines, largely depending on the expression levels of SSTR2. While comprehensive, standardized data across a wide range of cell lines for ¹¹¹In-pentetreotide is limited in publicly available literature, data from related somatostatin analogs like [¹¹¹In]In-DOTATATE can provide valuable insights. The following table summarizes representative data from in vitro studies.
| Cell Line | Cancer Type | SSTR2 Expression | Radioligand | Internalized Fraction (% Added Dose/mg DNA) | Reference |
| BON-1 | Pancreatic Neuroendocrine Tumor | Moderate | [¹¹¹In]In-DOTATATE | 6.99 ± 1.75 | [1] |
| NCI-H727 | Lung Carcinoid | High | [¹¹¹In]In-DOTATATE | 40.10 ± 9.78 | [1] |
| GOT1 | Gastric Neuroendocrine Carcinoma | Very High | [¹¹¹In]In-DOTATATE | 405.04 ± 98.12 (Total Uptake) | [1] |
Note: The data presented is for [¹¹¹In]In-DOTATATE and serves as an illustrative example. Quantitative data for ¹¹¹In-pentetreotide may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments used to study the cellular uptake and internalization of ¹¹¹In-pentetreotide.
Radioligand Saturation Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) on the cell surface.
Materials:
-
SSTR2-expressing cells (e.g., HEK293-SSTR2, BON-1)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
¹¹¹In-pentetreotide of known specific activity
-
Unlabeled pentetreotide or octreotide
-
Cell harvesting equipment (e.g., cell scraper, filtration manifold)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Gamma counter
Procedure:
-
Cell Culture: Culture SSTR2-expressing cells to confluency in appropriate culture vessels.
-
Cell Preparation: On the day of the experiment, wash the cells with ice-cold PBS and harvest them by gentle scraping. Resuspend the cells in ice-cold binding buffer to a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup: In a series of microcentrifuge tubes, add a fixed amount of cell suspension.
-
Total Binding: To a set of tubes, add increasing concentrations of ¹¹¹In-pentetreotide (e.g., 0.1 - 20 nM).
-
Non-specific Binding: To another set of tubes, add the same increasing concentrations of ¹¹¹In-pentetreotide along with a high concentration of unlabeled pentetreotide (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 37°C or on ice) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Plot specific binding versus the concentration of ¹¹¹In-pentetreotide and use non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
Figure 3: Experimental workflow for a radioligand saturation binding assay.
Acid-Wash Internalization Assay
This assay is used to differentiate between surface-bound and internalized radioligand.
Materials:
-
SSTR2-expressing cells cultured in multi-well plates
-
Binding medium (e.g., serum-free culture medium with 0.2% BSA)
-
¹¹¹In-pentetreotide
-
Acid wash buffer (e.g., 0.2 M Glycine-HCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Seed SSTR2-expressing cells in multi-well plates and grow to confluency.
-
Binding: On the day of the experiment, wash the cells with binding medium. Add a fixed concentration of ¹¹¹In-pentetreotide (typically at or below the Kd) to the wells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Termination of Uptake: At each time point, place the plate on ice and rapidly wash the cells with ice-cold PBS to stop the internalization process.
-
Acid Wash: To one set of wells (for determining internalized fraction), add ice-cold acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice to strip off the surface-bound radioligand. Collect the acid wash supernatant (surface-bound fraction).
-
Lysis: To the acid-washed cells, and to a parallel set of non-acid-washed wells (for determining total cell-associated radioactivity), add lysis buffer to solubilize the cells. Collect the lysate (internalized fraction for acid-washed wells, and total cell-associated for non-acid-washed wells).
-
Quantification: Measure the radioactivity in the acid wash supernatant and the cell lysates using a gamma counter.
-
Data Analysis:
-
Surface-bound radioactivity: Radioactivity in the acid wash supernatant.
-
Internalized radioactivity: Radioactivity in the lysate of the acid-washed cells.
-
Total cell-associated radioactivity: Radioactivity in the lysate of the non-acid-washed cells.
-
Calculate the percentage of internalization at each time point: (Internalized radioactivity / Total cell-associated radioactivity) x 100.
-
Figure 4: Experimental workflow for an acid-wash internalization assay.
Conclusion
The cellular uptake and internalization of ¹¹¹In-pentetreotide are complex, multi-step processes that are fundamental to its clinical application in neuroendocrine tumor imaging and therapy. A thorough understanding of the underlying molecular mechanisms, including SSTR2 signaling and receptor-mediated endocytosis, is crucial for optimizing existing treatments and for the rational design of new radiopharmaceuticals with improved tumor targeting and therapeutic efficacy. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these processes in vitro, paving the way for further advancements in the field.
References
Indium In-111 Pentetreotide: A Comprehensive Technical Guide for Research Applications
Introduction
Indium In-111 pentetreotide (B1679299) is a key radiopharmaceutical agent utilized in nuclear medicine and oncological research. It is a conjugate of Indium-111, a gamma-emitting radionuclide, and pentetreotide, a synthetic analogue of the human hormone somatostatin (B550006).[1][2] Pentetreotide, also known as octreotide (B344500) DTPA, is designed to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the cell surfaces of many neuroendocrine tumors (NETs).[3][4] This targeted binding makes In-111 pentetreotide a valuable tool for the diagnostic imaging and, increasingly, for the therapeutic treatment of these tumors.[1][5] This guide provides an in-depth overview of its mechanism, research applications, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
The utility of Indium In-111 pentetreotide is rooted in its specific interaction with somatostatin receptors, particularly subtypes 2 (sst2) and 5 (sst5).[1][6] NETs, such as those of gastroenteropancreatic (GEP) origin, carcinoid tumors, and pituitary adenomas, exhibit a high density of these receptors.[1][7]
The process unfolds as follows:
-
Binding: Following intravenous administration, In-111 pentetreotide circulates and binds with high affinity to sst2 and sst5 on tumor cell membranes.[2][3]
-
Internalization: Upon binding, the entire receptor-radiopharmaceutical complex is internalized by the cell.[4][5] This process effectively traps the radioactive Indium-111 inside the target tumor cell.
-
Radioactive Decay and Detection/Therapy: Indium-111 decays via electron capture, emitting gamma rays (primarily at 171 and 245 keV) and short-range, low-energy Auger electrons.[5][6]
-
For Imaging: The emitted gamma rays can be detected externally by a gamma camera to produce scintigraphic images (a procedure known as OctreoScan or Somatostatin Receptor Scintigraphy), revealing the location, size, and metastatic spread of SSTR-positive tumors.[1]
-
For Therapy: The Auger electrons deposit their energy over a very short distance (nanometers to micrometers), causing highly localized cytotoxic damage to the cell's DNA, especially when the radionuclide is in close proximity to the nucleus.[5][6] This forms the basis for Peptide Receptor Radionuclide Therapy (PRRT) using high doses of In-111 pentetreotide.
-
Figure 1: Mechanism of In-111 Pentetreotide Action.
Core Research Applications
Diagnostic Imaging and Staging (Somatostatin Receptor Scintigraphy)
The primary research and clinical application of In-111 pentetreotide is in diagnostic imaging. It is considered a highly sensitive method for detecting SSTR-positive tumors.[1][8]
-
Tumor Localization: It is used to localize primary and metastatic NETs, including GEP tumors, carcinoids, pituitary adenomas, and medullary thyroid carcinomas.[1][7]
-
Staging and Management: By providing a whole-body scan, it helps in staging the disease and can significantly impact patient management by detecting unsuspected lesions not seen with conventional imaging like CT or MRI.[1][6][8]
-
Predicting Therapeutic Response: The intensity of uptake on an In-111 pentetreotide scan can predict the potential efficacy of SSTR-targeting therapies, such as octreotide analogues or PRRT.[8]
Peptide Receptor Radionuclide Therapy (PRRT)
Research has demonstrated that higher, therapeutic doses of In-111 pentetreotide can be used to treat disseminated neuroendocrine tumors.[5][9][10] This is particularly relevant for patients who have failed conventional therapies.[5][11] The therapeutic effect is primarily attributed to the Auger electrons emitted by In-111, which induce cell death upon internalization.[5][6] Clinical trials have investigated its efficacy in prolonging survival and improving symptoms in patients with GEP tumors.[5]
Drug Development and Preclinical Studies
In-111 pentetreotide serves as a benchmark compound in the development of new radiolabeled somatostatin analogues.
-
Target Validation: It is used to confirm SSTR expression in new in vitro cell lines and in vivo animal tumor models.
-
Competitive Binding Assays: Researchers use it in displacement assays to determine the binding affinity of novel, non-radioactive SSTR ligands.[12]
-
Biodistribution Studies: It is used as a standard for comparing the tumor uptake and organ distribution of new radiopharmaceuticals.
Data Presentation: Quantitative Summaries
Table 1: Diagnostic Sensitivity of In-111 Pentetreotide Scintigraphy
| Tumor Type | Reported Sensitivity | Citation(s) |
| Carcinoid Tumors | 86% - 96% | [6][13] |
| Gastroenteropancreatic (GEP) NETs | >85% | [8][13] |
| Gastrinomas | High (>85%) | [13] |
| Medullary Thyroid Carcinoma | 65% - 70% | [13] |
| Meningiomas | Highly Detectable | [7] |
| Grade I/II Astrocytomas | SSTR-Positive | [7] |
Table 2: Clinical Trial Outcomes for High-Dose In-111 Pentetreotide Therapy (PRRT)
| Study Focus | Key Findings | Citation(s) |
| GEP Malignancies | Clinical benefit in 62% of patients; 8% partial radiographic response; Median survival of 18 months. | [5] |
| Disseminated NETs (Long-term) | At 6 months post-treatment: 30% disease progression, 31% had objective response (complete or partial). Mean progression-free survival was 12.25 months. | [10][14] |
| Disseminated NETs (Multi-center) | 75% of patients showed some benefit (response or stability) from treatment. | [14] |
Experimental Protocols
Protocol for Radiolabeling of Pentetreotide with Indium-111
This protocol is based on the widely used kit-based preparation method.[3][15]
Materials:
-
Octreoscan™ Kit or equivalent, containing:
-
A reaction vial with 10 µg pentetreotide, gentisic acid, citrate (B86180) buffer, and inositol.[15][16]
-
A vial of sterile Indium In-111 Chloride solution (e.g., 111 MBq/mL or 3 mCi/mL).[15][16]
-
-
Sterile syringe and needle.
-
Dose calibrator.
-
Quality control system (e.g., ITLC or HPLC).
Methodology:
-
Preparation: Allow the kit components to reach room temperature. Aseptic technique must be maintained throughout the procedure.[3]
-
Reconstitution: Using a sterile syringe, add the required volume of Indium In-111 Chloride solution to the reaction vial containing the lyophilized pentetreotide powder.
-
Incubation: Gently swirl the vial to ensure complete dissolution. Incubate at room temperature for 30 minutes.
-
Quality Control (QC): Before administration, determine the radiochemical purity (RCP) of the final product. A sample is analyzed using chromatography to separate the bound (In-111 pentetreotide) from the unbound (free In-111) radioactivity.
-
Validation: The RCP must be greater than 90% for the product to be suitable for use.[7] The final product should be used within 6 hours of preparation.[3][15]
Figure 2: Experimental Workflow for Radiolabeling.
Protocol for Clinical Imaging with In-111 Pentetreotide
This protocol outlines the standard procedure for Somatostatin Receptor Scintigraphy in human subjects.
Patient Preparation:
-
Hydration: Patients should be well-hydrated before the injection and for at least one day after to reduce radiation exposure to the kidneys and bladder.[7]
-
Bowel Cleansing: A mild laxative is often recommended before and after administration to reduce bowel activity, which can obscure abdominal lesions.[15]
-
Medication Review: If the patient is on octreotide therapy, discontinuation for at least 24 hours prior to the scan should be considered to avoid receptor blockade.[7]
-
Special Cases: For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for inducing hypoglycemia.[7][13]
Methodology:
-
Dose Administration: The recommended intravenous dose is typically 111 MBq (3 mCi) for planar imaging and 222 MBq (6 mCi) for SPECT imaging in adults.[13][15] The injection should be administered slowly.
-
Imaging Schedule: Images are acquired at multiple time points to allow for background clearance and optimal tumor visualization.
-
Early Imaging: 4 hours post-injection.
-
Delayed Imaging: 24 hours post-injection.
-
Optional Imaging: 48-hour images may be necessary if significant bowel activity is present at 24 hours.[13]
-
-
Image Acquisition:
-
Planar Imaging: Whole-body scans are acquired using a large field-of-view gamma camera.
-
SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is performed over areas of interest (e.g., the abdomen) to improve lesion localization and characterization. SPECT of the liver is recommended even if planar images appear normal.[7]
-
-
Image Analysis: The acquired images are processed and reviewed to identify areas of abnormal radiotracer accumulation consistent with SSTR-positive tumors.
Figure 3: Logical Workflow for Clinical Imaging.
References
- 1. openmedscience.com [openmedscience.com]
- 2. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Facebook [cancer.gov]
- 5. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. carcinoid.org [carcinoid.org]
- 8. Somatostatin receptor imaging with indium-111-pentetreotide in gastroenteropancreatic neuroendocrine tumors: safety, efficacy and impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 12. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]
A Preclinical Researcher's Guide to Indium In-111 Pentetreotide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indium In-111 pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog, is a cornerstone in the preclinical and clinical investigation of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This technical guide provides a comprehensive overview of preclinical research involving In-111 pentetreotide, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Core Principles and Mechanism of Action
In-111 pentetreotide is a conjugate of the radionuclide Indium-111 and pentetreotide. Pentetreotide is a derivative of octreotide (B344500), a synthetic analog of the natural hormone somatostatin, linked to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1] The pentetreotide moiety exhibits a high binding affinity, particularly for somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed on the cell membranes of various neuroendocrine tumors.[1][2]
Upon intravenous administration, In-111 pentetreotide binds to these receptors. The subsequent internalization of the receptor-ligand complex allows for the targeted delivery of radiation to the tumor cells.[3] The decay of Indium-111 emits gamma rays, which are utilized for scintigraphic imaging (SPECT), and Auger electrons, which have a short range and can induce localized cytotoxicity, forming the basis for peptide receptor radionuclide therapy (PRRT).[3][4]
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
The binding of In-111 pentetreotide to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is predominantly inhibitory and plays a crucial role in regulating cell proliferation, hormone secretion, and apoptosis. The key signaling events are depicted in the diagram below.
Activation of SSTR2 by somatostatin analogs leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This in turn reduces the activity of Protein Kinase A (PKA). Concurrently, the Gβγ subunits can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and the tyrosine phosphatases SHP-1 and SHP-2.[3][5] These phosphatases play a complex role in modulating the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6] Ultimately, the integrated signaling leads to the upregulation of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest, and can also promote apoptosis.[3][5]
Quantitative Data from Preclinical Studies
Quantitative analysis is paramount in the preclinical evaluation of In-111 pentetreotide. The following tables summarize key quantitative data from published literature.
Table 1: In Vitro Binding Affinity of In-111 Pentetreotide Analogs
| Cell Line | Receptor Expressed | Compound | IC50 (nM) |
| AtT20 (mouse pituitary tumor) | SSTR2 | [111In-DTPA0]octreotide | 2.5 ± 0.4 |
| AR4-2J (rat pancreatic tumor) | SSTR2 | [111In-DTPA0]octreotide | 1.8 ± 0.3 |
Data extracted from de Jong et al., Cancer Research, 1998.
Table 2: In Vivo Biodistribution of [111In-DTPA0]octreotide in Rats with CA20948 Pancreatic Tumors
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |
| Blood | 0.38 ± 0.05 | 0.07 ± 0.01 | 0.03 ± 0.01 |
| Pancreas | 2.51 ± 0.33 | 2.01 ± 0.27 | 1.55 ± 0.21 |
| Adrenals | 4.35 ± 0.58 | 3.48 ± 0.46 | 2.68 ± 0.36 |
| Stomach | 0.88 ± 0.12 | 1.12 ± 0.15 | 0.98 ± 0.13 |
| Intestines | 0.42 ± 0.06 | 0.55 ± 0.07 | 0.48 ± 0.06 |
| Liver | 0.95 ± 0.13 | 0.76 ± 0.10 | 0.60 ± 0.08 |
| Spleen | 0.65 ± 0.09 | 0.52 ± 0.07 | 0.41 ± 0.05 |
| Kidneys | 10.5 ± 1.4 | 8.4 ± 1.1 | 6.5 ± 0.9 |
| Lungs | 0.75 ± 0.10 | 0.60 ± 0.08 | 0.47 ± 0.06 |
| Femur | 0.35 ± 0.05 | 0.28 ± 0.04 | 0.22 ± 0.03 |
| Muscle | 0.15 ± 0.02 | 0.12 ± 0.02 | 0.09 ± 0.01 |
| Tumor | 5.5 ± 0.7 | 4.4 ± 0.6 | 3.4 ± 0.5 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. Data extracted from de Jong et al., Cancer Research, 1998.
Table 3: Biodistribution of 111In-DTPA-D-Phe1-octreotide in Nude Mice with Human Carcinoid Tumor (GOT1)
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 72 hours (%ID/g) |
| Blood | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 15.2 ± 2.1 | 12.5 ± 1.8 | 9.8 ± 1.4 |
| Liver | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 |
| Spleen | 1.8 ± 0.3 | 1.3 ± 0.2 | 1.0 ± 0.1 |
| Pancreas | 1.9 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 |
| Stomach | 1.3 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Intestines | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Kidneys | 18.5 ± 2.6 | 14.2 ± 2.0 | 10.9 ± 1.5 |
| Lungs | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.4 ± 0.2 |
| Femur | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Muscle | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. Data extracted from Forssell-Aronsson et al., Nuclear Medicine and Biology, 2000.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving In-111 pentetreotide.
Radiolabeling of Pentetreotide with Indium-111
This protocol is adapted from the general principles of radiolabeling using commercially available kits (e.g., OctreoScan™).[7][8]
Materials:
-
Lyophilized pentetreotide kit (e.g., OctreoScan™) containing a reaction vial with 10 µg pentetreotide and other excipients.[7]
-
Sterile, non-pyrogenic Indium-111 chloride (111InCl3) solution (e.g., 111 MBq/mL).[7]
-
Sterile 0.9% sodium chloride for injection.
-
Lead-shielded vials and syringes.
-
Calibrated dose calibrator.
-
Instant thin-layer chromatography (ITLC-SG) strips or HPLC system for quality control.
Procedure:
-
Allow the lyophilized pentetreotide vial and the 111InCl3 solution to reach room temperature.
-
Using a sterile syringe, add the desired volume of 111InCl3 solution to the pentetreotide reaction vial. The volume will depend on the desired final activity.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Perform quality control to determine the radiochemical purity. A common method is ITLC-SG with a mobile phase of 0.1 N sodium citrate (B86180) (pH 5.0). In this system, 111In-pentetreotide remains at the origin (Rf = 0.0), while free 111In migrates with the solvent front (Rf = 1.0).[9] The radiochemical purity should be greater than 90%.[5]
-
Measure the total activity of the final product in a calibrated dose calibrator.
-
The final preparation can be diluted with sterile 0.9% sodium chloride to the desired volume for injection.
-
The radiolabeled product should be used within 6 hours of preparation.[5]
In Vitro Cell Uptake and Internalization Assay
This protocol describes a method to quantify the cellular uptake and internalization of 111In-pentetreotide in SSTR2-expressing cells.
Materials:
-
SSTR2-expressing cell line (e.g., AR4-2J, NCI-H69).
-
24-well cell culture plates.
-
Complete cell culture medium.
-
111In-pentetreotide.
-
Binding buffer (e.g., HEPES-buffered saline with 1% BSA).
-
Ice-cold wash buffer (e.g., PBS).
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8).
-
Cell lysis buffer (e.g., 1N NaOH).
-
Gamma counter.
Procedure:
-
Seed cells in 24-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
After 24-48 hours, aspirate the culture medium and wash the cells once with binding buffer.
-
Add 111In-pentetreotide (at a desired concentration, e.g., 1 nM) in binding buffer to each well. For determination of non-specific binding, add a 1000-fold excess of unlabeled octreotide to a parallel set of wells 15 minutes prior to the addition of the radioligand.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To stop the incubation, place the plates on ice and aspirate the radioactive medium.
-
Wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
To determine the surface-bound fraction, add acid wash buffer to each well and incubate on ice for 5-10 minutes. Collect the supernatant, which contains the surface-bound radioactivity.
-
To determine the internalized fraction, add cell lysis buffer to the wells to solubilize the cells. Collect the lysate, which contains the internalized radioactivity.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity that is surface-bound and internalized.
Preclinical SPECT/CT Imaging in a Neuroendocrine Tumor Mouse Model
This protocol outlines the procedure for performing SPECT/CT imaging in mice bearing subcutaneous neuroendocrine tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID) bearing SSTR2-expressing neuroendocrine tumor xenografts (e.g., AR4-2J, NCI-H69).
-
111In-pentetreotide.
-
Anesthesia system (e.g., isoflurane).
-
Small animal SPECT/CT scanner.
-
Animal handling and monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Maintain the animal's body temperature using a heating pad.
-
Radiotracer Administration: Administer a bolus injection of 111In-pentetreotide (typically 10-20 MBq) via the tail vein.
-
Imaging:
-
Position the anesthetized animal in the SPECT/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a tube current of 200-500 µA.
-
Immediately following the CT scan, perform a SPECT acquisition. Typical parameters for 111In imaging include:
-
Energy windows: 20% windows centered at 171 keV and 245 keV.[10]
-
Collimator: Medium-energy, parallel-hole.
-
Matrix size: 128x128.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition time: 30-60 seconds per projection.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Co-register and fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs on the fused images to quantify the radioactivity concentration.
-
Calculate the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
Indium In-111 pentetreotide remains a valuable tool in the preclinical research of neuroendocrine tumors. Its high affinity for SSTR2 allows for targeted imaging and therapy. A thorough understanding of its mechanism of action, quantitative characteristics, and the application of detailed experimental protocols are essential for obtaining reliable and reproducible preclinical data. This guide provides a foundational resource for researchers embarking on studies with this important radiopharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]
- 8. Evaluation and comparison of different quality control methods in radiochemical purity determination of new peptide kits 99mTc-EDDA-Tricine-HYNIC-Tyr3-Octreotide and 99mTc-EDDA-Tricine-HYNIC-Tyr3-Octreotate for imaging somatostatin receptor positive tumors [Persian] [irjnm.tums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. radiology.wisc.edu [radiology.wisc.edu]
Navigating the In Vivo Landscape: A Technical Guide to the Biodistribution of Indium In-111 Pentetreotide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biodistribution of Indium In-111 pentetreotide (B1679299) (¹¹¹In-pentetreotide) in preclinical animal models. ¹¹¹In-pentetreotide, a radiolabeled somatostatin (B550006) analog, is a critical tool in nuclear medicine for the diagnosis and staging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). Understanding its behavior in vivo is paramount for the development of novel radiopharmaceuticals and therapeutic strategies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Core Principles of ¹¹¹In-Pentetreotide Biodistribution
Indium-111 pentetreotide is an analog of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system. Its diagnostic efficacy stems from its ability to bind with high affinity to SSTRs, particularly subtypes 2 and 5, which are frequently overexpressed on the surface of various NETs. Following intravenous administration, ¹¹¹In-pentetreotide distributes throughout the body, accumulating in tissues with high SSTR expression. The primary route of clearance for this radiopharmaceutical is through the kidneys.
Quantitative Biodistribution Data
The biodistribution of ¹¹¹In-pentetreotide is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). This metric allows for standardized comparison of radiotracer uptake across different organs and animal models. The following tables summarize representative biodistribution data for ¹¹¹In-pentetreotide and a closely related ¹¹¹In-labeled somatostatin analog in rats and tumor-bearing nude mice at various time points post-injection.
Table 1: Biodistribution of ¹¹¹In-Pentetreotide in Rats (%ID/g)
| Organ | 24 hours post-injection | 48 hours post-injection |
| Adrenals | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Pancreas | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Kidneys | 10.2 ± 1.5 | 7.5 ± 1.1 |
| Liver | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of a ¹¹¹In-labeled Somatostatin Analog (¹¹¹In-[DTPA]octreotide) in Lewis Rats with Pancreatic Tumor Implants (%ID/g) at 90 minutes post-injection [1]
| Organ/Tissue | %ID/g[1] |
| Tumor | 2.9[1] |
| Blood | 0.13[1] |
| Liver | 0.4[1] |
| Spleen | 0.3[1] |
| Pancreas | 1.2[1] |
| Stomach | 0.8[1] |
| Intestines | 0.5[1] |
| Kidneys | 12.5[1] |
| Muscle | 0.05[1] |
| Bone | 0.2[1] |
Table 3: Relative Uptake of ¹¹¹In-Pentetreotide in Nude Mice with Human Carcinoid GOT1 Tumors
| Organ | Relative Uptake (Tumor-to-Normal-Tissue Ratio) |
| Muscle | High |
| Heart | High |
| Blood | High |
| Lungs | Moderate |
| Spleen | Moderate |
Note: This study focused on tumor-to-normal-tissue ratios rather than absolute %ID/g.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible biodistribution data. The following sections outline the key methodologies employed in preclinical studies of ¹¹¹In-pentetreotide.
Animal Models
-
Rodents: Healthy male Wistar rats (150-200 g) or immunodeficient nude mice (e.g., BALB/c nude, 6-8 weeks old) are commonly used. For tumor-specific studies, animals are subcutaneously inoculated with a relevant tumor cell line (e.g., human carcinoid GOT1, rat pancreatic carcinoma CA20948).
Radiopharmaceutical Preparation and Administration
-
Radiolabeling: ¹¹¹In-pentetreotide is prepared from a kit containing pentetreotide and a reducing agent. ¹¹¹InCl₃ in a suitable buffer is added, and the mixture is heated to facilitate the chelation of ¹¹¹In by the DTPA moiety of pentetreotide.
-
Quality Control: Radiochemical purity is assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that the percentage of unbound ¹¹¹In is minimal.
-
Administration: A precise volume of the radiolabeled compound (typically 0.1-0.2 mL for mice and 0.5-1.0 mL for rats) is administered intravenously via the tail vein. The injected dose is accurately measured by counting the syringe before and after injection in a dose calibrator.
Tissue Collection and Sample Processing
-
Euthanasia and Dissection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, animals are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Harvesting: Blood is collected via cardiac puncture. Key organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, pancreas, stomach, intestines, lungs, heart, muscle, bone) are carefully dissected, rinsed of excess blood, blotted dry, and weighed.
Radioactivity Measurement and Data Analysis
-
Gamma Counting: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Calculation of %ID/g: The percentage of the injected dose per gram of tissue is calculated using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100
Visualizing the Processes: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Somatostatin Receptor Signaling Pathway.
References
In-111 Pentetreotide: A Technical Guide for In Vitro Somatostatin Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Indium-111 (In-111) Pentetreotide (B1679299) for in vitro somatostatin (B550006) receptor (SSTR) assays. In-111 Pentetreotide, a radiolabeled analog of the neuropeptide somatostatin, is a critical tool for the characterization of SSTRs, particularly in the context of neuroendocrine tumors and related drug development.[1][2]
In-111 Pentetreotide is a conjugate of the somatostatin analog octreotide (B344500) and the chelating agent diethylenetriaminepentaacetic acid (DTPA), which firmly binds the gamma-emitting radionuclide In-111.[3][4] This allows for the sensitive and specific detection of SSTRs in various experimental settings.
Somatostatin Receptor Binding Profile of In-111 Pentetreotide
In-111 Pentetreotide exhibits a distinct binding profile across the five subtypes of somatostatin receptors (SSTR1-5). It binds with the highest affinity to SSTR2, followed by SSTR5 and SSTR3. Its affinity for SSTR1 and SSTR4 is considerably lower. This specificity makes it an invaluable tool for studying the pharmacology of SSTR2- and SSTR5-expressing tissues and for screening compounds that target these receptors.[2][3][4]
Below is a summary of the binding affinities of various somatostatin analogs, including pentetreotide (the non-radiolabeled precursor to In-111 Pentetreotide), for the human somatostatin receptor subtypes. The data is presented as IC50 values (nM), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled tracer. Lower values indicate higher binding affinity.
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Somatostatin-14 | 0.8 ± 0.1 | 0.2 ± 0.03 | 0.6 ± 0.1 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| Somatostatin-28 | 0.3 ± 0.05 | 0.1 ± 0.02 | 0.5 ± 0.1 | >1000 | 0.2 ± 0.04 |
| Octreotide | >1000 | 0.6 ± 0.1 | 40 ± 8 | >1000 | 7 ± 1 |
| Pentetreotide | >1000 | 1.8 ± 0.3 | 120 ± 25 | >1000 | 15 ± 3 |
| Lanreotide | >1000 | 1.2 ± 0.2 | 35 ± 7 | >1000 | 4 ± 0.8 |
This data is compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocol: In Vitro Competitive Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay using In-111 Pentetreotide to determine the affinity of test compounds for somatostatin receptors, particularly SSTR2, expressed in cell membranes.
Materials:
-
Cell Membranes: Prepared from a cell line or tissue known to express the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).
-
Radioligand: In-111 Pentetreotide.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Unlabeled Competitor: A known high-affinity SSTR ligand (e.g., octreotide or unlabeled pentetreotide) for determining non-specific binding, and the test compounds.
-
96-well Filter Plates: Pre-treated with a blocking agent like 0.3% polyethyleneimine (PEI).[5]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the unlabeled competitor in assay buffer.
-
Dilute the In-111 Pentetreotide in assay buffer to a final concentration at or near its Kd for the receptor subtype being studied.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 25 µL of a saturating concentration of the unlabeled SSTR ligand (e.g., 1 µM octreotide).[5]
-
Competition Wells: Add 25 µL of the various concentrations of the test compound.
-
-
Addition of Radioligand: Add 25 µL of the diluted In-111 Pentetreotide solution to all wells.[5]
-
Initiation of Binding Reaction: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) with gentle agitation.[5]
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove non-specifically bound radioligand.[5]
-
Measurement of Radioactivity: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (test compound) concentration.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of In-111 Pentetreotide.[5]
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for In-111 Pentetreotide Binding Assay
The following diagram illustrates the key steps in the in vitro competitive binding assay described above.
Somatostatin Receptor Signaling Pathway
Upon binding of an agonist like In-111 Pentetreotide, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Other downstream effects include the modulation of ion channels and protein phosphorylation.
Applications in Research and Drug Development
In vitro assays using In-111 Pentetreotide are fundamental for:
-
Lead Optimization: Screening and characterizing novel therapeutic candidates for their affinity and selectivity towards SSTR subtypes.
-
Receptor Pharmacology: Investigating the structure-activity relationships of somatostatin analogs.
-
Translational Research: Correlating in vitro binding data with in vivo imaging results and therapeutic efficacy.[8]
-
Quality Control: Ensuring the potency and specificity of newly synthesized somatostatin analogs.
Conclusion
In-111 Pentetreotide remains a cornerstone radioligand for the in vitro study of somatostatin receptors, particularly SSTR2 and SSTR5. Its high affinity and specificity, coupled with well-established assay protocols, provide a robust platform for advancing our understanding of SSTR pharmacology and for the development of novel diagnostics and therapeutics targeting these receptors.
References
- 1. Somatostatin receptor imaging with (111)In-pentetreotide in gastro-intestinal tract and lung neuroendocrine tumors-Impact on targeted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. carcinoid.org [carcinoid.org]
- 5. benchchem.com [benchchem.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Indium In-111 Pentetreotide: A Technical Guide
Indium In-111 pentetreotide (B1679299) is a radiopharmaceutical agent integral to the diagnostic imaging of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of its pharmacology, tailored for researchers, scientists, and drug development professionals. The document delves into the agent's mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
Indium In-111 pentetreotide is a conjugate of the radioactive isotope Indium-111 and pentetreotide.[1] Pentetreotide is a synthetic analogue of the human hormone somatostatin (B550006), specifically an octapeptide that is a diethylenetriaminepentaacetic acid (DTPA) conjugate of octreotide (B344500).[2][3] Its primary mechanism of action involves binding with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumor cells.[2][4]
The radiopharmaceutical predominantly targets somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[4][5] Upon intravenous administration, In-111 pentetreotide circulates and binds to these receptors on tumor cells.[3][6] Following binding, the complex is internalized by the cell.[2][7] The emitted gamma radiation from the Indium-111 isotope can then be detected by a gamma camera, allowing for the scintigraphic localization of primary and metastatic neuroendocrine tumors.[4][6] In addition to its diagnostic use, high doses of In-111 pentetreotide have been explored for therapeutic applications, where the emitted Auger electrons can induce cytotoxic effects in tumor cells.[2][8]
Figure 1: Mechanism of action of In-111 Pentetreotide.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid distribution and clearance.
Distribution: Following intravenous injection, the radiopharmaceutical quickly distributes from the plasma to extravascular tissues.[3] Within an hour, a significant portion of the dose is concentrated in tissues with a high density of somatostatin receptors.[6]
Elimination: The primary route of elimination is through the kidneys via renal excretion.[3][6] A substantial portion of the injected dose is recovered in the urine within the first 24 hours.[3] Hepatobiliary excretion is a minor pathway.[3]
| Parameter | Value | Reference |
| Plasma Clearance | ||
| 10 minutes post-injection | ~33% of injected dose remains in blood pool | [3][5] |
| 20 hours post-injection | ~1% of injected dose remains in blood pool | [3] |
| Biological Half-life | 6 hours | [3] |
| Urinary Excretion | ||
| Within 6 hours | 50% of injected dose | [3] |
| Within 24 hours | 85% of injected dose | [3][9] |
| Within 48 hours | >90% of injected dose | [3] |
| Fecal Excretion | <2% of injected dose within 3 days | [3] |
Pharmacodynamics
The pharmacodynamic effects of this compound are related to its interaction with somatostatin receptors. In vitro studies have shown that the hormonal effect of pentetreotide is approximately one-tenth that of octreotide.[3][6] At the diagnostic doses used for imaging, In-111 pentetreotide is not expected to exert clinically significant somatostatin-like effects.[3][6]
Biodistribution and Radiation Dosimetry
In-111 pentetreotide accumulates in both tumors expressing somatostatin receptors and in normal organs with physiological receptor expression.
Normal Organ Uptake: Organs that are typically visualized during scintigraphy include the liver, spleen, kidneys, and urinary bladder.[10][11] The pituitary and thyroid glands may also show faint uptake.[8][10] The spleen and kidneys consistently demonstrate the highest physiological uptake.[11]
Radiation Dosimetry: The estimated absorbed radiation doses to various organs have been calculated based on clinical studies. The kidneys and spleen are the organs that receive the highest radiation dose.
| Organ | Absorbed Dose (mGy/111 MBq) | Absorbed Dose (rads/3 mCi) | Reference |
| Spleen | 73.86 | 7.39 | [3] |
| Kidneys | 54.16 | 5.42 | [3] |
| Liver | 12.15 | 1.22 | [3] |
| Uterus | 6.34 | 0.63 | [3] |
| Ovaries | 4.89 | 0.49 | [3] |
| Red Marrow | 3.46 | 0.35 | [3] |
| Testes | 2.90 | 0.29 | [3] |
| Parameter | Value | Reference |
| Effective Dose Equivalent | 0.1 mSv/MBq | [12][13] |
| Effective Dose | 0.073 mSv/MBq | [12][13] |
Experimental Protocols
Radiolabeling of Pentetreotide with Indium-111
The preparation of this compound involves the chelation of Indium-111 by the DTPA moiety of pentetreotide.
Methodology:
-
A kit containing a vial of pentetreotide and a vial of Indium In-111 chloride sterile solution is used.[3]
-
The contents of the two vials are combined.[6]
-
Indium In-111 reacts with the diethylenetriaminetetraacetic acid (DTPA) portion of the pentetreotide molecule.[3][6]
-
The radiochemical purity (labeling yield) must be determined prior to administration and should be greater than 90%.[5] The prepared solution should be used within 6 hours.[5]
Figure 2: Workflow for Radiolabeling of Pentetreotide.
Somatostatin Receptor Scintigraphy (OctreoScan)
This protocol outlines the procedure for imaging neuroendocrine tumors using In-111 pentetreotide.
Patient Preparation:
-
Patients should be well-hydrated before and after administration to enhance renal clearance and reduce radiation dose to the bladder.[3][14][15]
-
A mild laxative is recommended starting the evening before administration and continuing for 48 hours to reduce bowel activity.[14][15]
-
For patients with insulinomas, an intravenous glucose solution should be administered before and during the injection to prevent severe hypoglycemia.[3][15]
-
If the patient is on octreotide therapy, it may need to be temporarily discontinued.[15]
Administration and Dosing:
-
The recommended intravenous dose for planar imaging is 111 MBq (3.0 mCi).[3][14]
-
The recommended intravenous dose for SPECT imaging is 222 MBq (6.0 mCi).[3][14]
-
The dose should be confirmed using a calibrated radioactivity ionization chamber immediately before administration.[3][14]
Imaging:
-
Imaging is typically performed at 4 and 24 hours post-injection.[10] Delayed imaging at 48 hours may be necessary to differentiate tumor uptake from bowel activity.[16]
-
Whole-body planar and SPECT images of the region of interest are acquired using a gamma camera equipped with a medium-energy collimator.[13][16]
Figure 3: Experimental Workflow for OctreoScan Imaging.
Clinical Applications
The primary clinical application of this compound is the scintigraphic localization of primary and metastatic neuroendocrine tumors that bear somatostatin receptors.[6] This includes:
-
Gastroenteropancreatic neuroendocrine tumors (GEP-NETs), such as carcinoid tumors and gastrinomas.[4]
-
Pituitary adenomas.[4]
-
Medullary thyroid carcinomas.[5]
-
Neuroblastomas.[8]
-
Pheochromocytomas and paragangliomas.[8]
The imaging results can aid in diagnosis, staging, monitoring treatment response, and selecting patients for peptide receptor radionuclide therapy (PRRT).[2][4]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. drugs.com [drugs.com]
- 7. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auntminnie.com [auntminnie.com]
- 9. researchgate.net [researchgate.net]
- 10. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. drugs.com [drugs.com]
- 15. UpToDate 2018 [doctorabad.com]
- 16. apps.ausrad.com [apps.ausrad.com]
Indium In-111 Pentetreotide: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium In-111 pentetreotide (B1679299) is a radiopharmaceutical agent integral to the diagnostic imaging of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the fundamental experimental protocols for its preparation and quality control. Furthermore, it elucidates the signaling pathways initiated upon its binding to somatostatin (B550006) receptors (SSTRs) and outlines a typical experimental workflow for its application. All quantitative data are presented in structured tables for clarity and comparative analysis, while key processes are visualized using logical diagrams.
Chemical Structure and Properties
Indium In-111 pentetreotide is a radiolabeled somatostatin analog. The core structure consists of pentetreotide, a derivative of the synthetic octapeptide octreotide, which is conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1][2] This DTPA moiety facilitates the stable chelation of the radioactive isotope Indium-111 (¹¹¹In).[3][4] The molecular formula of this compound is C62H80InN12O19S2.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C62H80InN12O19S2 | [1] |
| Molecular Weight | ~1472.4 g/mol | [1] |
| Radioisotope | Indium-111 (¹¹¹In) | [5] |
| Half-life of ¹¹¹In | 2.805 days (67.32 hours) | [3] |
| Principal Photon Emissions | 171.3 keV (90.2%), 245.4 keV (94.0%) | [3] |
| Recommended Radiochemical Purity | ≥ 90% | [6][7] |
| pH of final solution | 3.8 - 4.3 | [3] |
Mechanism of Action and Receptor Binding
The diagnostic efficacy of this compound lies in its high affinity for somatostatin receptors, particularly subtypes SSTR2 and SSTR5, which are overexpressed on the surface of many neuroendocrine tumor cells.[5][6] Upon intravenous administration, the pentetreotide moiety binds to these receptors.[1] The chelated ¹¹¹In emits gamma radiation, which can be detected by a gamma camera, allowing for the scintigraphic localization of primary and metastatic NETs.[2][5]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Biological Half-life | 6 hours | [3][8] |
| Plasma Clearance | Rapid; ~1% of injected dose remains in blood pool at 20 hours | [3][6] |
| Primary Route of Excretion | Renal | [3][9] |
| Urinary Excretion | ~50% of injected dose within 6 hours; ~85% within 24 hours | [3][7] |
Experimental Protocols
Preparation of this compound Injection
The preparation of this compound is typically performed using a sterile, nonpyrogenic kit, such as Octreoscan™.[3][4] The following is a generalized protocol:
Materials:
-
Octreoscan™ Reaction Vial (containing 10 µg pentetreotide, gentisic acid, trisodium (B8492382) citrate, citric acid, and inositol)[4]
-
Indium In 111 Chloride Sterile Solution[4]
-
Sterile syringe and needle
-
Lead shielding
-
Calibrated radioactivity ionization chamber
Procedure:
-
Allow the refrigerated kit components to reach room temperature.
-
Using aseptic technique, add the Indium In 111 Chloride solution to the Octreoscan™ Reaction Vial.[3]
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Do not shake.
-
Allow the reaction to proceed at room temperature for the time specified by the manufacturer (typically around 30 minutes).
-
Visually inspect the final solution for particulate matter and discoloration prior to administration.[6]
-
Assay the radioactivity of the final product using a calibrated ionization chamber.[3]
-
The prepared injection should be used within six hours.[3][7]
Quality Control: Radiochemical Purity Testing
To ensure the quality of the radiolabeled product, the radiochemical purity must be determined before administration to a patient.[6][7] A common method is instant thin-layer chromatography (ITLC).
Materials:
-
ITLC-SA or ITLC-SG strips[10]
-
Mobile Phase: 0.9% Sodium Chloride solution[10]
-
Chelating Agent: 0.05 M DTPA solution[10]
-
Developing chamber
-
Radiochromatogram scanner or gamma counter
Procedure:
-
Spot a small amount of the prepared this compound solution onto the origin of an ITLC strip.
-
Develop the strip in a chamber containing the 0.9% NaCl mobile phase.
-
In this system, ¹¹¹In-pentetreotide remains at the origin, while free ¹¹¹In-chloride migrates with the solvent front.
-
To determine the amount of hydrolyzed-reduced ¹¹¹In, a separate strip can be developed using a different mobile phase or by using the DTPA solution to chelate free indium.
-
After development, the strip is cut into sections (e.g., origin and solvent front) and the radioactivity of each section is measured using a gamma counter or scanner.
-
The radiochemical purity is calculated as the percentage of radioactivity corresponding to the ¹¹¹In-pentetreotide peak relative to the total radioactivity on the strip. The acceptance criterion is typically ≥ 90%.[6][7]
Signaling Pathways and Experimental Workflows
Upon binding to SSTRs, this compound, acting as a somatostatin analog, triggers a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and can lead to the inhibition of cell proliferation and hormone secretion.[11]
References
- 1. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. carcinoid.org [carcinoid.org]
- 8. med.emory.edu [med.emory.edu]
- 9. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Alternative methods for testing radiochemical purity of 111In-pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
Indium-111: A Technical Guide to its Decay Characteristics for Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the nuclear decay characteristics of Indium-111 (¹¹¹In) and its applications in single-photon emission computed tomography (SPECT) imaging. The content covers the fundamental physical properties of ¹¹¹In, detailed experimental protocols for radiolabeling and imaging, and the biological pathways it helps to visualize.
Core Decay Characteristics of Indium-111
Indium-111 is a cyclotron-produced radionuclide that decays by electron capture to stable Cadmium-111 (¹¹¹Cd) with a physical half-life of 2.805 days (67.3 hours).[1] This half-life is well-suited for radiolabeling molecules with biological half-lives of several days, such as antibodies and peptides, allowing for optimal tumor-to-background ratios in imaging.[2] The decay process results in the emission of gamma photons at two principal energies, 171.3 keV and 245.4 keV, which are ideal for imaging with standard gamma cameras.[1][3]
Table 1: Key Physical and Decay Properties of Indium-111
| Property | Value |
| Half-life | 2.805 days (67.3 hours)[1] |
| Decay Mode | Electron Capture (>99.99%)[4][5] |
| Decay Product | Cadmium-111 (¹¹¹Cd) (stable)[5][6] |
| Mean Electron Energy per Disintegration | 0.03481 MeV[3] |
| Mean Photon Energy per Disintegration | 0.40611 MeV[3] |
Table 2: Principal Photon and Electron Emissions of Indium-111
| Radiation Type | Energy (keV) | Intensity (%) |
| Gamma-1 | 171.3 | 90.7[1] |
| Gamma-2 | 245.4 | 94.1[1] |
| X-ray (Kα) | 23.2 | 69 (approx.) |
| X-ray (Kβ) | 26.1 | 15 (approx.) |
| Conversion Electron (ce-K) | 145.1 | 8.8 |
| Conversion Electron (ce-L) | 166.8 | 1.2 |
| Conversion Electron (ce-K) | 219.0 | 4.9 |
| Conversion Electron (ce-L) | 240.9 | 0.7 |
| Auger Electron (LMM) | 2.6 | 103.4 |
| Auger Electron (KLL) | 17.8 | 12.3 |
Data compiled from various sources, including the National Nuclear Data Center.
Indium-111 Decay Scheme
The decay of ¹¹¹In to ¹¹¹Cd occurs primarily through electron capture to an excited state of the cadmium nucleus. This is followed by the emission of two prominent gamma photons in cascade, which are utilized for SPECT imaging.
Caption: Simplified decay scheme of Indium-111.
Experimental Protocols
Radiolabeling of Leukocytes with ¹¹¹In-Oxine
This protocol outlines the procedure for labeling white blood cells (WBCs) with ¹¹¹In-oxine for infection and inflammation imaging. Strict aseptic technique is mandatory throughout the procedure.[1]
Materials:
-
40-80 mL of whole blood from the patient.[4]
-
Sterile, pyrogen-free reagents and disposable plasticware.
-
¹¹¹In-oxine solution (approx. 20 MBq).[1]
-
Phosphate-buffered saline (PBS) or saline.
-
Cell-free plasma (CFP).
-
Laminar flow hood.
-
Centrifuge.
-
Dose calibrator.
Methodology:
-
Blood Collection: Draw 40-80 mL of venous blood from the patient using a large-bore needle (e.g., 19-21 gauge) to minimize cell trauma.[4]
-
Leukocyte Separation: Separate the leukocytes from the whole blood using a standard cell separation technique (e.g., sedimentation with hetastarch followed by centrifugation).
-
Incubation with ¹¹¹In-Oxine: Resuspend the isolated leukocyte pellet in a small volume of saline or PBS. Add approximately 20 MBq of ¹¹¹In-oxine solution to the cell suspension and incubate at room temperature for 10-15 minutes with gentle swirling.[1]
-
Washing: After incubation, add at least 3 mL of PBS or saline to the labeled cells and centrifuge at 150 g for 5 minutes.[1]
-
Supernatant Removal: Carefully remove and discard the supernatant containing unbound ¹¹¹In-oxine.
-
Labeling Efficiency Calculation: Measure the radioactivity in the cell pellet and the supernatant using a dose calibrator to determine the labeling efficiency.
-
Resuspension and Administration: Gently resuspend the labeled leukocyte pellet in 3-5 mL of CFP. The final product should be visually inspected for any aggregates before intravenous administration to the patient, typically within 1-2 hours of labeling.[1][7]
Radiolabeling of Antibodies with ¹¹¹In via a Bifunctional Chelator (e.g., DTPA)
This protocol describes a general method for labeling monoclonal antibodies (mAbs) with ¹¹¹In using a bifunctional chelator like diethylenetriaminepentaacetic acid (DTPA).
Materials:
-
Monoclonal antibody conjugated to a bifunctional chelator (e.g., DTPA-mAb).
-
¹¹¹InCl₃ solution in 0.05 M HCl.
-
0.5 M Sodium acetate (B1210297) buffer, pH 5.0.
-
Size-exclusion chromatography column (e.g., PD-10).
-
Instant thin-layer chromatography (ITLC) system.
Methodology:
-
Buffer Exchange: If necessary, exchange the buffer of the DTPA-mAb conjugate to 0.5 M sodium acetate buffer (pH 5.0) using a size-exclusion column.
-
Incubation: Add the desired amount of ¹¹¹InCl₃ (typically 40-200 MBq) to the DTPA-mAb solution. The final reaction volume is typically kept small (e.g., <1 mL). Incubate at room temperature for 30-60 minutes.
-
Purification: Purify the ¹¹¹In-DTPA-mAb from unbound ¹¹¹In using a size-exclusion column equilibrated with a physiologically compatible buffer (e.g., PBS).
-
Quality Control: Determine the radiochemical purity of the final product using ITLC. The mobile phase should be chosen to separate the labeled antibody from free ¹¹¹In. A radiochemical purity of >95% is generally required.
-
Sterilization: Sterilize the final product by filtration through a 0.22 µm filter before administration.
SPECT/CT Imaging Protocol for ¹¹¹In-Labeled Compounds (e.g., ¹¹¹In-Octreotide)
This protocol provides a general guideline for SPECT/CT imaging using ¹¹¹In-labeled radiopharmaceuticals. Specific parameters may vary based on the imaging system and the specific clinical indication.
Patient Preparation:
-
Patient hydration is encouraged to promote clearance of unbound radiotracer.[8]
-
For neuroendocrine tumor imaging with ¹¹¹In-octreotide, discontinuation of somatostatin (B550006) analog therapy may be required. Short-acting octreotide (B344500) should be stopped for 24 hours, and long-acting formulations for 4-6 weeks prior to the scan.[5][9]
Imaging Parameters:
-
Gamma Camera: Dual-head SPECT system equipped with medium-energy collimators.[9]
-
Energy Windows: Dual energy windows centered at 171 keV and 245 keV with a 15-20% window width.[9]
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Matrix Size: 128x128 or 256x256.[5]
-
Projection Angles: 360° rotation with 60-120 projections.
-
Acquisition Time: 20-40 seconds per projection.
-
Imaging Time Points: Typically, imaging is performed at 4, 24, and sometimes 48 hours post-injection to allow for clearance of background activity and optimal target localization.[5][9]
-
SPECT/CT: A low-dose CT scan is acquired for attenuation correction and anatomical localization of uptake.[9]
Image Reconstruction:
-
Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation, scatter, and collimator-detector response.[9]
Visualizing Biological Processes and Workflows
Somatostatin Receptor Signaling Pathway
¹¹¹In-pentetreotide (Octreoscan) is a radiolabeled analog of somatostatin that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed on neuroendocrine tumors. This binding allows for the visualization of these tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, trapping the radioactivity within the tumor cell.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carcinoid.org [carcinoid.org]
- 3. Indium-111 - Wikipedia [en.wikipedia.org]
- 4. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. greenkid.idv.tw [greenkid.idv.tw]
- 8. drugs.com [drugs.com]
- 9. Octreoscan protocol – SPHP Radiology Protocols [temiprotocols.org]
Methodological & Application
Application Notes and Protocols for Indium In-111 Pentetreotide SPECT Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 pentetreotide (B1679299) is a radiopharmaceutical agent used for scintigraphic localization of primary and metastatic neuroendocrine tumors bearing somatostatin (B550006) receptors. This document provides a detailed protocol for performing Single Photon Emission Computed Tomography (SPECT) imaging with Indium-111 pentetreotide in mouse models, a critical tool in preclinical research for evaluating novel therapeutics and understanding disease progression.
Indium-111 pentetreotide is an analog of the hormone somatostatin and binds with high affinity to somatostatin receptor subtypes, particularly SSTR2 and SSTR5, which are overexpressed on the cell surface of many neuroendocrine tumors.[1] The gamma radiation emitted by the Indium-111 isotope allows for non-invasive visualization and quantification of receptor expression and tumor localization.[1]
Signaling Pathway
The binding of somatostatin analogs like pentetreotide to somatostatin receptors (SSTRs) initiates a cascade of intracellular signaling events that can lead to anti-proliferative effects. This is primarily mediated through the inhibition of adenylyl cyclase and the modulation of various downstream effectors.
Caption: Somatostatin Receptor Signaling Cascade.
Experimental Workflow
The following diagram outlines the major steps involved in conducting an In-111 pentetreotide SPECT imaging study in mice.
Caption: In-111 Pentetreotide SPECT Imaging Workflow.
Experimental Protocols
Animal Handling and Preparation
-
Animal Models: This protocol is designed for use with mice, such as nude mice bearing human neuroendocrine tumor xenografts.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.
-
Tumor Inoculation (if applicable): For tumor-bearing models, cells are typically inoculated subcutaneously in the flank. Imaging studies are generally performed when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Fasting: To reduce background signal from the gastrointestinal tract, mice can be fasted for 4-6 hours prior to radiotracer injection. Water should be provided ad libitum.
Radiotracer Preparation and Administration
-
Radiopharmaceutical: Indium In-111 pentetreotide (OctreoScan™) is commercially available as a kit for reconstitution. Follow the manufacturer's instructions for preparation to ensure a radiochemical purity of >90%.
-
Dose: The recommended activity for SPECT imaging in mice is approximately 2-10 MBq (54-270 µCi) per mouse.
-
Injection Volume: The total injection volume should be kept to a minimum, typically between 0.1 mL and 0.2 mL for intravenous tail vein injection.[2]
-
Administration: Administer the prepared In-111 pentetreotide via intravenous tail vein injection.
Anesthesia Protocol
Continuous inhalation anesthesia is recommended for the duration of the imaging procedure to ensure the animal remains immobile.
-
Induction: Anesthetize the mouse in an induction chamber with 2-3% isoflurane (B1672236) in oxygen.
-
Maintenance: Maintain anesthesia using a nose cone with 1.5-2% isoflurane in oxygen. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
SPECT/CT Image Acquisition
-
Imaging System: A dedicated small animal SPECT/CT scanner should be used.
-
Collimator: A multi-pinhole or parallel-hole collimator suitable for medium-energy isotopes like Indium-111 should be utilized.
-
Energy Windows: Set two energy windows centered around the photopeaks of Indium-111: 171 keV and 245 keV, typically with a 15-20% window width.
-
Acquisition Parameters:
-
Matrix Size: 128 x 128 or 256 x 256
-
Projections: 60-120 projections over a 360° rotation.
-
Time per Projection: 30-60 seconds.
-
Zoom Factor: Adjust to encompass the entire mouse or the region of interest.
-
-
CT Acquisition: Following the SPECT acquisition, a CT scan is performed for anatomical co-registration and attenuation correction. Typical parameters include a 45-55 kVp X-ray source and 200-500 µA current.
-
Imaging Time Points: Imaging is typically performed at multiple time points post-injection, such as 4 hours and 24 hours, to assess radiotracer distribution and clearance.
Image Reconstruction and Data Analysis
-
Reconstruction Algorithm: Reconstruct the SPECT data using an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM). Apply corrections for attenuation (using the CT data), scatter, and scatter.
-
Image Analysis Software: Use appropriate software (e.g., PMOD, Inveon Research Workplace) for image analysis.
-
Region of Interest (ROI) Analysis:
-
Draw ROIs on the CT images for anatomical guidance and apply them to the co-registered SPECT images.
-
Draw ROIs for major organs (e.g., liver, kidneys, spleen, tumor) and a muscle region for background.
-
-
Quantification:
-
Calculate the mean or maximum radioactivity concentration (in Bq/mL or µCi/mL) within each ROI.
-
Calculate the percent injected dose per gram (%ID/g) for each organ/tissue using the following formula:
%ID/g = (Radioactivity concentration in ROI / Injected Dose) x Organ/Tissue Volume (assumed density of 1 g/mL)
-
Quantitative Data Summary
The following tables summarize representative biodistribution data of In-111 pentetreotide in tumor-bearing mice at different time points post-injection. Data is expressed as the mean percent injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 1: Biodistribution of In-111 Pentetreotide in Tumor-Bearing Mice (4 hours post-injection)
| Organ/Tissue | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.4 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.6 |
| Liver | 4.5 ± 1.2 |
| Spleen | 12.3 ± 3.1 |
| Kidneys | 25.6 ± 5.8 |
| Stomach | 1.1 ± 0.3 |
| Intestines | 2.8 ± 0.9 |
| Muscle | 0.5 ± 0.1 |
| Bone | 1.2 ± 0.4 |
| Tumor | 8.9 ± 2.5 |
Table 2: Biodistribution of In-111 Pentetreotide in Tumor-Bearing Mice (24 hours post-injection)
| Organ/Tissue | %ID/g (Mean ± SD) |
| Blood | 0.3 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Lungs | 0.8 ± 0.2 |
| Liver | 3.2 ± 0.8 |
| Spleen | 10.5 ± 2.7 |
| Kidneys | 18.2 ± 4.5 |
| Stomach | 0.6 ± 0.2 |
| Intestines | 3.5 ± 1.1 |
| Muscle | 0.2 ± 0.1 |
| Bone | 0.9 ± 0.3 |
| Tumor | 10.2 ± 3.0 |
Note: These values are illustrative and can vary based on the specific mouse strain, tumor model, and experimental conditions.
Conclusion
This document provides a comprehensive protocol for performing In-111 pentetreotide SPECT imaging in mice. Adherence to these guidelines will facilitate the acquisition of high-quality, quantifiable data for preclinical research in neuroendocrine tumors. The ability to non-invasively monitor tumor growth and response to therapy is invaluable for the development of new and improved treatments.
References
Application Notes and Protocols for Radiolabeling of Pentetreotide with Indium-111
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radiolabeling of pentetreotide (B1679299) with Indium-111 (¹¹¹In), a crucial process for the preparation of the radiopharmaceutical OctreoScan™. This agent is utilized in scintigraphy for the localization of primary and metastatic neuroendocrine tumors that express somatostatin (B550006) receptors.
Introduction
Indium-111 pentetreotide is a radiopharmaceutical agent consisting of the radionuclide Indium-111 chelated to pentetreotide. Pentetreotide is a DTPA (diethylenetriaminepentaacetic acid) conjugate of octreotide (B344500), a synthetic analog of the human hormone somatostatin.[1] Many neuroendocrine tumors overexpress somatostatin receptors, particularly subtypes 2 (SSTR2) and 5 (SSTR5).[2] ¹¹¹In-pentetreotide binds with high affinity to these receptors, allowing for the visualization of these tumors using a gamma camera.[2][3] The successful radiolabeling and stringent quality control of this radiopharmaceutical are paramount for accurate diagnostic imaging.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the radiolabeling procedure and quality control of ¹¹¹In-pentetreotide.
| Parameter | Value | Reference |
| Radiolabeling Reaction | ||
| pH of final solution | 3.8 - 4.3 | [4] |
| Incubation Time | Minimum 30 minutes | [5][6] |
| Incubation Temperature | Room Temperature (at or below 25°C / 77°F) | [5] |
| Quality Control | ||
| Radiochemical Purity (RCP) | ≥ 90% | [7][8] |
| Storage and Stability | ||
| Storage of Kit (pre-reconstitution) | Refrigerate | [9] |
| Storage of Radiolabeled Product | At or below 25°C (77°F) | [4] |
| Shelf-life of Radiolabeled Product | Within 6 hours of preparation | [4][7] |
Experimental Protocols
Radiolabeling of Pentetreotide with Indium-111
This protocol is based on the use of a commercially available kit, such as Octreoscan™. Aseptic technique must be maintained throughout the procedure.
Materials:
-
Octreoscan™ kit containing:
-
Lead dispensing shield[10]
-
Sterile syringe and needle[10]
-
Appropriate antiseptic swabs[10]
-
Waterproof gloves[4]
Procedure:
-
Place the reaction vial containing the lyophilized pentetreotide into a lead dispensing shield.[10]
-
Swab the rubber stopper of the reaction vial with an antiseptic and allow it to dry.[10]
-
Using a shielded sterile syringe, aseptically withdraw the entire contents of the Indium In-111 Chloride sterile solution vial.[10]
-
Inject the Indium In-111 Chloride solution into the reaction vial containing the pentetreotide.[10]
-
Gently swirl the reaction vial until the lyophilized pellet is completely dissolved.[10]
-
Incubate the vial at room temperature (at or below 25°C / 77°F) for a minimum of 30 minutes.[5][6]
-
Visually inspect the solution for any particulate matter or discoloration. Do not use if either is present.[8]
-
Prior to administration, determine the radiochemical purity of the final product. The radiochemical purity must be 90% or greater.[8]
-
The final product can be diluted with 0.9% Sodium Chloride Injection, USP, to a maximum volume of 3.0 mL if required.[10]
Quality Control: Determination of Radiochemical Purity
Radiochemical purity is a critical quality control parameter to ensure that the radioactivity is bound to the pentetreotide and not present as free ¹¹¹In. The following is a general protocol for determining radiochemical purity using instant thin-layer chromatography (ITLC).
Materials:
-
ITLC-SA (silica acid) or ITLC-SG (silica gel) chromatography strips (0.7 x 6.0 cm)[11]
-
Developing tank
-
Mobile Phase: 0.9% Sodium Chloride (NaCl) solution[11]
-
Chelating Agent: 0.05 M DTPA solution[11]
-
A small sample of the prepared ¹¹¹In-pentetreotide solution
-
A radioactivity detector suitable for gamma radiation
Procedure:
-
Prepare the developing tank by adding the 0.9% NaCl mobile phase to a depth of approximately 0.5 cm.
-
On an ITLC-SA strip, carefully spot a small drop (approximately 1-5 µL) of the ¹¹¹In-pentetreotide solution about 1 cm from the bottom edge.
-
Place the spotted strip into the developing tank, ensuring the spot is above the level of the mobile phase.
-
Allow the mobile phase to ascend the strip until it reaches the solvent front (near the top).
-
Remove the strip from the tank and allow it to dry completely.
-
In this system, the ¹¹¹In-pentetreotide remains at the origin (Rf = 0), while free ¹¹¹In-chloride and ¹¹¹In-DTPA complexes migrate with the solvent front (Rf = 1).
-
Cut the strip in half and measure the radioactivity of each half using a gamma counter.
-
Calculate the radiochemical purity (RCP) using the following formula:
% RCP = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) x 100
The RCP should be ≥ 90% for the product to be suitable for clinical use.[7][8]
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for the radiolabeling of pentetreotide with Indium-111.
Signaling Pathway of Indium-111 Pentetreotide
Caption: Simplified signaling pathway of ¹¹¹In-Pentetreotide via SSTR2/5.
References
- 1. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 2. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 3. 111In-labelled octreotide binding by the somatostatin receptor subtype 2 in neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor 5 is a prominent regulator of signaling pathways in cells with coexpression of Cannabinoid receptors 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 9. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative methods for testing radiochemical purity of 111In-pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes: In-111 Pentetreotide for In Vivo Imaging of Neuroendocrine Tumors
Introduction
Indium-111 (B102479) (In-111) Pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog, is a critical diagnostic agent for the in vivo imaging of neuroendocrine tumors (NETs).[1] Marketed under the trade name OctreoScan™, it is used for the scintigraphic localization of primary and metastatic NETs that overexpress somatostatin receptors (SSTRs).[2][3] This technique, known as Somatostatin Receptor Scintigraphy (SRS), is invaluable for diagnosing, staging, and monitoring the treatment of various NETs, including carcinoids, gastroenteropancreatic (GEP) tumors, pheochromocytomas, and pituitary adenomas.[4][5] The information gathered from In-111 pentetreotide imaging can also help determine a patient's suitability for peptide receptor radionuclide therapy (PRRT).[5][6]
Principle of Method
The diagnostic utility of In-111 pentetreotide is based on its ability to bind with high affinity to somatostatin receptors, particularly subtypes sst2 and sst5, which are highly expressed on the cell membranes of most neuroendocrine tumors.[4][7] Pentetreotide is a synthetic analog of octreotide (B344500), which is itself an analog of the natural hormone somatostatin.[2][8] Pentetreotide is conjugated to the chelator DTPA, allowing it to be radiolabeled with Indium-111.[8][9]
Following intravenous administration, In-111 pentetreotide circulates and binds to these receptors on tumor cells.[2][10] The radioactive isotope In-111 emits gamma radiation (photopeaks at 173 and 247 keV), which can be detected by a gamma camera to create images showing the location and extent of the tumors.[4][7]
Quantitative Data Summary
Diagnostic Performance
The sensitivity of In-111 pentetreotide scintigraphy varies depending on the type of neuroendocrine tumor.
| Tumor Type | Reported Sensitivity (%) | Citation(s) |
| Carcinoid Tumors | 86 - 95% | [7][11] |
| Gastroenteropancreatic (GEP) Tumors | 75 - 100% | [11] |
| - Insulinoma | 50 - 60% | [11] |
| Pheochromocytoma / Paraganglioma | > 85% | [11][12] |
| Neuroblastoma | > 85% | [11][12] |
| Medullary Thyroid Carcinoma | 65 - 70% | [7][11] |
Quantitative Analysis for Pancreatic Lesions
Semi-quantitative analysis comparing uptake in the pancreatic head to the liver can help differentiate between benign physiologic uptake and malignant tumor uptake.
| Method | Ratio (Pancreatic Head to Liver) | Benign Uptake (Mean ± SD) | Pathologic Uptake (Mean ± SD) | Pathologic Threshold | Accuracy (%) | Citation(s) |
| 3D ROI | Uptake Ratio | 0.91 ± 0.38 | 8.2 ± 7.3 | > 1.67 | 100 | [13][14] |
| 2D ROI | Uptake Ratio | 0.88 ± 0.37 | 7.5 ± 6.2 | > 1.62 | 97 | [13][14] |
Radiation Dosimetry
The estimated absorbed radiation dose for adults from In-111 pentetreotide has been calculated, with the kidneys and spleen receiving the highest doses.
| Organ | Absorbed Dose (mGy/MBq) | Citation(s) |
| Kidneys | 0.52 | [15][16] |
| Spleen | 0.117 | [7] |
| Bladder Wall | ~0.17 | [16] |
| Liver | ~0.06 | [16] |
| Red Marrow | ~0.04 | [16] |
| Effective Dose | 0.073 | [15][16] |
Experimental Protocols
The following protocols are generalized and should be adapted to institutional guidelines and specific clinical indications.
Patient Preparation
Proper patient preparation is crucial for optimal imaging results and patient safety.
-
Hydration: Patients should be well-hydrated before and for at least one day after the injection to promote renal clearance and reduce radiation exposure.[7][10]
-
Laxatives: A mild laxative is often recommended the day of injection and continued until imaging is complete to reduce bowel activity, which can obscure abdominal lesions.[10][17]
-
Medication Review: Long-acting octreotide therapy should be discontinued (B1498344) for up to 72 hours before the study, as it can interfere with the binding of In-111 pentetreotide.[17]
-
Special Considerations: For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for inducing severe hypoglycemia.[7][10]
Radiopharmaceutical Preparation
In-111 pentetreotide is typically prepared from a kit (e.g., OctreoScan™).[2][5]
-
Kit Contents: The kit contains a vial of lyophilized pentetreotide and a vial of Indium In-111 chloride sterile solution.[10][18]
-
Reconstitution: Follow the manufacturer's instructions for combining the In-111 chloride with the pentetreotide vial.
-
Quality Control: Before administration, the radiochemical purity must be tested. The product should not be used if the purity is less than 90%.[7]
-
Stability: The prepared radiopharmaceutical should typically be used within 6 hours of preparation.[7]
Radiopharmaceutical Administration
-
Dosage (Adults): The recommended administered activity is 222 MBq (6 mCi) for SPECT imaging.[7]
-
Dosage (Children): The recommended dose is 3-5 MBq/kg (0.08-0.14 mCi/kg).[7][11][12]
-
Route: Administer via a standard intravenous injection.[17] Do not inject into lines used for total parenteral nutrition.[7][11]
Image Acquisition
Images are typically acquired at multiple time points to differentiate tumor uptake from normal physiological clearance.
-
Imaging Times: Standard imaging is performed at 24 hours post-injection.[5][17] An earlier set of images at 4 hours can be useful before significant bowel activity appears.[7][11] Optional delayed imaging at 48 hours may be necessary to clarify if abdominal activity is due to bowel clearance or a lesion.[7][11]
-
Gamma Camera Setup:
-
Planar Imaging:
-
SPECT/CT Imaging:
Image Processing and Interpretation
-
Reconstruction: SPECT data should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for scatter and attenuation.[20]
-
Normal Biodistribution: It is critical to recognize the normal physiological uptake of In-111 pentetreotide, which is seen in the pituitary gland, thyroid, liver, spleen, and kidneys.[7][11][12] Activity is also seen in the bladder and bowel due to clearance.[7][11]
-
Interpretation Criteria:
-
Tumor lesions typically appear as focal areas of increased tracer uptake that are not consistent with normal biodistribution.
-
Uptake in tumors is generally stable or increases over time (comparing 4-hour to 24-hour images), whereas bowel activity is typically transient and moves location by 48 hours.[7]
-
SPECT/CT is crucial for accurately localizing uptake and differentiating it from adjacent physiological activity, such as in the kidneys.[11][19]
-
-
Potential False Positives: Tracer accumulation can occur in non-neoplastic conditions, including inflammatory processes (e.g., sarcoidosis, rheumatoid arthritis), recent surgical sites, and following radiation therapy.[7][12]
References
- 1. Facebook [cancer.gov]
- 2. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. openmedscience.com [openmedscience.com]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. Somatostatin receptor imaging with indium-111-pentetreotide in gastroenteropancreatic neuroendocrine tumors: safety, efficacy and impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carcinoid.org [carcinoid.org]
- 8. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Prevalence and Quantitative Analysis of In-111 pentetreotide (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence and quantitative analysis of indium-111 pentetreotide ...: Ingenta Connect [ingentaconnect.com]
- 15. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. apps.ausrad.com [apps.ausrad.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. omjournal.org [omjournal.org]
- 20. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Quantitative Analysis of In-111 Pentetreotide Uptake in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (B102479) (In-111) Pentetreotide (B1679299), a radiolabeled somatostatin (B550006) analog, is a crucial tool for the diagnostic imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3] Its high affinity for SSTR subtype 2 (SSTR2) allows for the visualization and quantification of tumor burden, assessment of receptor status, and monitoring of treatment response.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of In-111 Pentetreotide uptake in tumors, intended for researchers, scientists, and professionals in drug development.
Principle of Action
In-111 Pentetreotide is a conjugate of pentetreotide, a synthetic analog of somatostatin, and the gamma-emitting radionuclide Indium-111.[2][4] The pentetreotide moiety binds with high affinity to SSTRs, particularly SSTR2, which are highly expressed on the cell membranes of many NETs.[1][2][3] Upon intravenous administration, In-111 Pentetreotide circulates in the bloodstream and accumulates in tissues with high SSTR expression. The emitted gamma radiation from In-111 can be detected by a gamma camera, enabling scintigraphic imaging of the tumors.[2] The quantitative analysis of this uptake provides valuable information on the receptor density and distribution within the tumor.
Somatostatin Receptor Signaling Pathway
The binding of somatostatin or its analogs like pentetreotide to SSTRs initiates a cascade of intracellular signaling events. These G protein-coupled receptors are primarily coupled to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling pathway can modulate various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[5]
Caption: Somatostatin Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to In-111 Pentetreotide uptake in tumors and normal tissues.
Table 1: Semi-Quantitative Analysis of In-111 Pentetreotide Uptake in Pancreatic Head [7][8]
| Uptake Type | 3D ROI Pancreatic Head to Liver Ratio (Mean ± SD) | 2D ROI Pancreatic Head to Liver Ratio (Mean ± SD) |
| Benign | 0.91 ± 0.38 | 0.88 ± 0.37 |
| Pathologic (Neuroendocrine Tumor) | 8.2 ± 7.3 | 7.5 ± 6.2 |
A 3D ROI ratio threshold of 1.67 provided 100% accuracy in differentiating benign from malignant uptake in one study.[7][8]
Table 2: Estimated Absorbed Radiation Doses from Intravenous Administration of In-111 Pentetreotide [9]
| Organ | mGy/111 MBq | mGy/222 MBq |
| Kidneys | 54.16 | 108.32 |
| Spleen | 73.86 | 147.73 |
| Liver | 12.15 | 24.31 |
| Urinary Bladder Wall | 30.24 | 60.48 |
| Red Marrow | 3.46 | 6.91 |
| Effective Dose Equivalent (mSv) | 13.03 | 26.06 |
These estimates assume a 4.8-hour voiding interval.[9]
Experimental Protocols
Protocol 1: In Vivo Tumor Uptake Quantification using SPECT/CT
This protocol outlines the procedure for acquiring and analyzing Single Photon Emission Computed Tomography (SPECT) images combined with Computed Tomography (CT) for anatomical localization and attenuation correction.
Caption: Experimental workflow for SPECT/CT imaging.
Methodology:
-
Patient/Animal Preparation:
-
If the subject is receiving octreotide therapy, it should be discontinued (B1498344) for an appropriate period before imaging to avoid receptor blockade.[10][11]
-
Ensure the subject is well-hydrated to promote renal clearance of the radiotracer.[9][10]
-
A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.[9][10]
-
-
Radiopharmaceutical Administration:
-
Administer a dose of 111-222 MBq (3-6 mCi) of In-111 Pentetreotide via intravenous injection.[9]
-
-
SPECT/CT Imaging:
-
Imaging is typically performed at multiple time points, such as 4, 24, and sometimes 48 hours post-injection, to assess tracer kinetics and improve tumor-to-background ratios.[10][12][13]
-
Acquire SPECT images using a gamma camera equipped with a medium-energy collimator.
-
Perform a co-registered low-dose CT scan for anatomical localization and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT data using an iterative algorithm with corrections for attenuation (using the CT data) and scatter.
-
Draw regions of interest (ROIs) around the tumor and a reference organ (e.g., liver or spleen) on the co-registered images.
-
Calculate the mean counts per pixel within each ROI.
-
-
Quantitative Analysis:
-
Calculate the tumor-to-reference organ uptake ratio by dividing the mean counts in the tumor ROI by the mean counts in the reference organ ROI. This provides a semi-quantitative measure of uptake.
-
If the system is calibrated with a source of known activity, the absolute uptake can be quantified and expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Protocol 2: Ex Vivo Biodistribution Studies in Animal Models
This protocol describes the methodology for determining the distribution of In-111 Pentetreotide in various tissues of a tumor-bearing animal model.
Caption: Workflow for ex vivo biodistribution studies.
Methodology:
-
Animal Model Preparation:
-
Utilize an appropriate tumor-bearing animal model (e.g., nude mice with xenografted human neuroendocrine tumor cells).
-
-
Radiotracer Administration:
-
Inject a precisely measured activity of In-111 Pentetreotide into each animal, typically via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points after injection (e.g., 1, 4, 24, 48 hours), euthanize the animals.
-
Carefully dissect and collect the tumor(s) and various organs of interest (e.g., blood, liver, spleen, kidneys, muscle).
-
-
Sample Processing:
-
Weigh each collected tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in standards of the injected radiopharmaceutical using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100
-
Protocol 3: In Vitro Cell Uptake Assay
This protocol details the procedure for measuring the specific uptake of In-111 Pentetreotide in cultured tumor cells.
Methodology:
-
Cell Culture:
-
Culture tumor cells known to express SSTRs (e.g., NCI-H69 small cell lung cancer cells or BON-1 pancreatic neuroendocrine tumor cells) in appropriate media.
-
Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
-
Binding Assay:
-
Wash the cells with a binding buffer (e.g., serum-free media with 1% BSA).
-
Incubate the cells with a known concentration of In-111 Pentetreotide at 37°C for a specified time (e.g., 60 minutes).
-
For determining non-specific binding, incubate a parallel set of wells with In-111 Pentetreotide in the presence of a large excess of unlabeled octreotide.
-
-
Washing and Lysis:
-
After incubation, wash the cells multiple times with ice-cold binding buffer to remove unbound radiotracer.
-
Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
-
Radioactivity Measurement:
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess cold octreotide) from the total binding (counts without cold octreotide).
-
Normalize the specific uptake to the number of cells or protein concentration.
-
Conclusion
The quantitative analysis of In-111 Pentetreotide uptake is a powerful tool in both clinical and research settings for the management of neuroendocrine tumors. The protocols and data presented in these application notes provide a framework for obtaining reliable and reproducible quantitative data. Adherence to standardized procedures is crucial for ensuring the accuracy and comparability of results across different studies and institutions.
References
- 1. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Facebook [cancer.gov]
- 4. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevalence and Quantitative Analysis of In-111 pentetreotide (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence and quantitative analysis of indium-111 pentetreotide ...: Ingenta Connect [ingentaconnect.com]
- 9. drugs.com [drugs.com]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. Utility of 111Indium-pentetreotide Scintigraphy in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application of In-111 Pentetreotide in Oncology Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (B102479) (In-111) Pentetreotide (B1679299) is a radiolabeled somatostatin (B550006) analog used extensively in nuclear medicine for the diagnosis and, increasingly, for the peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs).[1][2][3] Its utility stems from its high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed on the cell surface of many NETs.[1][4][5] This document provides detailed application notes and protocols for the use of In-111 Pentetreotide in preclinical oncology research models, aiding in the investigation of tumor biology, diagnostics, and therapeutic interventions.
In-111 Pentetreotide, also known by its trade name OctreoScan™, is a conjugate of the chelator diethylenetriaminepentaacetic acid (DTPA) and octreotide, a synthetic analog of somatostatin.[3][6] The indium-111 radioisotope decays by electron capture, emitting gamma radiation suitable for scintigraphic imaging (SPECT) and Auger electrons, which have a short range and can induce localized cytotoxicity when the radiopharmaceutical is internalized by the tumor cell.[4][7] This dual property makes In-111 Pentetreotide a valuable tool for both in vivo imaging and targeted radiotherapy studies in animal models of cancer.
Principle of Action
The fundamental principle behind the application of In-111 Pentetreotide lies in the specific binding to SSTRs. Upon intravenous administration, In-111 Pentetreotide circulates and binds to SSTR-expressing cells.[8][9] This binding leads to the internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cells.[4][7] For diagnostic purposes, the emitted gamma photons are detected by a gamma camera to generate images of the tumor and its metastases.[1] For therapeutic applications, the short-range Auger electrons deposit their energy within the cell, ideally close to the nucleus, causing DNA damage and inducing cell death.[4][7]
Somatostatin Receptor 2 (SSTR2) Signaling
The binding of pentetreotide to SSTR2, its primary target, initiates a cascade of intracellular signaling events. While traditionally viewed as an inhibitor of cell growth and hormone secretion, recent studies suggest its role can be context-dependent.[10][11] The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[12][13] However, SSTR2 activation can also stimulate protein tyrosine phosphatases like SHP-1 and SHP-2, which can influence downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately affecting cell proliferation, apoptosis, and survival.[10][14]
References
- 1. openmedscience.com [openmedscience.com]
- 2. Somatostatin receptor imaging of neuroendocrine tumors with indium-111 pentetreotide (Octreoscan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. researchgate.net [researchgate.net]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 12. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Indium In-111 Pentetreotide in Longitudinal Tumor Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium In-111 pentetreotide (B1679299) is a radiopharmaceutical agent extensively utilized in nuclear medicine for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs).[1][2][3][4][5] This synthetic analog of somatostatin (B550006) binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed on the surface of many NET cells.[6] The radioisotope Indium-111 emits gamma radiation, enabling non-invasive visualization and quantification of tumor burden and SSTR expression through Single Photon Emission Computed Tomography (SPECT) imaging.[1] These application notes provide detailed protocols for the use of Indium In-111 pentetreotide in longitudinal preclinical studies to monitor tumor growth and assess therapeutic efficacy.
Mechanism of Action and Signaling Pathway
This compound consists of the somatostatin analog octreotide (B344500) conjugated to a chelating agent, diethylenetriaminepentaacetic acid (DTPA), which firmly binds the radioactive isotope Indium-111.[5] Upon intravenous administration, In-111 pentetreotide circulates and binds to SSTRs on tumor cells.[5] This binding initiates the internalization of the receptor-ligand complex, leading to the accumulation of radioactivity within the tumor cells.[7] This targeted accumulation allows for sensitive and specific imaging of SSTR-positive tumors.
The binding of pentetreotide to SSTR2 activates a cascade of intracellular signaling pathways that can inhibit cell proliferation and hormone secretion.[1] Key signaling events include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of protein tyrosine phosphatases, which can modulate the MAPK and PI3K/Akt signaling pathways.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of In-111 pentetreotide in neuroendocrine tumor cell lines.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727, QGP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1% BSA, pH 7.4)
-
This compound (specific activity should be known)
-
Unlabeled pentetreotide or octreotide
-
24-well cell culture plates
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Cell Culture: Culture neuroendocrine tumor cells in appropriate medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay (e.g., 2 x 10^5 cells/well). Allow cells to attach and grow for 24-48 hours.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and gently wash the cell monolayers twice with ice-cold PBS.
-
Saturation Binding:
-
Prepare serial dilutions of In-111 pentetreotide in binding buffer at concentrations ranging from, for example, 0.1 to 20 nM.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled pentetreotide (e.g., 1 µM).
-
Add 250 µL of the radioligand solutions (total and non-specific) to the appropriate wells.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes, or until equilibrium is reached.
-
Washing: Terminate the incubation by aspirating the binding solution and rapidly washing the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells in each well by adding 500 µL of 0.1 M NaOH and incubating overnight. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of In-111 pentetreotide.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.
-
| Parameter | Description | Typical Value Range |
| Kd (Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | 1 - 10 nM |
| Bmax (Maximum Binding Capacity) | Total number of binding sites per cell or per mg of protein. | Varies depending on cell line and SSTR2 expression level. |
In Vivo Longitudinal Tumor Growth Study
This protocol outlines a longitudinal study to monitor the growth of neuroendocrine tumor xenografts in mice and assess the response to therapy using In-111 pentetreotide SPECT/CT imaging.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)
-
Neuroendocrine tumor cells (e.g., NCI-H727, BON-1)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner with a medium-energy collimator
-
Calipers for tumor volume measurement
Procedure:
-
Tumor Xenograft Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Longitudinal SPECT/CT Imaging:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), perform baseline SPECT/CT imaging.
-
Radiotracer Administration: Anesthetize the mouse and intravenously inject approximately 5-10 MBq (135-270 µCi) of In-111 pentetreotide via the tail vein.
-
Imaging Time Points: Acquire images at 4 and 24 hours post-injection.[2][10][11] The 24-hour time point often provides better tumor-to-background contrast.
-
SPECT/CT Acquisition Parameters:
-
Collimator: Medium-energy, parallel-hole.
-
Energy Windows: Dual-peak acquisition centered at 171 keV and 245 keV with a 15-20% window.[12]
-
SPECT Acquisition: 360° rotation, 60-120 projections, 30-60 seconds per projection.
-
CT Acquisition: For anatomical co-registration and attenuation correction.
-
-
Repeat imaging at regular intervals (e.g., weekly or bi-weekly) to monitor tumor growth and response to any therapeutic intervention.
-
-
Data Analysis:
-
Reconstruct SPECT images using an iterative reconstruction algorithm with attenuation and scatter correction.
-
Co-register SPECT and CT images.
-
Draw regions of interest (ROIs) around the tumor and a background tissue (e.g., muscle) on multiple slices.
-
Calculate the mean or maximum radioactivity concentration within the tumor ROI (counts/voxel or Bq/mL).
-
Quantify radiotracer uptake using metrics such as:
-
Percent Injected Dose per Gram (%ID/g): Requires accurate measurement of the injected dose and tumor weight (can be estimated from volume).
-
Tumor-to-Background Ratio (TBR): Ratio of the mean radioactivity in the tumor ROI to the mean radioactivity in the background ROI.
-
-
-
Correlation of Imaging Data with Tumor Volume: Plot the quantitative SPECT data (e.g., %ID/g or TBR) against the tumor volume measured by calipers at each imaging time point to assess the correlation.
Data Presentation
Quantitative data from longitudinal studies should be summarized in tables for clear comparison.
Table 1: In Vitro Binding Affinity of In-111 Pentetreotide
| Cell Line | SSTR2 Expression | Kd (nM) | Bmax (fmol/mg protein) |
| BON-1 | High | 1.5 ± 0.3 | 1250 ± 150 |
| NCI-H727 | Moderate | 3.2 ± 0.5 | 680 ± 90 |
| QGP-1 | Low | 8.9 ± 1.2 | 210 ± 45 |
| Note: These are representative values and should be determined experimentally. |
Table 2: Longitudinal Monitoring of Tumor Growth and In-111 Pentetreotide Uptake in a Xenograft Model with and without Treatment
| Time Point | Treatment Group | Tumor Volume (mm³) | In-111 Pentetreotide Uptake (%ID/g) | Tumor-to-Background Ratio |
| Baseline (Day 0) | Control | 152 ± 25 | 12.5 ± 2.1 | 8.1 ± 1.3 |
| Treatment | 148 ± 28 | 12.8 ± 2.5 | 8.3 ± 1.5 | |
| Week 2 | Control | 455 ± 68 | 13.1 ± 2.8 | 8.5 ± 1.6 |
| Treatment | 210 ± 45 | 8.2 ± 1.9 | 5.3 ± 1.1 | |
| Week 4 | Control | 980 ± 150 | 13.5 ± 3.1 | 8.7 ± 1.8 |
| Treatment | 185 ± 55 | 5.1 ± 1.5 | 3.3 ± 0.9 | |
| Note: Data are presented as mean ± standard deviation. These are illustrative data. |
Conclusion
This compound is a valuable tool for the longitudinal in vivo assessment of neuroendocrine tumor growth and response to therapy in preclinical models. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to support drug development and translational research in the field of neuroendocrine oncology. The quantitative data obtained from these studies can provide critical insights into the pharmacodynamics of novel therapeutics and aid in the selection of promising drug candidates for clinical evaluation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. radiology.wisc.edu [radiology.wisc.edu]
- 3. med.emory.edu [med.emory.edu]
- 4. Prevalence and Quantitative Analysis of In-111 pentetreotide (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. In situ radiotherapy with 111In-pentetreotide: initial observations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECT/CT hybrid imaging with 111In-pentetreotide in assessment of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor imaging with indium-111-pentetreotide in gastroenteropancreatic neuroendocrine tumors: safety, efficacy and impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.ausrad.com [apps.ausrad.com]
Application Notes and Protocols for In Vitro Cell Binding Assay Using In-111 Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 Pentetreotide (¹¹¹In-Pentetreotide), a radiolabeled analog of the somatostatin (B550006) hormone, is a critical tool in nuclear medicine for the diagnosis and radiotherapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs).[1][2][3] The efficacy of ¹¹¹In-Pentetreotide relies on its specific binding to these receptors, primarily subtypes sst2 and sst5.[1] In vitro cell binding assays are fundamental for characterizing the affinity and specificity of this interaction in a controlled cellular environment. These assays are essential for screening new therapeutic candidates, understanding receptor pharmacology, and ensuring the quality of radiopharmaceuticals.
This document provides detailed protocols for conducting in vitro cell binding assays using ¹¹¹In-Pentetreotide, including saturation and competitive binding experiments. It also outlines data analysis procedures and presents key quantitative data in a clear, tabular format.
Signaling Pathway and Experimental Workflow
The binding of ¹¹¹In-Pentetreotide to somatostatin receptors on the cell surface is the initial step in a signaling cascade that can lead to the internalization of the receptor-ligand complex. This process is central to the diagnostic imaging and therapeutic efficacy of the radiopharmaceutical.
Caption: Signaling pathway of In-111 Pentetreotide binding and internalization.
The experimental workflow for an in vitro cell binding assay involves several key steps, from cell preparation to data analysis, to quantify the binding of ¹¹¹In-Pentetreotide to its target receptors.
Caption: Experimental workflow for the in vitro cell binding assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Unlabeled Ligand: Octreotide (B344500) acetate (B1210297) (for non-specific binding and competitive assays)[4]
-
Cell Culture Media: Eagle's Minimum Essential Medium (for IMR-32), Dulbecco's Modified Eagle's Medium (for PANC-1), supplemented with fetal bovine serum and antibiotics.[4]
-
Buffers:
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)[4]
-
Multi-well culture plates (e.g., 6-well or 24-well)
-
Gamma counter
-
Pipettes and general laboratory equipment
-
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Cell Seeding:
-
Culture IMR-32 cells to near confluence.
-
Harvest the cells and determine the cell density.
-
Seed the cells into multi-well plates at a density of approximately 5 x 10⁴ cells per well for a 6-well plate and allow them to adhere overnight.[4]
-
-
Assay Preparation:
-
Prepare serial dilutions of ¹¹¹In-Pentetreotide in binding buffer. A typical concentration range would span from picomolar to nanomolar concentrations (e.g., 0.1 nM to 20 nM).
-
For each concentration of the radioligand, prepare a corresponding set of wells for determining non-specific binding by adding a high concentration of unlabeled octreotide (e.g., 1 µM).[4]
-
-
Incubation:
-
Remove the culture medium from the wells and wash the cells once with binding buffer.
-
Add the prepared ¹¹¹In-Pentetreotide solutions (with and without unlabeled octreotide) to the respective wells.
-
Incubate the plates for a sufficient time to reach equilibrium, for example, 24 hours at 37°C.[4]
-
-
Washing and Lysis:
-
Radioactivity Measurement:
-
Transfer the cell lysates to tubes suitable for gamma counting.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in wells with ¹¹¹In-Pentetreotide only.
-
Non-specific Binding: Radioactivity in wells with ¹¹¹In-Pentetreotide and excess unlabeled octreotide.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the specific binding (Y-axis) against the concentration of ¹¹¹In-Pentetreotide (X-axis).
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to calculate the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the inhibitory concentration (IC50) of a competing ligand.
-
Cell Seeding: Follow the same procedure as in the saturation binding assay.
-
Assay Preparation:
-
Prepare a fixed concentration of ¹¹¹In-Pentetreotide in binding buffer. This concentration is typically close to the Kd value determined from the saturation assay.
-
Prepare serial dilutions of the unlabeled competing ligand (e.g., octreotide or a novel compound) in binding buffer.
-
-
Incubation:
-
Remove the culture medium and wash the cells.
-
Add the fixed concentration of ¹¹¹In-Pentetreotide to all wells, except for the blank.
-
Add the serial dilutions of the competing ligand to the appropriate wells. Include wells with no competitor (for total binding) and wells with a high concentration of unlabeled octreotide (for non-specific binding).
-
Incubate the plates under the same conditions as the saturation assay.
-
-
Washing, Lysis, and Radioactivity Measurement: Follow the same procedures as in the saturation binding assay.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Data Presentation
The following table summarizes key quantitative data relevant to ¹¹¹In-Pentetreotide binding assays.
| Parameter | Value | Cell Line / Condition | Reference |
| Radioligand | In-111 Pentetreotide | - | [4] |
| Receptor Target | Somatostatin Receptors (sst2, sst5) | - | [1] |
| SSTR-Positive Cell Line | IMR-32 (human neuroblastoma) | - | [4][5] |
| SSTR-Negative Cell Line | PANC-1 (human pancreatic carcinoma) | - | [4][5] |
| Diagnostic Dose Concentration | 8.6 pmol/L | In vitro modeling | [4][5] |
| Therapeutic Dose Concentration | 510 pmol/L | In vitro modeling | [4][5] |
| Concentration for Non-specific Binding | 1 µmol/L (unlabeled Octreotide) | In vitro binding assay | [4] |
| Incubation Time | 24 hours | In vitro binding assay | [4] |
| Wash Buffer | Ice-cold Phosphate-Buffered Saline (pH 7.5) | In vitro binding assay | [4] |
| Detection Method | Gamma Counter | - | [4] |
Conclusion
The in vitro cell binding assays described provide a robust framework for characterizing the interaction of ¹¹¹In-Pentetreotide with somatostatin receptors. Adherence to these detailed protocols will enable researchers to obtain reliable and reproducible data on binding affinity and specificity, which is crucial for the development and validation of radiopharmaceuticals targeting neuroendocrine tumors.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. apps.ausrad.com [apps.ausrad.com]
- 3. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for SPECT/CT Imaging with Indium In-111 Pentetreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (B102479) (In-111) Pentetreotide (B1679299) is a radiopharmaceutical agent used for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) bearing somatostatin (B550006) receptors.[1][2][3][4] It is a synthetic analog of the hormone somatostatin, which binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (sst2 and sst5), that are overexpressed on the surface of many NET cells.[1] The radioisotope In-111, a gamma emitter, allows for visualization of tumor localization and burden using a gamma camera.[1] The addition of single-photon emission computed tomography (SPECT) combined with computed tomography (CT) provides precise anatomical localization, improved specificity, and potential for attenuation correction, enhancing diagnostic accuracy.[5][6][7]
These application notes provide a comprehensive overview of the use of In-111 Pentetreotide SPECT/CT for improved localization of NETs, including detailed protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action
In-111 Pentetreotide is a conjugate of pentetreotide, a DTPA (diethylenetriaminepentaacetic acid) derivative of octreotide (B344500), and the radionuclide Indium-111.[8][9] The pentetreotide moiety binds to somatostatin receptors on tumor cells.[8][10] Upon binding, the radiolabeled complex is internalized, allowing for the accumulation of In-111 at the tumor site.[8][10][11] The gamma photons emitted by In-111 are then detected by a SPECT camera to generate functional images of receptor distribution.
Signaling Pathway
Somatostatin receptor activation by ligands like pentetreotide initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) are primarily coupled to inhibitory G proteins (Gi).[12] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[13] Other signaling pathways affected include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs) and the MAPK pathway.[12][13][14]
Caption: Somatostatin Receptor Signaling Pathway.
Quantitative Data
Biodistribution and Radiation Dosimetry
The biodistribution of In-111 Pentetreotide results in physiological uptake in several organs. The kidneys are the critical organ for radiation dose due to renal excretion of the radiopharmaceutical.[15][16]
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Kidneys | 0.52[15][16] |
| Spleen | 0.739 (planar), 1.477 (SPECT)[4] |
| Liver | 0.122 (planar), 0.243 (SPECT)[4] |
| Bladder Wall | ~0.35[16] |
| Red Marrow | 0.035 (planar), 0.069 (SPECT)[4] |
| Effective Dose | 0.073 mSv/MBq [15][16] |
Data compiled from multiple sources. Values can vary based on patient-specific factors.
Differentiating Benign from Pathologic Uptake
Quantitative analysis can aid in distinguishing physiologic uptake from malignant lesions, particularly in the pancreas.
| Uptake Location | Method | Benign Uptake (Mean Ratio ± SD) | Pathologic Uptake (Mean Ratio ± SD) | Proposed Threshold for Malignancy |
| Pancreatic Head | 3D ROI (Pancreas:Liver) | 0.91 ± 0.38[17][18][19] | 8.2 ± 7.3[17][18][19] | > 1.67[17][18][19] |
| Pancreatic Head | 2D ROI (Pancreas:Liver) | 0.88 ± 0.37[17][18][19] | 7.5 ± 6.2[17][18][19] | > 1.62[18][19] |
ROI: Region of Interest. Ratios are calculated based on uptake relative to normal liver tissue.
Experimental Protocols
Radiopharmaceutical Preparation
Materials:
-
Octreoscan™ Kit (containing a reaction vial with pentetreotide and an In-111 Chloride vial)[20]
-
Lead dispensing shield[4]
-
Sterile needles and syringes
-
Appropriate antiseptic
-
0.9% Sodium Chloride Injection, U.S.P. (optional for dilution)[2]
-
Radioactivity calibrator
Procedure:
-
Place the reaction vial in a lead shield.[4]
-
Swab the rubber stopper of the reaction vial with an antiseptic and allow it to dry.[4]
-
Aseptically withdraw the sterile Indium In-111 Chloride solution from its vial.
-
Aseptically inject the In-111 Chloride into the shielded reaction vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Do not shake.
-
Allow the reaction to proceed at room temperature for the time specified in the package insert (typically 30 minutes).
-
Visually inspect the final solution for particulate matter and discoloration prior to administration.
-
Measure the total activity of the final product in a calibrated dose calibrator.
-
The final solution can be diluted to a maximum volume of 3.0 mL with 0.9% Sodium Chloride Injection if necessary.[2]
-
The reconstituted vial should be used within 6 hours of preparation.[20]
Patient Preparation and Administration
Patient Preparation:
-
No fasting is required.
-
Adequate hydration is recommended before and after the injection to promote clearance of the radiopharmaceutical.
-
Laxatives may be administered to reduce bowel activity, which can interfere with image interpretation, especially on delayed images.[3]
-
If the patient is receiving octreotide therapy, it is often recommended to discontinue it for a short period before imaging, though studies have shown successful imaging in patients on therapy.[4]
Administration:
-
The recommended adult dose is 111 MBq (3.0 mCi) for planar imaging and 222 MBq (6.0 mCi) for SPECT imaging, administered intravenously.[4][20]
-
Do not administer in Total Parenteral Nutrition (TPN) solutions or through the same intravenous line.[4]
SPECT/CT Image Acquisition
Imaging Schedule:
-
Planar and SPECT/CT images are typically acquired at 4 and 24 hours post-injection.[3] Some protocols may include imaging at 48 hours. The 24-hour imaging is standard as lesion activity tends to increase over time relative to background.[3]
Acquisition Parameters (Example):
-
Gamma Camera: Dual-head SPECT system equipped with a low-dose CT scanner.
-
Collimators: Medium-energy collimators.
-
Energy Windows: Dual energy windows centered at 171 keV and 245 keV with a 15-20% window width.
-
Planar Imaging:
-
Whole-body scan from head to mid-thigh.
-
Acquisition speed: 4 min/view at 4 hours and 7 min/view at 24 hours.[3]
-
-
SPECT Acquisition:
-
Acquisition over the region of interest (e.g., abdomen).
-
128x128 matrix.
-
360° rotation (180° per head) with 60-64 projections.
-
20-30 seconds per projection.
-
-
CT Acquisition:
-
Low-dose CT for attenuation correction and anatomical localization.
-
Typical parameters: 120-140 kVp, 30-80 mAs.
-
Slice thickness: 2.5-5 mm.
-
Image Reconstruction and Analysis:
-
SPECT images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT map), scatter, and resolution recovery.
-
The reconstructed SPECT images are fused with the CT images to create SPECT/CT datasets.
-
Images are reviewed in three orthogonal planes (transaxial, coronal, and sagittal).
-
For quantitative analysis, regions of interest (ROIs) are drawn over tumors and reference tissues (e.g., liver) to calculate uptake ratios.
Experimental Workflow
Caption: In-111 Pentetreotide SPECT/CT Workflow.
Conclusion
SPECT/CT imaging with Indium-111 Pentetreotide is a valuable tool for the localization, staging, and monitoring of neuroendocrine tumors.[1][5] The integration of functional SPECT data with anatomical CT data provides superior diagnostic information compared to planar scintigraphy alone.[7][21] Adherence to standardized protocols for radiopharmaceutical preparation, patient management, and image acquisition is crucial for obtaining high-quality, quantifiable data. The quantitative methods described can further aid in the differentiation of benign and malignant uptake, improving diagnostic confidence and guiding patient management.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evolving role of SPECT/CT in neuroendocrine tumors management: staging, treatment response, and follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SPECT/CT in neuroendocrine tumours | Semantic Scholar [semanticscholar.org]
- 8. Facebook [cancer.gov]
- 9. oatext.com [oatext.com]
- 10. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 14. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiation dosimetry for indium-111-pentetreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Prevalence and Quantitative Analysis of In-111 pentetreotide (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevalence and quantitative analysis of indium-111 pentetreotide (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prevalence and quantitative analysis of indium-111 pentetreotide ...: Ingenta Connect [ingentaconnect.com]
- 20. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]
- 21. Imaging in neuroendocrine tumors: an update for the clinician - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indium In-111 Pentetreotide in Peptide Receptor Radionuclide Therapy (PRRT) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (B102479) (In-111) Pentetreotide (B1679299) is a radiopharmaceutical agent that has been pivotal in the field of nuclear medicine, particularly for the diagnosis and, in a research context, the therapy of neuroendocrine tumors (NETs). This document provides detailed application notes and protocols for the use of In-111 Pentetreotide in Peptide Receptor Radionuclide Therapy (PRRT) research. In-111 Pentetreotide is a conjugate of the somatostatin (B550006) analogue octreotide (B344500) and the chelator diethylenetriaminepentaacetic acid (DTPA), radiolabeled with Indium-111.[1] Its utility stems from the high expression of somatostatin receptors (SSTRs), especially subtype 2 (SSTR2), on the surface of many NET cells.[2]
The therapeutic rationale for In-111 Pentetreotide in PRRT is based on the delivery of cytotoxic radiation to tumor cells following receptor-mediated internalization.[3] In-111 decays by electron capture and emits not only gamma photons, which are useful for imaging, but also low-energy Auger and internal conversion electrons. These electrons have a very short range in tissue, making them highly cytotoxic when in close proximity to the cell nucleus.[3]
Mechanism of Action and Signaling Pathway
In-111 Pentetreotide targets and binds with high affinity to SSTRs, primarily SSTR2, which are G-protein coupled receptors.[2] Upon binding, the receptor-ligand complex is internalized by the cell. This internalization is crucial for the therapeutic efficacy of In-111 Pentetreotide, as it brings the Auger electron-emitting radionuclide close to the cell's nucleus, leading to DNA damage and ultimately cell death.[3] Somatostatin and its analogues, upon binding to their receptors, can inhibit hormone secretion and cell proliferation through various signaling pathways.[4]
Caption: Signaling pathway of In-111 Pentetreotide leading to cell death.
Quantitative Data
The following tables summarize key quantitative parameters for In-111 Pentetreotide relevant to PRRT research. While extensive clinical data is available, specific preclinical quantitative values for binding affinity (Kd) and half-maximal inhibitory concentration (IC50) for In-111 Pentetreotide are not consistently reported across the literature. The tables below reflect the available information.
Table 1: Radionuclide Properties of Indium-111
| Property | Value |
| Half-life | 2.8 days |
| Principal Gamma Photon Energies | 171 keV, 245 keV |
| Emitted Particles | Auger electrons, Internal conversion electrons |
| Auger Electron Energy Range | 0.5 - 25 keV |
Table 2: In Vitro and In Vivo Parameters of In-111 Pentetreotide
| Parameter | Cell Line/Model | Value | Reference |
| Binding Specificity | Human Neuroendocrine Tumor Cells | 80%-95% | [5] |
| Internalization | Human Neuroendocrine Tumor Cells | Rapid internalization observed | [5] |
| Tumor-to-Blood Ratio (24h p.i.) | Midgut Carcinoid Tumors (Human) | Mean: 160 (Range: 4-1200) | [6] |
| Biological Half-life | Human | 6 hours | [4] |
| Renal Excretion (24h) | Human | ~85% of injected dose | [4] |
Experimental Protocols
Radiolabeling of Pentetreotide with Indium-111
This protocol is a general guideline for the radiolabeling of pentetreotide using a commercially available kit.
Materials:
-
Octreoscan™ kit (or equivalent) containing a reaction vial with pentetreotide and a vial of In-111 chloride sterile solution.
-
0.9% Sodium Chloride Injection, U.S.P.
-
Lead shielding.
-
Dose calibrator.
-
ITLC (Instant Thin-Layer Chromatography) strips and appropriate solvent system for quality control.
Procedure:
-
Allow the kit components to reach room temperature.
-
Using a shielded syringe, aseptically add the In-111 chloride solution to the reaction vial containing the lyophilized pentetreotide.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Incubate at room temperature for the time specified in the kit instructions (typically 10-30 minutes).
-
Perform radiochemical purity testing using ITLC to ensure a labeling efficiency of >95%.
-
The final product should be a clear, colorless solution. Visually inspect for any particulate matter before use.
-
The radiolabeled In-111 Pentetreotide should be used within 6 hours of preparation.
Caption: Workflow for the radiolabeling of pentetreotide with In-111.
In Vitro Cell Survival (Colony Forming) Assay
This protocol is adapted from a study investigating the therapeutic effects of [¹¹¹In-DTPA⁰]octreotide.[3]
Cell Lines:
-
SSTR2-positive neuroendocrine tumor cell line (e.g., BON-1, NCI-H727, GOT1).
-
SSTR2-negative cell line as a negative control.
Materials:
-
Complete cell culture medium.
-
In-111 Pentetreotide.
-
Unlabeled pentetreotide (for blocking studies).
-
6-well plates.
-
Gamma counter.
-
Crystal violet staining solution.
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Prepare different concentrations of In-111 Pentetreotide in complete medium.
-
Remove the medium from the wells and add the medium containing In-111 Pentetreotide. For blocking experiments, pre-incubate cells with an excess of unlabeled pentetreotide before adding the radiolabeled compound.
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
After incubation, remove the radioactive medium, wash the cells with PBS, and add fresh complete medium.
-
Culture the cells for 7-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vitro Internalization Assay
This protocol is based on studies of radiolabeled somatostatin analogue internalization.[5]
Materials:
-
SSTR2-positive neuroendocrine tumor cells.
-
Binding buffer (e.g., RPMI 1640 with 1% BSA).
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to differentiate between membrane-bound and internalized radioactivity.
-
Lysis buffer (e.g., 1N NaOH).
-
In-111 Pentetreotide.
-
Gamma counter.
Procedure:
-
Plate cells in 24-well plates and grow to confluence.
-
Wash cells with cold binding buffer.
-
Add In-111 Pentetreotide in binding buffer to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, remove the radioactive medium and wash the cells with cold binding buffer.
-
To determine the surface-bound fraction, add cold acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized fraction, lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
In Vivo Biodistribution Studies in a Murine Tumor Model
This protocol provides a general framework for assessing the biodistribution of In-111 Pentetreotide in tumor-bearing mice.[7]
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a human SSTR2-expressing neuroendocrine tumor cell line.
Materials:
-
In-111 Pentetreotide.
-
Saline for injection.
-
Anesthesia.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into different groups for various time points.
-
Administer a known amount of In-111 Pentetreotide (e.g., 1-5 MBq) to each mouse via tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Collect blood samples and dissect major organs and tissues of interest (tumor, liver, kidneys, spleen, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-organ ratios to assess targeting specificity.
Caption: Logical workflow of PRRT research from preclinical studies to clinical application.
Conclusion
In-111 Pentetreotide remains a valuable tool for research in the field of PRRT for neuroendocrine tumors. Its properties allow for both scintigraphic imaging and targeted radionuclide therapy. The protocols outlined in this document provide a foundation for researchers to conduct in vitro and in vivo studies to further evaluate the therapeutic potential of In-111 Pentetreotide and to develop novel PRRT strategies. Adherence to proper radiation safety protocols and institutional guidelines is paramount when working with radiopharmaceuticals.
References
- 1. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide receptor radionuclide therapy in vitro using [111In-DTPA0]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Internalization of indium-111 into human neuroendocrine tumor cells after incubation with indium-111-DTPA-D-Phe1-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 111In-labelled octreotide binding by the somatostatin receptor subtype 2 in neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis and Radiolabeling of Pentetreotide for Targeted Radionuclide Imaging and Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentetreotide (B1679299), a synthetic analog of the hormone somatostatin (B550006), is a crucial component in the field of nuclear medicine. Its ability to bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of many neuroendocrine tumors (NETs), makes it an ideal targeting vector for diagnostic imaging and targeted radionuclide therapy.[1][2] This document provides detailed application notes and protocols for the synthesis of pentetreotide and its subsequent radiolabeling with medically relevant radionuclides, primarily Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).
Pentetreotide is a conjugate of octreotide (B344500), a stable somatostatin analog, and the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1] The DTPA moiety serves to stably complex with radiometals, allowing for the targeted delivery of radiation to tumor cells.[3] The synthesis process involves the solid-phase peptide synthesis (SPPS) of the octreotide backbone, followed by the conjugation of DTPA and subsequent radiolabeling. Rigorous quality control measures are essential to ensure the purity, stability, and efficacy of the final radiopharmaceutical.
Signaling Pathway of Somatostatin Analogs
Pentetreotide exerts its biological effect by binding to somatostatin receptors, primarily subtypes 2 and 5 (SSTR2 and SSTR5).[2] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of hormone secretion and tumor cell growth. The binding of pentetreotide to SSTRs activates inhibitory G-proteins, which in turn modulate the activity of various downstream effectors, including adenylyl cyclase and ion channels. This ultimately results in anti-proliferative and pro-apoptotic effects within the tumor cells.
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Protocols
The synthesis and radiolabeling of pentetreotide can be broken down into four main stages: solid-phase peptide synthesis of the octreotide precursor, conjugation with DTPA, radiolabeling with the desired radionuclide, and quality control of the final product.
Solid-Phase Peptide Synthesis (SPPS) of Octreotide
This protocol describes a general method for the manual synthesis of the octreotide peptide backbone using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.[1][4][5]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid and add the solution to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the octreotide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis Workflow.
DTPA Conjugation to Octreotide
The chelating agent DTPA can be conjugated to the N-terminus of the synthesized octreotide peptide either on-resin or in solution phase.[6][7]
On-Resin Conjugation Protocol:
-
After the final amino acid coupling and before cleavage, perform an Fmoc deprotection step.
-
Dissolve a monoreactive DTPA derivative (e.g., DTPA bis(anhydride) or a protected form of DTPA) in DMF.[6]
-
Add the DTPA solution and a base (e.g., DIPEA) to the resin and agitate for 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with the cleavage and purification steps as described in the SPPS protocol.
Solution-Phase Conjugation Protocol:
-
Dissolve the purified octreotide peptide in an anhydrous, amine-free solvent like DMF or DMSO.
-
Add 2-3 molar equivalents of a base such as triethylamine (B128534) (TEA) or DIPEA.[3]
-
Dissolve a reactive DTPA derivative (e.g., cyclic DTPA anhydride) in the same solvent and add it to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the resulting pentetreotide conjugate using RP-HPLC.
Radiolabeling of Pentetreotide
The following are generalized protocols for radiolabeling pentetreotide with ¹¹¹In and ¹⁷⁷Lu. It is crucial to adhere to all institutional and national regulations regarding the handling of radioactive materials.
Radiolabeling with Indium-111 (¹¹¹In): This protocol is adapted from the procedure for commercially available kits like OctreoScan™.[7]
Materials:
-
Pentetreotide (lyophilized, sterile)
-
¹¹¹In-Chloride sterile solution
-
Sterile reaction vial
-
0.9% Sodium Chloride Injection, USP
Procedure:
-
Aseptically add the ¹¹¹In-Chloride solution to the vial containing the lyophilized pentetreotide.
-
Gently swirl the vial until the contents are completely dissolved.
-
Incubate the reaction mixture at room temperature for a minimum of 30 minutes.
-
The radiolabeled solution can be used directly or diluted with 0.9% Sodium Chloride Injection.
Radiolabeling with Lutetium-177 (¹⁷⁷Lu): This protocol is a general guideline, and optimization may be required.
Materials:
-
Pentetreotide
-
¹⁷⁷Lu-Chloride solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.5)
-
Sterile reaction vial
Procedure:
-
Dissolve the pentetreotide in the ammonium acetate buffer in a sterile reaction vial.
-
Add the ¹⁷⁷Lu-Chloride solution to the vial.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[8]
-
The radiolabeling efficiency should be determined before use.
Caption: Radiolabeling Experimental Workflow.
Quality Control
Quality control is a critical step to ensure the safety and efficacy of the radiolabeled pentetreotide. The primary parameters to assess are radiochemical purity and stability.[9][10][11]
Thin-Layer Chromatography (TLC):
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A common mobile phase is 0.1 M DTPA solution (pH 6.0). In this system, the radiolabeled peptide remains at the origin, while free radionuclide-DTPA complex migrates with the solvent front.[12]
-
Procedure: Spot the radiolabeled sample on the ITLC strip and develop it in the mobile phase. After development, cut the strip into sections and measure the radioactivity of each section using a gamma counter.
-
Calculation: Radiochemical Purity (%) = (Counts at origin / Total counts) x 100%.
High-Performance Liquid Chromatography (HPLC):
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% TFA, is typically used.[9]
-
Detection: A UV detector and a radioactivity detector are used in series.
-
Procedure: Inject the sample onto the HPLC system. The retention times of the radiolabeled peptide, free radionuclide, and other potential impurities will be different, allowing for their separation and quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data reported in the literature for the synthesis and radiolabeling of pentetreotide and similar octreotide analogs.
Table 1: Peptide Synthesis and Conjugation Yields
| Step | Method | Reported Yield | Reference(s) |
| Octreotide Synthesis | Solid-Phase Peptide Synthesis (Fmoc) | 70-78% | [2][13] |
| DTPA Conjugation | On-Resin with monoreactive DTPA | 31.8% (overall) | [6] |
| DTPA Conjugation | On-Resin with cyclic DTPA anhydride | 5% (overall) | [7] |
Table 2: Radiolabeling Efficiency and Purity
| Radionuclide | Labeling Method | Radiochemical Yield/Purity | Reference(s) |
| Indium-111 | Room Temperature Incubation | >95% | [6] |
| Lutetium-177 | Room Temperature Incubation | >95% | [8] |
| Gallium-68 | Module Synthesis | >99% | [11] |
Conclusion
The synthesis and radiolabeling of pentetreotide is a well-established process that provides a powerful tool for the diagnosis and treatment of neuroendocrine tumors. By following detailed and optimized protocols for solid-phase peptide synthesis, DTPA conjugation, and radiolabeling, researchers and clinicians can produce high-quality radiopharmaceuticals. Rigorous quality control using methods such as TLC and HPLC is paramount to ensure the final product is safe and effective for clinical and research applications. The continued development of these techniques holds great promise for advancing the field of nuclear medicine and improving patient outcomes.
References
- 1. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Indium In-111 Pentetreotide Preparation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the essential quality control procedures for the preparation of Indium In-111 (¹¹¹In) Pentetreotide (B1679299), a radiopharmaceutical used for the scintigraphic localization of primary and metastatic neuroendocrine tumors bearing somatostatin (B550006) receptors. Adherence to these quality control measures is critical to ensure the safety, efficacy, and purity of the final product for patient administration.
Overview of Quality Control Requirements
The quality control of ¹¹¹In-Pentetreotide involves a series of tests to confirm its identity, purity, and sterility before it is administered to a patient. The key parameters to be assessed include radiochemical purity, pH, visual characteristics, sterility, and bacterial endotoxin (B1171834) levels. The prepared radiopharmaceutical should be used within 6 hours of preparation.[1][2][3]
Quantitative Data Summary
All quantitative data for the quality control of ¹¹¹In-Pentetreotide are summarized in the table below for easy reference and comparison against specifications.
| Quality Control Parameter | Specification | Primary Method of Determination |
| Radiochemical Purity | ≥ 90% | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) |
| pH of final preparation | 3.8 - 4.3 | pH meter or pH-indicator strips |
| Bacterial Endotoxins | < 175 EU/dose (intravenous) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | Fluid Thioglycollate & Soybean-Casein Digest Media |
| Visual Inspection | Clear, colorless solution, free of particulate matter | Visual examination |
| Radionuclidic Identity | Indium-111 | Gamma-ray spectroscopy |
| Radionuclidic Purity | Presence of long-lived impurities (e.g., In-114m) should be monitored | Gamma-ray spectroscopy over time |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below. It is essential to use aseptic techniques throughout the preparation and testing process.[4]
3.1. Radiochemical Purity Determination
The radiochemical purity (RCP) of ¹¹¹In-Pentetreotide must be greater than or equal to 90%.[1][2][5] Several chromatographic methods can be employed for this determination.
Protocol: Instant Thin-Layer Chromatography (ITLC-SA) Method
This method is an alternative to the Sep-Pak method and is used to separate the desired ¹¹¹In-Pentetreotide from free ¹¹¹InCl₃.[6]
-
Materials:
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase (0.9% NaCl) to a depth of approximately 0.5 cm.
-
Spot a small amount (e.g., 1-2 µL) of the prepared ¹¹¹In-Pentetreotide solution approximately 1 cm from the bottom of the ITLC-SA strip.
-
Place the strip in the developing chamber and allow the solvent front to migrate to the top of the strip.
-
Remove the strip from the chamber and mark the solvent front.
-
Allow the strip to dry completely.
-
Cut the strip into two halves (origin and solvent front).
-
Measure the radioactivity of each half using a dose calibrator or gamma counter.
-
Calculation:
-
The ¹¹¹In-Pentetreotide remains at the origin (Rf = 0).
-
Free ¹¹¹InCl₃ migrates with the solvent front (Rf = 1).
-
% Radiochemical Purity = (Activity at origin / (Activity at origin + Activity at solvent front)) x 100
-
-
3.2. pH Determination
The pH of the final ¹¹¹In-Pentetreotide solution should be between 3.8 and 4.3.[4][7]
-
Materials:
-
Calibrated pH meter with a micro-electrode or pH-indicator strips with a suitable range.
-
-
Procedure:
-
Withdraw a small aliquot of the prepared ¹¹¹In-Pentetreotide solution.
-
If using a pH meter, immerse the micro-electrode into the solution and record the reading.
-
If using pH-indicator strips, dip the strip into the solution and compare the resulting color to the color chart provided by the manufacturer to determine the pH.
-
3.3. Visual Inspection
The final product should be a clear, colorless solution, free from any particulate matter.[1][2]
-
Procedure:
-
Visually inspect the vial containing the prepared ¹¹¹In-Pentetreotide against a well-lit background.
-
Observe the solution for any signs of turbidity, discoloration, or the presence of visible particles.
-
Preparations that do not meet these criteria should not be administered.[1]
-
3.4. Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms. This is typically a retrospective test due to the incubation period required.[8]
-
Materials:
-
Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria)
-
Soybean-Casein Digest Medium (for fungi and aerobic bacteria)
-
Sterile membrane filtration unit (0.22 µm pore size)
-
-
Procedure (Direct Inoculation):
-
Aseptically withdraw a specified volume of the ¹¹¹In-Pentetreotide solution.
-
Inoculate the sample into tubes of both Fluid Thioglycollate Medium and Soybean-Casein Digest Medium.
-
Incubate the Fluid Thioglycollate Medium at 30-35°C for 14 days.
-
Incubate the Soybean-Casein Digest Medium at 20-25°C for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity). The acceptable result is "No Growth".[9]
-
3.5. Bacterial Endotoxin Testing (BET)
The Bacterial Endotoxin Test (BET), also known as the Limulus Amebocyte Lysate (LAL) test, is used to detect and quantify bacterial endotoxins.[8][10] The endotoxin limit for radiopharmaceuticals administered intravenously is 175 EU per dose.[11]
-
Materials:
-
LAL reagent (gel-clot, turbidimetric, or chromogenic)
-
Endotoxin-free test tubes and pipettes
-
Heating block or water bath at 37°C
-
-
Procedure (Gel-Clot Method - Simplified):
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
In an endotoxin-free test tube, mix 0.1 mL of the LAL reagent with 0.1 mL of the ¹¹¹In-Pentetreotide solution.[8]
-
Prepare positive and negative controls in parallel.
-
Incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, gently invert each tube 180°.
-
A positive result is indicated by the formation of a firm gel that remains intact upon inversion. The sample passes the test if no such clot is formed.
-
Workflow and Signaling Pathway Diagrams
Quality Control Workflow for ¹¹¹In-Pentetreotide Preparation
The following diagram illustrates the logical flow of the quality control procedures for the preparation of Indium In-111 Pentetreotide.
Caption: Quality Control Workflow for ¹¹¹In-Pentetreotide.
References
- 1. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. carcinoid.org [carcinoid.org]
- 3. In-111 pentetreotide - Radio Rx [radiopharmaceuticals.info]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The SNM Practice Guideline for Somatostatin Receptor Scintigraphy 2.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 6. Alternative methods for testing radiochemical purity of 111In-pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
Troubleshooting & Optimization
Troubleshooting low radiochemical purity of In-111 Pentetreotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical purity (RCP) with Indium-111 Pentetreotide (B1679299).
Troubleshooting Guides & FAQs
Q1: What is the minimum acceptable radiochemical purity for In-111 Pentetreotide?
The radiochemical purity of In-111 Pentetreotide should be no less than 90%.[1][2] Preparations with an RCP below this threshold should not be administered.[1][2]
Q2: How long is a prepared vial of In-111 Pentetreotide stable?
The radiopharmaceutical should be used within 6 hours of preparation.[1][2]
Q3: My In-111 Pentetreotide preparation has low radiochemical purity. What are the potential causes?
Low radiochemical purity can stem from several factors during the labeling process. Below is a summary of potential causes and corrective actions.
Troubleshooting Low Radiochemical Purity
| Potential Cause | Corrective Action |
| Incorrect Incubation Time | Ensure the reaction vial is incubated at or below 25°C for a minimum of 30 minutes. Shorter incubation periods may lead to inadequate labeling.[3] |
| Improper Kit Storage | The Octreoscan kit should be stored at 2°C to 8°C prior to reconstitution.[3][4] Improper storage can affect the integrity of the components. |
| Expired Components | Do not use the In-111 Chloride vial more than one day after its calibration date.[4] The reconstituted vial expires 6 hours after preparation.[4] |
| Presence of Oxidizing Agents | Ensure all syringes and needles used are free of oxidizing agents. These can interfere with the radiolabeling process. |
| Incorrect pH | The final pH of the In-111 Pentetreotide solution should be between 3.8 and 4.3.[3] Deviations from this range can impact labeling efficiency. |
| Radionuclidic Impurities in In-111 | The presence of long-lived radionuclidic impurities, such as Indium-114m, in the Indium-111 chloride solution can affect the overall quality and should be assessed by the manufacturer.[5] |
| Visual Abnormalities | Visually inspect the preparation prior to administration. Do not use if particulate matter or discoloration is observed.[1][2] |
Q4: What are the recommended quality control methods for determining the radiochemical purity of In-111 Pentetreotide?
The two primary methods for determining the RCP of In-111 Pentetreotide are Instant Thin-Layer Chromatography (ITLC) and Solid-Phase Extraction (e.g., Sep-Pak® cartridge).
Comparison of Quality Control Methods
| Method | Principle | Advantages | Disadvantages |
| ITLC-SG | Separation based on polarity. The mobile phase carries components at different rates up the stationary phase (silica gel). | Relatively quick and simple to perform. | The production of ITLC-SG strips has been discontinued, though alternatives like ITLC-SA are being explored.[6] |
| Sep-Pak® Cartridge | Separation based on differential adsorption to a solid phase. | Considered a standard method.[6] | Can be more time-consuming, involve more expensive supplies, and lead to higher radiation exposure for the technician.[6] |
Experimental Protocols
Protocol 1: Instant Thin-Layer Chromatography (ITLC-SG) for Radiochemical Purity
This protocol is based on the package insert for Octreoscan™.
Materials:
-
ITLC-SG (Silica Gel impregnated glass fiber) strips (e.g., Gelman, cat. no. 61885)[3]
-
Developing tank
-
Mobile Phase: Freshly prepared 0.1 M Sodium Citrate (B86180) solution (pH 5.0)
-
Syringe and needle for spotting
-
Radiation detector (e.g., gamma counter, radiochromatogram scanner)
Procedure:
-
Prepare a dried ITLC-SG strip approximately 10 cm long and 2.5 cm wide. Mark a starting line at 2 cm from the bottom and additional marks at 6 cm and 9 cm.[3]
-
Apply 5 to 10 µL of the reconstituted and labeled In-111 Pentetreotide solution to the starting line.[3]
-
Place the strip in the developing tank containing the sodium citrate mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
Remove the strip and let it dry.
-
Determine the distribution of radioactivity on the strip using a suitable detector.
-
In-111 Pentetreotide remains at the origin (Rf = 0.0-0.1).
-
Free In-111 migrates with the solvent front (Rf = 0.8-1.0).
-
-
Calculate the radiochemical purity: % RCP = (Activity at origin / Total activity on strip) x 100
Protocol 2: Sep-Pak® C18 Cartridge Method for Radiochemical Purity
This protocol is a standard method for determining the labeling yield of In-111 Pentetreotide.
Materials:
-
Sep-Pak® C18 cartridge
-
Water for Injection
-
Syringes and needles
-
Collection vials
-
Radiation detector
Procedure:
-
Cartridge Preparation: a. Rinse the Sep-Pak® C18 cartridge with 10 mL of ethanol. Discard the eluate.[3] b. Rinse the cartridge with 10 mL of water. Ensure the cartridge remains wet and free of air bubbles. Discard the eluate.[3]
-
Sample Analysis: a. Withdraw 0.05 - 0.1 mL of the In-111 Pentetreotide solution and apply it to the longer end of the Sep-Pak® cartridge.[3] b. Elute the cartridge with 5 mL of water and collect the eluate in a vial ("Fraction 1"). This fraction contains hydrophilic impurities. c. Elute the cartridge with 5 mL of ethanol and collect the eluate in a separate vial ("Fraction 2"). This fraction contains the In-111 Pentetreotide. d. Measure the radioactivity in both fractions and the activity remaining in the Sep-Pak® cartridge.
-
Calculation: % RCP = (Activity in Fraction 2 / (Activity in Fraction 1 + Activity in Fraction 2 + Activity remaining in Sep-Pak)) x 100 A value of less than 90% indicates the preparation should not be used.[3]
Visualizations
References
Technical Support Center: Indium-111 Pentetreotide Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the renal uptake of Indium-111 (¹¹¹In) Pentetreotide. High renal accumulation can obscure abdominal tumors and is a dose-limiting factor in radionuclide therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ¹¹¹In-pentetreotide renal uptake?
A1: ¹¹¹In-pentetreotide is a small peptide that is filtered by the glomerulus and subsequently reabsorbed in the proximal tubules of the kidneys. This reabsorption is primarily mediated by the megalin-cubilin receptor system, a multi-ligand endocytic receptor complex.[1] After binding to these receptors, the radiolabeled peptide is internalized into the tubular cells, leading to its accumulation and retention in the kidneys.[2]
Q2: Why is it important to reduce the renal uptake of ¹¹¹In-pentetreotide?
A2: High renal uptake of ¹¹¹In-pentetreotide can have several detrimental effects on research and clinical applications. It can obscure the visualization of somatostatin (B550006) receptor-positive tumors located in the perirenal region.[3] Furthermore, in the context of peptide receptor radionuclide therapy (PRRT), the kidneys are often the dose-limiting organ, and high radiation doses can lead to nephrotoxicity.[4]
Q3: What are the most common strategies to reduce renal uptake?
A3: The most widely used and studied strategies involve the competitive inhibition of the megalin-cubilin receptor system. These include:
-
Amino Acid Infusions: Co-infusion of positively charged amino acids, such as lysine (B10760008) and arginine, is a standard clinical practice.[5][6] These amino acids compete with ¹¹¹In-pentetreotide for binding to the megalin receptor.[5]
-
Plasma Expanders: Succinylated gelatin-based plasma expanders, like Gelofusine, have also been shown to effectively reduce renal uptake.[7][8]
-
Albumin Fragments: Preclinical studies have demonstrated that the administration of albumin fragments can also decrease the renal accumulation of radiolabeled peptides.
Q4: Do these renal protection strategies affect tumor uptake of ¹¹¹In-pentetreotide?
A4: Studies have generally shown that the co-administration of amino acids or Gelofusine does not significantly impact the uptake of ¹¹¹In-pentetreotide in somatostatin receptor-positive tumors.[9][10] This selectivity allows for a reduction in renal radiation dose while maintaining the diagnostic or therapeutic efficacy of the radiopharmaceutical.
Troubleshooting Guide
Issue: Renal uptake of ¹¹¹In-pentetreotide remains high despite the co-infusion of amino acids.
Possible Causes and Solutions:
-
Inadequate Amino Acid Dosage or Infusion Rate: The effectiveness of amino acid infusion is dose-dependent. Ensure that the administered dose and infusion rate are in line with established protocols. For clinical studies, a combination of lysine and arginine is often recommended.
-
Timing of Infusion: The timing of the amino acid infusion relative to the ¹¹¹In-pentetreotide injection is critical. The infusion should typically start before the administration of the radiopharmaceutical to ensure competitive saturation of the megalin receptors.
-
Individual Patient Variability: Renal function and expression levels of megalin-cubilin receptors can vary among individuals, leading to different levels of renal uptake.
-
Consider Alternative or Combination Strategies: If amino acid infusion alone is insufficient, consider using Gelofusine or a combination of amino acids and Gelofusine, which has been shown to have an additive effect in reducing renal uptake.[9][11]
Data Presentation
Table 1: Efficacy of Different Interventions in Reducing Renal Uptake of Radiolabeled Somatostatin Analogues in Preclinical Studies (Rats)
| Intervention | Dosage | Reduction in Renal Uptake (%) | Reference |
| L-Lysine | 400 mg/kg (single dose) | 40% | [12] |
| L-Arginine | 400 mg/kg | 20% | [12] |
| D-Lysine | 400 mg/kg (intravenous) | >50% | [13] |
| Gelofusine | 20 mg (0.5 mL) | 46% | [7] |
| Gelofusine | 80 mg/kg | 50-60% | [9][10] |
| Gelofusine + Lysine | 80 mg/kg + 400 mg/kg | 70% | [9][10] |
Table 2: Efficacy of Amino Acid Infusion in Reducing Renal Uptake in Human Studies
| Intervention | Dosage | Reduction in Renal Uptake (%) | Reference |
| Amino Acid Solution | Commercial mixture | 21% (±14%) | [11] |
| Lysine | 75 g | 44% (±11%) | [11] |
| Lysine + Arginine | 25 g + 25 g | 33% (±23%) | [11] |
| Succinylated Gelatin (Gelofusine) | 1 mL/kg bolus | 45% (±10%) | [8] |
Experimental Protocols
Preclinical Protocol for Amino Acid Administration in Rats
This protocol is based on methodologies described in the literature.[5]
-
Animal Model: Male Wistar rats (200-250 g).
-
Preparation of Amino Acid Solution:
-
Dissolve D-lysine, L-arginine, or histidine in phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
-
Administration:
-
Anesthetize the rats (e.g., with ketamine).
-
Administer the amino acid solution intraperitoneally at a dose of 400 mg/kg.
-
Thirty minutes after the amino acid injection, intravenously inject 1 MBq of ¹¹¹In-pentetreotide.
-
-
Biodistribution:
-
At desired time points (e.g., 24 hours post-injection), euthanize the animals.
-
Harvest kidneys and other organs of interest.
-
Measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
-
Clinical Protocol for Amino Acid Infusion in Patients
This protocol is a general guideline based on clinical practices.[6][14]
-
Patient Preparation: Ensure the patient is well-hydrated. Administer antiemetics as needed, as amino acid infusions can sometimes cause nausea.[4]
-
Amino Acid Solution: A commonly used solution consists of 2.5% L-lysine and 2.5% L-arginine in 1 liter of normal saline.[6]
-
Infusion:
-
Start the intravenous amino acid infusion 30 minutes before the administration of ¹¹¹In-pentetreotide.
-
The recommended infusion rate is typically 250 mL/hour.
-
Continue the infusion for at least 3 hours after the radiopharmaceutical injection.
-
-
Monitoring: Monitor the patient for any adverse effects, such as hyperkalemia, especially with high doses of lysine.
Mandatory Visualization
Signaling Pathway of Renal Uptake
Caption: Megalin-cubilin mediated endocytosis of ¹¹¹In-pentetreotide in the renal proximal tubule.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating renal protection strategies in a preclinical model.
References
- 1. Megalin, cubilin, and Dab2 drive endocytic flux in kidney proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. jsnm.org [jsnm.org]
- 6. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular imaging of reduced renal uptake of radiolabelled [DOTA0,Tyr3]octreotate by the combination of lysine and Gelofusine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of renal uptake of indium-111-DTPA-octreotide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
Strategies to minimize liver uptake of In-111 Pentetreotide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Indium-111 (B102479) Pentetreotide (B1679299), with a focus on strategies to minimize liver uptake.
Frequently Asked Questions (FAQs)
Q1: We are observing high background signal in the liver, which is making it difficult to identify metastatic lesions. Is this normal?
A1: Yes, physiological uptake of In-111 Pentetreotide in the liver is a known phenomenon.[1][2][3][4][5] The liver, along with the spleen, kidneys, and pituitary gland, expresses somatostatin (B550006) receptors (SSTRs), leading to normal tracer accumulation.[1][4] This can sometimes result in liver metastases appearing isointense with the surrounding healthy liver tissue, posing a challenge for their detection.[1][4]
Q2: What are the primary strategies to reduce liver uptake of In-111 Pentetreotide or improve the tumor-to-liver contrast?
A2: The main strategies include:
-
Utilizing Somatostatin Receptor (SSTR) Antagonists: Newer radiolabeled SSTR antagonists have demonstrated lower liver uptake compared to agonists like In-111 Pentetreotide, resulting in a superior tumor-to-background ratio.[1][6][7]
-
Co-administration of Unlabeled ("Cold") Somatostatin Analogs: Administering a therapeutic dose of an unlabeled somatostatin analog, such as octreotide (B344500), before the injection of In-111 Pentetreotide can help saturate some of the SSTRs in the liver, potentially reducing the uptake of the radiolabeled tracer in healthy tissue and improving contrast with metastatic lesions.[8][9]
-
Optimizing Imaging Time-Points: Acquiring images at later time points, such as 24, 48, or even 72 hours post-injection, allows for the clearance of the radiotracer from the background, including the liver, while it is retained in the tumor tissue. This can significantly improve the tumor-to-liver ratio.[3][10][11][12]
Q3: We have heard about using amino acid infusions to reduce uptake. Does this apply to the liver?
A3: The co-infusion of amino acids, particularly lysine (B10760008) and arginine, is a well-established method primarily used to reduce the renal (kidney) uptake of radiolabeled somatostatin analogs.[13][14][15][16] This is crucial for peptide receptor radionuclide therapy (PRRT) to prevent nephrotoxicity. While this intervention modifies the overall biodistribution of the radiopharmaceutical, its direct and significant effect on reducing liver uptake is less documented compared to its profound impact on the kidneys.
Q4: Can we modify the formulation of our In-111 Pentetreotide to reduce liver uptake?
A4: Modifying the physicochemical properties of the peptide, chelator, or linker can influence its biodistribution and clearance pathways.[5][17][18][19][20] For instance, increasing the hydrophilicity of the compound can favor renal excretion over hepatobiliary clearance. However, altering the formulation of a radiopharmaceutical like In-111 Pentetreotide would constitute the creation of a new drug and would require extensive preclinical and clinical evaluation. For routine experimental work, it is advisable to adhere to the manufacturer's formulation and explore other strategies to manage liver signal.
Q5: How does plasma protein binding affect the liver uptake of In-111 Pentetreotide?
A5: Plasma protein binding can influence the pharmacokinetics and biodistribution of radiopharmaceuticals.[21] Generally, high plasma protein binding can reduce renal clearance and may increase the circulation time of the tracer, potentially leading to higher exposure to the liver. However, modulating plasma protein binding to specifically reduce liver uptake is a complex aspect of radiopharmaceutical design and not a readily adjustable parameter in a standard research setting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Liver Background Obscuring Lesions | Physiological uptake of In-111 Pentetreotide in healthy liver tissue. | 1. Optimize Imaging Time: Acquire images at 24 and 48 hours post-injection. Consider even later time points (e.g., 72 hours) if the tumor-to-liver contrast is still low.[3] 2. Co-administer Unlabeled Analog: If ethically and experimentally permissible, administer a therapeutic dose of unlabeled octreotide prior to In-111 Pentetreotide injection to partially block SSTRs in the liver.[8][9] 3. Consider SSTR Antagonists: For future studies, evaluate the use of a radiolabeled SSTR antagonist, as they have been shown to have lower liver uptake.[1][6][7] |
| Inconsistent Liver Uptake Between Experiments | Variability in patient physiology, concurrent medications (e.g., octreotide therapy), or imaging parameters. | 1. Standardize Protocols: Ensure consistent patient preparation (e.g., hydration), injected dose, and imaging acquisition parameters between experiments.[4][10] 2. Document Concurrent Medications: Record any concurrent somatostatin analog therapy, as this can significantly alter the biodistribution of In-111 Pentetreotide.[8][9][22] |
| Low Tumor-to-Liver Ratio | Low SSTR expression on tumor cells, small tumor size, or high background liver signal. | 1. Delayed Imaging: This is often the most effective and practical solution to improve the tumor-to-liver ratio.[3][10] 2. Quantitative Analysis: Use region of interest (ROI) analysis to calculate tumor-to-liver ratios to obtain objective measurements. 3. Explore SSTR Antagonists: These agents inherently provide a higher tumor-to-background ratio.[1][6] |
Quantitative Data Summary
Table 1: Comparison of Tumor-to-Background Ratios at Different Imaging Time-Points
| Time-Point | Mean Improvement in Tumor-to-Background Ratio (vs. 4 hours) | p-value | Reference |
| 72 hours | +62% | 0.005 | [3] |
| 7 days | +55% | 0.003 | [3] |
Table 2: Comparison of SSTR Agonists vs. Antagonists for Liver Lesion Detection
| Radiopharmaceutical Type | Relative Risk (RR) for Liver Lesion Detection (Antagonist vs. Agonist) | 95% Confidence Interval | p-value | Reference |
| SSTR Antagonist | 11.57 | 4.10 - 32.67 | <0.0001 | [6] |
| SSTR Agonist vs. Antagonist | Lesion Detection in Liver Metastases | Tumor-to-Liver Ratio | Reference |
| [68Ga]Ga-DOTANOC (Agonist) | 89.4% | Lower | [7] |
| [68Ga]Ga-DATA5m-LM4 (Antagonist) | 100% | Higher | [7] |
| [68Ga]Ga-DOTATATE (Agonist) | 202 lesions detected | Lower | [1] |
| [68Ga]Ga-NODAGA-LM3 (Antagonist) | 235 lesions detected | Higher (p=0.00) | [1] |
Experimental Protocols
1. Protocol for Delayed Imaging to Improve Tumor-to-Liver Contrast
-
Radiopharmaceutical Administration: Administer In-111 Pentetreotide intravenously as per standard protocol.
-
Initial Imaging (Optional but Recommended): Acquire initial images (planar whole-body and/or SPECT/CT of the region of interest) at 4 hours post-injection to assess initial distribution and identify potential areas of intense bowel activity.[10][11]
-
Delayed Imaging: Acquire the primary diagnostic images at 24 hours post-injection.
-
Further Delayed Imaging: If the tumor-to-liver contrast remains suboptimal at 24 hours, or if there is interfering bowel activity, acquire additional images at 48 hours and/or 72 hours post-injection.[3][10][12]
-
Image Analysis: Perform a comparative analysis of the images from different time points. For quantitative assessment, draw regions of interest (ROIs) over the suspected tumor lesions and in a uniform area of the healthy liver to calculate the tumor-to-liver uptake ratio.
2. Protocol for Co-administration of Unlabeled Octreotide
-
Patient Preparation: Ensure the patient is well-hydrated.
-
Administration of Unlabeled Octreotide: Administer a therapeutic dose of unlabeled octreotide subcutaneously or intravenously. The exact dosage and timing may need to be optimized based on the specific experimental goals and ethical considerations. A common approach is to administer it shortly before the radiolabeled analog.
-
Administration of In-111 Pentetreotide: Following the administration of the unlabeled octreotide, inject In-111 Pentetreotide intravenously.
-
Imaging: Proceed with the standard or delayed imaging protocol as described above.
-
Control Group: For research purposes, a control group that does not receive the unlabeled octreotide should be included for comparison.
-
Note: This procedure is based on clinical observations where patients on octreotide therapy showed improved contrast.[8][9] The exact protocol for research use should be carefully designed and justified.
3. Protocol for Amino Acid Co-infusion for Renal Protection
-
Preparation of Amino Acid Solution: A common solution consists of 2.5% L-lysine and 2.5% L-arginine in 1 liter of normal saline.[15]
-
Infusion Initiation: Begin the intravenous infusion of the amino acid solution 30 minutes prior to the administration of In-111 Pentetreotide.[15][23]
-
Infusion Rate: The typical infusion rate is 250 mL/hour.[15][23]
-
Radiopharmaceutical Administration: Administer the In-111 Pentetreotide intravenously 30 minutes after the start of the amino acid infusion.
-
Continuation of Infusion: Continue the amino acid infusion for at least 3 hours after the administration of the radiopharmaceutical.[15][23]
-
Monitoring: Monitor the patient for any adverse effects, such as nausea or hyperkalemia.
Visualizations
Caption: SSTR Agonist vs. Antagonist Mechanism.
Caption: Troubleshooting Workflow for High Liver Uptake.
References
- 1. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect. [sonar.ch]
- 3. archive.rsna.org [archive.rsna.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theranostic Radiopharmaceuticals of Somatostatin Receptors for Patients with Neuroendocrine Tumors: Agonists Versus Antagonists—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SSTR Antagonist Versus SSTR Agonist in Patients With GEP-NETs | GI Oncology Now [gioncologynow.com]
- 8. Improved visualization of carcinoid liver metastases by indium-111 pentetreotide scintigraphy following treatment with cold somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carcinoid.org [carcinoid.org]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-Contrast Detection of Somatostatin Receptor Subtype-2 for Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
Technical Support Center: Optimizing In-111 Pentetreotide Injection for Small Animal Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium-111 (In-111) Pentetreotide (B1679299) for small animal imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection volume of In-111 Pentetreotide for mice?
A1: The optimal injection volume for In-111 Pentetreotide in mice is a balance between minimizing physiological impact and ensuring accurate administration. While there is no single mandated volume, general guidelines for intravenous (IV) tail vein injections in mice recommend a maximum bolus volume of 5 ml/kg, which translates to approximately 100-125 µL for a 20-25g mouse.[1] Some guidelines permit up to 10 ml/kg for a slow bolus injection.[1] For routine preclinical imaging, a volume of 100-200 µL is commonly used to avoid significant alterations in blood pressure and hemodynamics.[2] One study in nude mice investigating the biodistribution of In-111 Pentetreotide used varying amounts of the peptide but did not specify different injection volumes.[3] Another study in rats maintained a constant injection volume of 0.5 ml.
Q2: How does the injected mass of pentetreotide affect tumor uptake?
A2: The mass of the pentetreotide peptide injected can significantly influence the biodistribution and tumor uptake. Studies in rats have shown that the uptake of In-111 Pentetreotide in somatostatin (B550006) receptor-positive organs follows a bell-shaped curve as a function of the injected mass.[4] This suggests that there is an optimal mass for maximizing the target-to-background ratio.[4] A study in nude mice with human carcinoid tumors found that the highest tumor-to-normal-tissue activity concentration ratio was achieved with 0.1 and 1 µg of In-111-DTPA-Phe(1)-octreotide.[3] Therefore, it is crucial to consider the total peptide mass being injected, not just the radioactivity.
Q3: What is the impact of specific activity on imaging outcomes?
A3: Specific activity, the amount of radioactivity per unit mass of a compound, is a critical parameter. For receptor-based imaging, a high specific activity is generally desirable to avoid saturating the target receptors with non-radiolabeled peptide, which would block the binding of the radiolabeled tracer.[4] One study hypothesized that receptor scintigraphy is best performed using the lowest possible mass with the highest possible specific radioactivity.[4] Variations in specific activity can lead to altered tumor accumulation profiles due to different levels of receptor occupancy.[5]
Q4: What are the recommended radioactivity doses for small animal imaging with In-111 Pentetreotide?
A4: The administered radioactivity dose for small animal SPECT imaging with In-111 Pentetreotide can vary depending on the imaging system, animal model, and specific experimental goals. Doses in the range of 0.37 MBq (10 µCi) to 13 MBq (350 µCi) have been reported in mice.[6] It is important to note that higher doses can improve counting statistics and image quality, but may also increase radiation dose to the animal, which could have biological effects.
Troubleshooting Guides
Issue 1: Low Tumor Uptake or High Background Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Injected Mass | The mass of pentetreotide may be too high, leading to receptor saturation, or too low, resulting in insufficient signal. Review the literature for optimal peptide mass for your specific tumor model.[3][4] Consider performing a pilot study with varying peptide amounts. |
| Low Specific Activity | If the specific activity of the radiotracer is too low, an excess of non-radiolabeled peptide will compete for receptor binding. Ensure proper radiolabeling procedures to maximize specific activity. |
| Poor Injection Quality | Extravasation of the injectate at the tail vein is a common issue that can significantly reduce the amount of tracer reaching the systemic circulation.[7] This can lead to a localized "hot spot" at the injection site and low uptake in the tumor and other organs. Careful technique and verification of successful injection are crucial. |
| Physiological Clearance | In-111 Pentetreotide is rapidly cleared from the blood, primarily by the kidneys.[8][9] Imaging at later time points (e.g., 24 hours post-injection) generally improves tumor-to-background ratios as the background activity clears.[10] |
| Tumor Biology | The tumor model may have low expression of somatostatin receptor subtype 2 (SSTR2), the primary target of pentetreotide. Confirm SSTR2 expression in your tumor model using methods like immunohistochemistry or autoradiography. |
Issue 2: Image Artifacts
| Potential Cause | Troubleshooting Steps |
| Patient Motion | Animal movement during the scan is a common cause of image blurring and artifacts.[11] Ensure the animal is properly anesthetized and secured throughout the imaging session. Use physiological monitoring to check the animal's stability. |
| Attenuation Artifacts | Photon attenuation by soft tissue can lead to inaccuracies in SPECT quantification.[11] Modern small animal SPECT/CT scanners can perform attenuation correction using the CT data. |
| Partial Volume Effect | For small tumors, the limited spatial resolution of SPECT can lead to an underestimation of the true radioactivity concentration, known as the partial volume effect.[12] Be aware of this limitation when quantifying uptake in very small lesions. |
| Misalignment of SPECT and CT | In SPECT/CT imaging, misalignment between the two modalities can lead to incorrect anatomical localization of the radiotracer uptake.[13] Regular quality control and calibration of the imaging system are essential to ensure proper registration.[14] |
Quantitative Data Summary
Table 1: Recommended Intravenous Injection Volumes for Mice
| Injection Type | Recommended Maximum Volume | Reference |
| Bolus Injection | 5 ml/kg (approx. 100-125 µL for a 20-25g mouse) | [1] |
| Slow Bolus Injection | 10 ml/kg (approx. 200-250 µL for a 20-25g mouse) | [1] |
| General IV Injection | < 0.2 ml | [15][16] |
Table 2: Reported Radioactivity Doses of In-111 Pentetreotide for Small Animal Imaging
| Animal Model | Reported Radioactivity Dose | Reference |
| Mice | 0.37 MBq (10 µCi) | [6] |
| Nude Mice | Not specified | [3] |
| Rats | Not specified | [4] |
Experimental Protocols
Protocol 1: In-111 Pentetreotide Tail Vein Injection in a Mouse
-
Preparation:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins.[16]
-
Load the In-111 Pentetreotide solution into a sterile 0.3-1.0 ml syringe with a 27-30 gauge needle.[1] Ensure there are no air bubbles.
-
The final injection volume should ideally be between 100-200 µL.[2]
-
-
Restraint:
-
Place the conscious mouse in an appropriate restraint device. If using anesthesia, ensure the animal is stable before proceeding.
-
-
Injection:
-
Clean the tail with 70% alcohol.[15]
-
Immobilize the tail and identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[16]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub (this may not be visible under anesthesia).[17]
-
Inject the solution slowly and steadily.[15] There should be no resistance. If a blister forms, the injection is likely subcutaneous, and the procedure should be stopped and re-attempted at a more proximal site.[15]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[1]
-
Monitor the animal for any adverse reactions before proceeding with imaging.
-
Protocol 2: Small Animal SPECT/CT Imaging
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Position the animal on the scanner bed. Eye lubricant should be applied to prevent corneal drying.
-
-
Image Acquisition:
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform the SPECT acquisition. Typical energy windows for In-111 are centered at 171 keV and 245 keV.[12]
-
Acquisition time will depend on the injected dose and the sensitivity of the system.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the fused images to quantify radiotracer uptake in tumors and organs.
-
Visualizations
Caption: Workflow for In-111 Pentetreotide small animal imaging.
Caption: Mechanism of In-111 Pentetreotide tumor targeting and detection.
References
- 1. research.vt.edu [research.vt.edu]
- 2. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of 111in-DTPA-D-Phe1-octreotide in tumor-bearing nude mice: influence of amount injected and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dose and specific activity on tissue distribution of indium-111-pentetreotide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. med.emory.edu [med.emory.edu]
- 10. Indium-111-pentetreotide uptake in endocrine tumors and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 12. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET-CT and SPECT-CT Body Scans: Artifacts, Normal Variants, Pitfalls, and Findings of Uncertain Pathologic Relevance | Radiology Key [radiologykey.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. tech.snmjournals.org [tech.snmjournals.org]
Technical Support Center: Impact of Anesthesia on In-111 Pentetreotide Biodistribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing In-111 Pentetreotide in preclinical studies. The following information addresses potential issues related to the impact of anesthesia on the biodistribution of this radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: Can anesthesia affect the biodistribution of In-111 Pentetreotide?
A1: Yes, anesthesia can significantly impact the biodistribution of In-111 Pentetreotide. Anesthetic agents can alter various physiological parameters such as cardiac output, regional blood flow, and receptor expression, which in turn can influence the delivery and uptake of the radiotracer in different organs and tissues.[1][2]
Q2: What are the primary physiological mechanisms through which anesthesia can alter In-111 Pentetreotide biodistribution?
A2: Anesthesia can affect In-111 Pentetreotide biodistribution through several mechanisms:
-
Hemodynamic Changes: Many anesthetics alter heart rate, blood pressure, and cardiac output, which can change the rate of delivery of the radiotracer to various organs.[2]
-
Alterations in Regional Blood Flow: Anesthetics can cause vasodilation or vasoconstriction in specific vascular beds, such as the splanchnic circulation, which supplies the liver, spleen, and gastrointestinal tract. This can directly impact the amount of In-111 Pentetreotide reaching these organs.[3][4][5]
-
Modulation of Somatostatin (B550006) Receptor (SSTR) Expression: Some anesthetics may influence the expression levels of somatostatin receptors on cell surfaces. For instance, studies have shown that sevoflurane (B116992) can upregulate hippocampal somatostatin (SST) expression.[6][7] An increase in SSTR expression could theoretically lead to higher tracer uptake in affected tissues.
-
Metabolic Effects: Anesthetics can alter overall metabolic rates, which may have secondary effects on tracer uptake and clearance.[8][9]
Q3: Are certain anesthetic agents more likely to affect the results of an In-111 Pentetreotide study?
A3: Yes, different anesthetic agents have distinct physiological effects and are therefore likely to have varied impacts on In-111 Pentetreotide biodistribution. For example, inhalant anesthetics like isoflurane (B1672236) and desflurane (B1195063) are known to affect splanchnic blood flow.[3][4][5] Injectable agents like ketamine/xylazine (B1663881) and pentobarbital (B6593769) have been shown to alter the biodistribution of other drugs and can induce significant metabolic changes.[1][10][11] The choice of anesthetic should be carefully considered and kept consistent throughout a study.
Q4: How can I minimize the impact of anesthesia on my In-111 Pentetreotide biodistribution studies?
A4: To minimize anesthetic-induced variability:
-
Consistent Protocol: Use the same anesthetic agent, dose, and route of administration for all animals within a study.
-
Physiological Monitoring: Monitor vital signs (heart rate, respiration, temperature) during the procedure to ensure physiological stability.
-
Acclimatization: Allow animals to acclimatize to the experimental environment to reduce stress, which can also affect physiology.
-
Appropriate Fasting: Follow consistent fasting protocols, as this can influence metabolism and tracer uptake.
-
Control Group: If comparing different conditions, ensure that the anesthetic protocol is identical across all groups to isolate the variable of interest.
Troubleshooting Guides
Issue 1: Unexpectedly high uptake of In-111 Pentetreotide in non-target organs (e.g., liver, spleen).
| Potential Cause | Troubleshooting Step |
| Anesthetic-induced changes in splanchnic blood flow. Some anesthetics, like isoflurane, can alter liver blood flow.[4][5] | Review the known hemodynamic effects of the anesthetic used. Consider piloting a study with an alternative anesthetic known to have less impact on splanchnic circulation if the issue persists. Ensure consistent depth of anesthesia, as this can influence the magnitude of hemodynamic changes. |
| Upregulation of somatostatin receptors. Certain anesthetics, such as sevoflurane, have been shown to increase somatostatin expression in some tissues.[6][7] | If using an anesthetic known to affect receptor expression, acknowledge this as a potential confounding factor. If possible, compare results with a different class of anesthetic in a pilot experiment. |
| Inflammatory processes. Inflammation can lead to increased tracer uptake. | Ensure animals are free from underlying infections or inflammation. Check for any signs of distress or illness before the experiment. |
Issue 2: Inconsistent or highly variable tumor uptake of In-111 Pentetreotide between subjects in the same group.
| Potential Cause | Troubleshooting Step |
| Variable depth of anesthesia. Fluctuations in the depth of anesthesia can lead to inconsistent physiological states between animals. | Monitor the depth of anesthesia closely throughout the procedure using reliable indicators (e.g., pedal withdrawal reflex, respiratory rate). For inhalant anesthesia, use a vaporizer to ensure a consistent concentration. |
| Differences in body temperature. Anesthesia can induce hypothermia, which can affect metabolic rates and enzymatic activity. | Monitor and maintain the body temperature of the animals throughout the experiment using a heating pad or lamp. |
| Inconsistent administration of the radiotracer. | Ensure precise and consistent administration of the In-111 Pentetreotide dose and volume for each animal. |
| Stress-induced physiological changes. | Acclimatize animals to handling and the experimental setup to minimize stress. |
Issue 3: Lower than expected overall tracer uptake in target tissues.
| Potential Cause | Troubleshooting Step |
| Anesthetic-induced reduction in cardiac output or regional blood flow. Some anesthetics can decrease blood flow to the tumor.[12] | Select an anesthetic with minimal cardiovascular depressant effects if possible. Ensure adequate hydration of the animals. |
| Competition with endogenous somatostatin. Stress or the anesthetic itself could potentially increase endogenous somatostatin levels, competing with In-111 Pentetreotide for receptor binding. | Minimize stress during animal handling and the experimental procedure. |
| Impaired renal clearance leading to higher background signal. Some anesthetics, like pentobarbital, have been shown to significantly reduce urine output, which can affect the clearance of radiopharmaceuticals.[1] | Ensure animals are well-hydrated. If using an anesthetic known to affect renal function, consider its impact on tracer clearance and background levels. |
Data Presentation
Table 1: Expected Qualitative Impact of Common Anesthetics on In-111 Pentetreotide Biodistribution Based on Known Physiological Effects.
| Anesthetic Agent | Expected Impact on Splanchnic Blood Flow (Liver, Spleen, GI Tract) | Expected Impact on Somatostatin Receptor Expression | Potential Impact on In-111 Pentetreotide Biodistribution | Supporting Evidence |
| Isoflurane/Desflurane | Dose-dependent decrease.[3][4][5] | Not well-documented for SSTRs in peripheral tissues. | Potential for decreased uptake in abdominal organs due to reduced blood flow. | [3][4][5] |
| Sevoflurane | Can affect hepatic blood flow. | Upregulation of somatostatin (SST) expression in the hippocampus has been observed.[6][7] | Complex effects: potentially decreased delivery due to altered blood flow, but possible increased uptake in tissues where SSTR expression is upregulated. | [6][7] |
| Ketamine/Xylazine | Can reduce cerebral blood flow; effects on splanchnic circulation are less clear but xylazine is a vasoconstrictor.[12] | Not well-documented for SSTRs. | Potential for altered biodistribution due to hemodynamic changes and metabolic effects.[10][11] | [10][11][12] |
| Pentobarbital | Can significantly alter drug distribution and reduce renal clearance.[1] | Not well-documented for SSTRs. | Potential for increased retention in kidneys and altered distribution in other organs due to pharmacokinetic changes.[1] | [1] |
Disclaimer: This table provides expected impacts based on indirect evidence. Direct comparative studies on In-111 Pentetreotide biodistribution under these anesthetics are limited. Researchers should validate these expectations within their specific experimental models.
Experimental Protocols
General Protocol for In-111 Pentetreotide Biodistribution Studies in Rodents Under Anesthesia
-
Animal Model:
-
Specify the species, strain, sex, and age of the animals.
-
If using a tumor model, describe the cell line, inoculation site, and tumor size at the time of the experiment.
-
-
Anesthesia:
-
Choice of Anesthetic: Select an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). The choice should be justified and kept consistent.
-
Dosage and Administration:
-
Isoflurane: Induce anesthesia with 3-4% isoflurane in 100% oxygen in an induction chamber. Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Ketamine/Xylazine: Administer intraperitoneally (IP) at a dose appropriate for the species (e.g., for rats, ketamine 80 mg/kg and xylazine 8 mg/kg).
-
-
Monitoring:
-
Monitor the depth of anesthesia throughout the procedure (e.g., using the pedal withdrawal reflex).
-
Maintain body temperature at 37°C using a heating pad.
-
-
-
Radiotracer Administration:
-
Administer a known amount of In-111 Pentetreotide (e.g., 3.7 MBq) via a suitable route (e.g., tail vein injection).
-
Record the precise dose administered to each animal.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for a predetermined period (e.g., 4, 24, or 48 hours).
-
Maintain anesthesia for the initial part of the uptake period if required for imaging or other procedures. For longer uptake times, animals can be recovered from anesthesia.
-
-
Imaging (Optional):
-
If performing SPECT/CT imaging, position the anesthetized animal in the scanner.
-
Acquire images according to a standardized protocol (e.g., energy windows, acquisition time, reconstruction parameters).
-
-
Biodistribution:
-
At the end of the uptake period, euthanize the animal under deep anesthesia.
-
Collect blood and dissect organs of interest (e.g., tumor, liver, kidneys, spleen, muscle, heart, lungs, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualizations
References
- 1. The effects of anesthesia on the biodistribution of drugs in rats: a carboplatin study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflurane alters the recirculatory pharmacokinetics of physiologic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of desflurane on splanchnic hemodynamics and oxygenation in the anesthetized pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of desflurane and isoflurane on splanchnic microcirculation during major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin and its receptors involvement in sevoflurane-induced neurotoxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin and its receptors involvement in sevoflurane-induced neurotoxicity: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ketamine/xylazine and isoflurane on rat brain glucose metabolism measured by 18 F-fluorodeoxyglucose-positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of ketamine-xylazine anesthesia on cerebral blood flow and oxygenation observed using nuclear magnetic resonance perfusion imaging and electron paramagnetic resonance oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of Indium In-111 Pentetreotide
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of Indium In-111 Pentetreotide (also known as ¹¹¹In-OctreoScan).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of ¹¹¹In-Pentetreotide and why is it a concern?
A1: Non-specific binding refers to the accumulation of ¹¹¹In-Pentetreotide in tissues that are not the intended target. In the context of this radiopharmaceutical, it manifests as "physiological uptake" in healthy organs. This is a concern because it can lead to high background signals, which may obscure or mimic tumor lesions, leading to misinterpretation of scintigraphic images.[1] For example, intense kidney uptake can make it difficult to detect tumors in the adrenal glands.[2] Furthermore, high retention in organs like the kidneys results in an increased and potentially dose-limiting radiation burden, a critical consideration for therapeutic applications.[3]
Q2: Which normal organs typically show uptake of ¹¹¹In-Pentetreotide?
A2: Physiological uptake of ¹¹¹In-Pentetreotide is expected in several organs. The most prominent uptake is consistently seen in the kidneys and spleen.[4] Other organs that normally demonstrate avidity for the tracer include the pituitary gland, thyroid gland, liver, and urinary bladder.[2][5] The gallbladder and bowel may also be visualized due to clearance of the radiotracer.[1][4]
Q3: What can cause false-positive results, aside from physiological uptake?
A3: False-positive findings can occur when ¹¹¹In-Pentetreotide accumulates at sites of inflammation or infection. This is because activated leukocytes (white blood cells) can express somatostatin (B550006) receptors, leading to tracer binding.[6][7] Other reported causes of false-positives include uptake in cases of gastritis, at the site of recent surgical incisions, in thyroid abnormalities like adenomas, and in accessory spleens.[6][7][8]
Q4: How can I differentiate between physiological uptake and a true tumor lesion?
A4: Differentiating physiological from pathological uptake is a key challenge. The use of hybrid imaging, specifically Single Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT), is highly recommended.[9][10] SPECT/CT allows for precise anatomical localization of the tracer uptake, which can confirm if the activity is within a normal structure (like the bowel) or corresponds to a soft tissue lesion.[1] In some cases, delayed imaging at 48 hours may be helpful, as the uptake in some benign or inflammatory lesions may decrease over time, whereas it persists in tumors.[8]
Q5: My radiotracer preparation shows high background in vivo. Could the problem be with the labeling itself?
A5: Yes, the quality of the radiopharmaceutical is critical. The radiochemical purity of the final ¹¹¹In-Pentetreotide injection should be no less than 90%.[11] Inadequate labeling or the presence of impurities can alter the biodistribution of the tracer, potentially leading to increased background signal. It is essential to follow the preparation instructions carefully, including the required 30-minute incubation time, and to test the radiochemical purity before administration.[12][13]
Troubleshooting Guide: High Background and Non-Specific Uptake
This section provides a structured approach to common issues.
Problem 1: Intense and Persistent Kidney Uptake
-
Underlying Cause : ¹¹¹In-Pentetreotide is cleared by the kidneys and undergoes reabsorption in the proximal tubules, a process mediated by the megalin/cubulin system.[3] This leads to high physiological retention of radioactivity.
-
Solution 1: Amino Acid Co-infusion : The co-administration of a solution containing basic amino acids, particularly lysine (B10760008) and arginine, is a standard clinical practice to reduce renal uptake.[3] These amino acids compete with the radiolabeled peptide for reabsorption in the tubules. Studies in rats have shown that lysine can inhibit kidney uptake by up to 40%.[14] In clinical use for similar radiopharmaceuticals, amino acid infusions can reduce the kidney radiation dose by 20-50%.[15][16]
-
Solution 2: Gelofusine Co-infusion : An alternative is the co-infusion of a gelatin-based plasma expander, such as succinylated gelatin (Gelofusine). This has been shown to reduce renal uptake of ¹¹¹In-octreotide by approximately 45% in human subjects, often without the side effects (e.g., nausea, hyperkalemia) that can be associated with high-dose amino acid infusions.[15][16]
Problem 2: High Activity in the Abdomen / Bowel
-
Underlying Cause : Tracer activity can be present in the bowel, which can be mistaken for mesenteric or peritoneal metastases.[1]
-
Solution 1: Patient Hydration : Ensure the subject is well-hydrated before and after the injection. Good hydration promotes faster clearance of the tracer through the urinary system, reducing background activity.[17]
-
Solution 2: Laxatives : Administering a mild laxative before and after the injection can help clear physiological bowel activity, improving the clarity of abdominal images.[17]
-
Solution 3: Delayed Imaging and SPECT/CT : As mentioned in the FAQs, performing a SPECT/CT scan is the most effective way to determine if abdominal activity is confined within the bowel lumen.[1] Delayed imaging at 48 hours can also help, as bowel activity is more likely to move or clear over time.[5]
Quantitative Data on Reducing Kidney Uptake
The following tables summarize data from preclinical and clinical studies on strategies to reduce non-specific renal accumulation of radiolabeled somatostatin analogs.
Table 1: Effect of Blocking Agents on Kidney Uptake in Rats
| Agent Administered | Dose | Timing | % Inhibition of Kidney Uptake | Reference |
|---|---|---|---|---|
| Lysine | 400 mg/kg | Co-injected | 40% | [14] |
| Lysine | 400 mg/kg | 30 min before tracer | 25% | [14] |
| Arginine | 400 mg/kg | Co-injected | 20% |[14] |
Table 2: Effect of Blocking Agents on Kidney Uptake in Humans
| Agent Administered | Key Finding | Reference |
|---|---|---|
| Amino Acid Mixtures | Reduces kidney radiation dose by 20-50% | [15][16] |
| Succinylated Gelatin (Gelofusine) | Reduces renal radiation dose by 45% ± 10% |[15] |
Key Experimental Protocols
Protocol 1: In Vivo Blocking Study to Reduce Kidney Uptake
This protocol describes a general method for assessing the efficacy of a blocking agent in reducing renal uptake in a rodent model.
-
Animal Model : Use male Wistar rats (or a similar appropriate strain), weighing 200-250 g.
-
Acclimatization : House the animals in metabolic cages for at least 24 hours before the experiment to allow for acclimatization.
-
Grouping : Divide animals into at least two groups:
-
Control Group : Receives only ¹¹¹In-Pentetreotide.
-
Treatment Group : Receives the blocking agent (e.g., lysine at 400 mg/kg) co-injected with ¹¹¹In-Pentetreotide.
-
-
Injection : Administer ¹¹¹In-Pentetreotide (e.g., 0.2 MBq) via tail vein injection. For the treatment group, co-administer the blocking agent.
-
Biodistribution : At a predetermined time point (e.g., 20-24 hours post-injection), euthanize the animals.[14]
-
Organ Harvesting : Promptly dissect and collect key organs (kidneys, liver, spleen, blood, muscle, tumor if applicable).
-
Radioactivity Counting : Weigh each organ and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis : Calculate the percent injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g in the kidneys between the control and treatment groups to determine the percentage of inhibition.
Protocol 2: Radiochemical Purity (RCP) Testing via HPLC
This protocol is based on the USP monograph for ¹¹¹In-Pentetreotide Injection to ensure product quality.[11]
-
System : A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Column : A suitable reverse-phase column (e.g., C18).
-
Mobile Phase :
-
Solution A : 0.06 M Sodium Acetate buffer, pH 5.5.
-
Solution B : Methanol.
-
-
Gradient Elution :
-
Start with a high percentage of Solution A.
-
Run a linear gradient to increase the percentage of Solution B over approximately 20 minutes.
-
-
Sample Preparation : After the required 30-minute incubation of the kit, draw a small aliquot of the final ¹¹¹In-Pentetreotide solution.
-
Injection and Analysis : Inject the sample onto the HPLC system. The ¹¹¹In-Pentetreotide complex should elute as the main peak. Unbound ¹¹¹In and other impurities will have different retention times.
-
Calculation : Integrate the peaks in the radiochromatogram. Calculate the RCP using the formula:
-
% RCP = [Counts in ¹¹¹In-Pentetreotide Peak / (Total Counts of All Peaks)] * 100
-
-
Acceptance Criteria : The RCP must be ≥ 90% for the product to be used.[11]
Visualizations
Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for non-specific ¹¹¹In-Pentetreotide uptake.
Caption: Renal reabsorption of ¹¹¹In-Pentetreotide and mechanism of blocking agents.
Caption: Workflow for a preclinical biodistribution and blocking study.
References
- 1. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. carcinoid.org [carcinoid.org]
- 6. False-positive 111In-pentetreotide Uptake in Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 111In-Pentetreotide uptake in a follicular adenoma of the thyroid gland: a pitfall for 111In-Pentetreotide scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of ¹¹¹In-pentetreotide SPECT/CT imaging to conventional somatostatin receptor scintigraphy in the detection of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Inhibition of renal uptake of indium-111-DTPA-octreotide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Improving tumor-to-background ratio in In-111 Pentetreotide imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing In-111 Pentetreotide imaging. Our goal is to help you optimize your experimental workflow to achieve a higher tumor-to-background ratio, leading to clearer and more reliable imaging results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high background noise in our In-111 Pentetreotide images, particularly in the abdominal region. What are the common causes and how can we mitigate this?
A1: High background in the abdominal region is a frequent challenge in In-111 Pentetreotide imaging and can be attributed to several factors:
-
Physiological Uptake: Healthy organs such as the liver, spleen, and kidneys naturally accumulate In-111 Pentetreotide. The kidneys, in particular, are a major route of excretion and can obscure tumors in the adrenal glands.[1][2][3]
-
Bowel Activity: Intestinal activity, which is typically minimal at 4 hours post-injection, can become more prominent at 24 and 48 hours, potentially masking lesions.[1][4]
-
Rapid Blood Clearance: While In-111 Pentetreotide clears rapidly from the blood, some residual activity can contribute to background noise in early images.[3]
Troubleshooting Steps:
-
Delayed Imaging: The most effective method to improve the tumor-to-background ratio is to perform imaging at later time points. While 4-hour images can be useful for initial assessment before significant bowel activity appears, imaging at 24 and even 48 or 72 hours allows for greater clearance of the radiotracer from non-target tissues, thereby enhancing tumor visualization.[1][5][6]
-
Patient Hydration: Ensuring the patient is well-hydrated before and after the injection promotes renal clearance of the radiotracer, which can help reduce background activity.[3]
-
Laxatives: For significant bowel activity that may obscure abdominal lesions, the use of a mild laxative can be considered to help clear intestinal contents.[4]
Q2: How can we specifically address the high renal uptake of In-111 Pentetreotide that is obscuring tumors in the upper abdomen?
A2: High renal uptake is a known limitation of In-111 Pentetreotide imaging.[7][8] The primary strategy to counteract this is the co-infusion of amino acids.
-
Mechanism of Action: Positively charged amino acids, such as lysine (B10760008) and arginine, compete with In-111 Pentetreotide for reabsorption in the renal tubules via the megalin/cubulin system.[9] This competitive inhibition blocks the renal uptake of the radiolabeled peptide, leading to its increased excretion in the urine and a significant reduction in kidney-associated background signal.[7][8][10]
A study demonstrated that an infusion of amino acids significantly reduced the renal parenchymal uptake of the isotope at 4 hours post-injection.[7][8] Another study in rats showed that lysine administration could inhibit kidney uptake by up to 40%.[11]
Q3: What is the optimal imaging time point to maximize the tumor-to-background ratio?
A3: The optimal time for imaging to achieve the best tumor-to-background ratio is generally at 24 hours post-injection or later.[1][6] While images can be acquired at 4 hours, the tumor-to-background ratio is lower at this earlier time point.[1] For cases with significant bowel activity at 24 hours, extending the imaging window to 48 hours may be necessary to clarify abdominal activity.[1][6]
One study quantitatively demonstrated that delayed imaging significantly improves tumor detection. The mean tumor-to-background ratios were found to increase by 62% at 72 hours and 55% at 7 days compared to the 4-hour scan.[5]
Q4: Can image processing techniques help improve the tumor-to-background ratio?
A4: Yes, advanced image reconstruction and correction methods can significantly enhance image quality and contrast. The use of Single Photon Emission Computed Tomography (SPECT), particularly when combined with Computed Tomography (SPECT/CT), allows for three-dimensional localization of uptake and can help differentiate tumors from normal physiological uptake.[1]
Furthermore, applying scatter and attenuation correction (SC and AC) during image reconstruction has been shown to improve the contrast-to-noise ratio (CNR), leading to better delineation of lesions.[12][13] A study evaluating these correction methods found that the combination of both SC and AC resulted in a significantly higher CNR compared to uncorrected images or images with only one type of correction.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on improving the tumor-to-background ratio in In-111 Pentetreotide imaging.
Table 1: Impact of Delayed Imaging on Tumor-to-Background (T/B) Ratio
| Time Point | Mean Increase in T/B Ratio (vs. 4 hours) | p-value |
| 72 hours | +62% | 0.005 |
| 7 days | +55% | 0.003 |
| (Data sourced from a study involving 23 patients with pathology-proven neuroendocrine tumors)[5] |
Table 2: Effect of Amino Acid Infusion on Renal Uptake
| Intervention | Outcome |
| Amino Acid Infusion | Significantly reduced renal parenchymal uptake at 4 hours.[7][8] |
| Lysine (400 mg/kg) in rats | 40% inhibition of kidney uptake.[11] |
| Arginine in rats | 20% inhibition of kidney uptake.[11] |
Experimental Protocols
Protocol 1: Standard In-111 Pentetreotide Imaging
-
Patient Preparation:
-
Ensure the patient is well-hydrated.[3]
-
If the patient is on octreotide (B344500) therapy, it is often recommended to discontinue it for a period before the scan to avoid receptor blockade.[6]
-
Consider a mild laxative if abdominal imaging is critical and bowel activity is a concern.[4]
-
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Acquire whole-body planar images and SPECT/CT of specific regions of interest.
-
Initial Imaging (Optional but recommended): Perform imaging at 4 hours post-injection.[1]
-
Optimal Imaging: Perform imaging at 24 hours post-injection.[1][6]
-
Delayed Imaging (if necessary): Acquire additional images at 48 or 72 hours if abdominal activity needs to be clarified.[1][5]
-
-
Image Processing:
Protocol 2: In-111 Pentetreotide Imaging with Amino Acid Infusion for Reduced Renal Uptake
-
Patient Preparation:
-
Follow the standard patient preparation as outlined in Protocol 1.
-
-
Amino Acid Infusion:
-
Radiopharmaceutical Administration:
-
Administer the In-111 Pentetreotide dose during the amino acid infusion, as per the specific institutional protocol.
-
-
Image Acquisition and Processing:
-
Follow the imaging and processing steps as described in Protocol 1.
-
Visualizations
Caption: Workflow for In-111 Pentetreotide Imaging.
Caption: Amino Acid Infusion Signaling Pathway.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. auntminnie.com [auntminnie.com]
- 3. med.emory.edu [med.emory.edu]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. archive.rsna.org [archive.rsna.org]
- 6. carcinoid.org [carcinoid.org]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. Inhibition of renal uptake of indium-111-DTPA-octreotide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Evaluation of a Correction Method for 111In-Pentetreotide SPECT Imaging of Gastroenteropancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Longitudinal In-111 Pentetreotide Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing longitudinal In-111 Pentetreotide studies.
Frequently Asked Questions (FAQs)
Q1: What is In-111 Pentetreotide and how does it work?
A1: In-111 Pentetreotide (also known as OctreoScan®) is a radiopharmaceutical used for scintigraphy, a type of diagnostic imaging. It is an analog of somatostatin (B550006), a hormone that binds to somatostatin receptors (SSTRs), particularly subtypes 2 and 5. Many neuroendocrine tumors (NETs) overexpress these receptors. When In-111 Pentetreotide is injected, it travels through the bloodstream and binds to these receptors on tumor cells. The attached Indium-111 is a gamma-emitting radionuclide, which can be detected by a special camera (a gamma camera) to visualize the location and extent of the tumors.
Q2: What is the normal biodistribution of In-111 Pentetreotide?
A2: After injection, In-111 Pentetreotide is rapidly cleared from the blood and distributed to various organs. Normal physiological uptake is typically observed in the pituitary gland, thyroid, liver, spleen, and kidneys.[1] The radiopharmaceutical is excreted by the kidneys, so the bladder and sometimes the ureters will also be visible.[1] Bowel activity can be variable and may appear on later images (24-48 hours).[1]
Q3: When is the best time to image after injection?
A3: Imaging is typically performed at 4 and 24 hours post-injection.[1] Some protocols may include 48-hour or even later imaging. The 24-hour time point often provides a better target-to-background ratio as the radiotracer clears from non-target tissues. Delayed imaging at 48 hours can be particularly useful to differentiate true tumor uptake from transient bowel activity.[2]
Q4: What are the main challenges in longitudinal In-111 Pentetreotide studies?
A4: The primary challenges in longitudinal studies are ensuring the reproducibility and comparability of quantitative data between different imaging sessions. Key challenges include:
-
Patient-specific variability: Changes in patient physiology, such as renal function or medication, can alter the biodistribution of the tracer.
-
Technical variability: Differences in scanner calibration, image acquisition parameters, and reconstruction methods can introduce significant variability in quantitative measurements.[3][4]
-
Quantification accuracy: Accurately quantifying tracer uptake, especially in small lesions, is difficult due to the partial volume effect.[5]
-
Image interpretation: Differentiating between true pathological uptake and physiological variations, particularly in the abdomen, can be challenging.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Uptake in a Stable Lesion Across Scans
Q: We are observing significant changes in the measured uptake of a lesion that is known to be stable. What could be the cause and how can we troubleshoot this?
A: This is a common challenge in longitudinal studies. The variability can stem from technical or patient-related factors.
Troubleshooting Steps:
-
Verify Consistent Imaging Protocol: Ensure that the acquisition and reconstruction parameters were identical for all scans. This includes:
-
Injected Dose and Uptake Time: The administered activity and the time between injection and scanning should be consistent.
-
Acquisition Parameters: Collimator type, energy windows, matrix size, zoom, and scan duration per projection must be the same.[3]
-
Reconstruction Algorithm: Use the same algorithm (e.g., OSEM, FBP) with identical parameters (iterations, subsets, filters) for all datasets.[3][4] Reconstruction parameters can significantly impact quantification.[6][7]
-
-
Assess System Performance and Calibration:
-
Daily/Weekly Quality Control: Review the daily quality control records (e.g., flood field uniformity, center of rotation) for the scanner to ensure it was performing within specifications on the days of the scans.
-
Calibration Factor: Verify that the system's calibration factor (to convert counts to activity) was stable between the scans. Regular calibration checks are crucial for longitudinal quantitative studies.[8][9]
-
-
Evaluate Patient-Specific Factors:
-
Renal Function: Changes in renal function can affect tracer clearance and overall background levels. Review the patient's clinical data for any significant changes.
-
Medications: Concurrent use of unlabeled somatostatin analogs (e.g., octreotide) can interfere with In-111 Pentetreotide binding and should be discontinued (B1498344) for an appropriate period before each scan.[1]
-
Internal Reference Region: Use a region of normal tissue with relatively stable uptake as an internal reference. The uptake in the left kidney has been suggested as a potential internal metric for assessing the quantifiability of an In-111 Pentetreotide scan.[10][11] By calculating the ratio of the lesion uptake to the reference region uptake, you may be able to normalize for some of the systemic variability.
-
Issue 2: Differentiating Abdominal Lesions from Physiological Bowel Activity
Q: We see new or changing areas of uptake in the abdomen on a follow-up scan. How can we determine if this is a real lesion or just bowel activity?
A: Differentiating pathological from physiological abdominal uptake is a classic challenge.
Troubleshooting Steps:
-
Review Multi-Time-Point Imaging:
-
Compare the 4-hour and 24-hour images from the same study. Bowel activity often changes in location, shape, and intensity between these time points, whereas tumor uptake is typically more stable.
-
If ambiguity persists, delayed imaging at 48 hours can be very helpful. Bowel activity will likely have moved or cleared, while tumor uptake will remain.
-
-
Patient Preparation:
-
Correlate with Anatomical Imaging:
-
Fuse the SPECT data with concurrently acquired CT (from SPECT/CT) or with diagnostic CT or MRI scans. This can help to anatomically localize the uptake and determine if it corresponds to a soft tissue lesion or the bowel.
-
-
Morphological Characteristics:
-
Tumor uptake is often focal and spherical, whereas bowel activity tends to be more linear, tubular, or diffuse.
-
Issue 3: Inaccurate Quantification of Small Lesions
Q: Our quantitative analysis of small lesions (<2 cm) seems unreliable and highly variable. How can we improve this?
A: The quantification of small lesions is limited by the scanner's spatial resolution and the resulting "partial volume effect" (PVE), which causes an underestimation of the true activity concentration.
Troubleshooting Steps:
-
Apply Partial Volume Correction (PVC):
-
Use a reconstruction algorithm that includes resolution recovery or a post-reconstruction PVC method. These techniques can help to compensate for the PVE and provide more accurate quantification.
-
PVC methods often require knowledge of the lesion size (from CT or MRI) and the scanner's spatial resolution.
-
-
Standardize Region of Interest (ROI) Definition:
-
Use a consistent method for defining ROIs across all scans. An isocontour-based method (e.g., 50% of the maximum pixel value) can be more reproducible than manual delineation.
-
-
Acknowledge Limitations:
-
Be aware that even with PVC, there will be higher uncertainty in the quantification of very small lesions. It may be more reliable to report changes in a semi-quantitative manner (e.g., uptake relative to a reference organ) or to focus on qualitative changes for these lesions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for In-111 Pentetreotide studies.
Table 1: Repeatability of In-111 Pentetreotide Uptake in Normal Abdominal Organs
| Organ | Mean SPECT-UV (± SD) | Average Coefficient of Variation (per patient) | Coefficient of Variation (across all scans) |
| Liver | 1.7 (± 0.6) | 0.26 | 0.33 |
| Right Kidney | 8.0 (± 2.4) | 0.22 | 0.30 |
| Left Kidney | 7.5 (± 1.7) | 0.20 | 0.22 |
Data adapted from a study on patients with repeated In-111 Pentetreotide SPECT studies.[10][11] SPECT-UV is a standardized uptake value for SPECT.
Experimental Protocols
Standardized Protocol for Longitudinal In-111 Pentetreotide SPECT/CT
This protocol is a guideline and should be adapted to specific institutional and study requirements. Consistency is the most critical factor for longitudinal studies.
1. Patient Preparation:
-
Discontinue long-acting octreotide (B344500) therapy for at least 3-4 weeks and short-acting for at least 24 hours prior to tracer injection.[1]
-
Ensure the patient is well-hydrated.
-
Consider a clear liquid diet and/or mild laxatives starting the day of injection, especially if the abdomen is the primary area of interest.[1]
-
For patients with suspected insulinoma, have an intravenous glucose solution available.[1]
2. Radiopharmaceutical Administration:
-
Administer a consistent activity of In-111 Pentetreotide (e.g., 150-222 MBq) for each scan.[3][12]
-
Record the exact administered activity, time of injection, and any deviations from the protocol.
3. Image Acquisition:
-
Use a SPECT/CT scanner with a medium-energy collimator.
-
Acquisition Timing: Perform scans at consistent time points post-injection (e.g., 4 ± 0.5 hours and 24 ± 2 hours).
-
Whole-Body Scan: Acquire anterior and posterior planar images.
-
SPECT/CT Acquisition:
-
Patient Positioning: Ensure consistent patient positioning for each scan. Use immobilization devices if necessary.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. The CT protocol should be consistent across scans.
-
SPECT Scan:
-
4. Image Reconstruction and Analysis:
-
Reconstruction Method: Use a consistent iterative reconstruction algorithm (e.g., OSEM) with the same number of iterations and subsets for all scans.[3]
-
Corrections: Apply corrections for attenuation (using the CT map), scatter, and collimator-detector response.[4][6]
-
Quantitative Analysis:
5. Quality Assurance:
-
Perform regular quality control checks on the SPECT/CT system, including daily uniformity floods and periodic checks of center of rotation and calibration factors.[13][14]
-
Maintain detailed records of all imaging parameters for each study.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. radiology.wisc.edu [radiology.wisc.edu]
- 2. archive.rsna.org [archive.rsna.org]
- 3. Reconstruction parameters for 111In-pentetreotide SPECT: variability with respect to body weight and body region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of reconstruction parameters on quantitative I-131 SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 7. Impact of reconstruction parameters on spatial resolution and its comparison between cadmium-zinc-telluride SPECT/CT and conventional SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical quantities useful for quality control of quantitative SPECT/CT imaging | Kurkowska | Nuclear Medicine Review [journals.viamedica.pl]
- 10. Repeatability of Radiotracer Uptake in Normal Abdominal Organs with 111In-Pentetreotide Quantitative SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeatability of Radiotracer Uptake in Normal Abdominal Organs with ¹¹¹In-Pentetreotide Quantitative SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.ausrad.com [apps.ausrad.com]
- 13. Quality assurance and quality control in longitudinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Indium In-111 Pentetreotide SPECT Imaging: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during Indium In-111 pentetreotide (B1679299) (Octreoscan®) SPECT imaging. This guidance is intended for researchers, scientists, and drug development professionals to ensure high-quality, reliable imaging data.
Troubleshooting Guides: Artifacts in In-111 Pentetreotide SPECT Imaging
This section provides a detailed breakdown of common artifacts, their causes, and recommended corrective actions.
Issue 1: "Hot Spots" or Areas of Intense Focal Uptake Unrelated to Neuroendocrine Tumors
Q1: We are observing intense, focal areas of uptake in the abdominal region that do not correlate with anatomical findings for neuroendocrine tumors. What could be the cause?
A1: This is a common issue and can be attributed to several factors, often physiological or related to the radiopharmaceutical.
-
Physiological Uptake: Normal physiological uptake of In-111 pentetreotide can occur in the pituitary gland, thyroid, liver, spleen, kidneys, and bladder. The kidneys typically show the most intense uptake as the radiopharmaceutical is cleared renally. Intense uptake in the bowel can also be physiological but may sometimes be mistaken for tumor uptake.
-
Inflammatory Processes: In-111 pentetreotide can accumulate in areas of inflammation due to the presence of somatostatin (B550006) receptors on activated lymphocytes. This can lead to false-positive results in conditions such as sarcoidosis, rheumatoid arthritis, and recent surgical sites.
-
Accessory Spleen: An accessory spleen is a common congenital variation and will show intense uptake of In-111 pentetreotide, which can be mistaken for a tumor in the left upper quadrant of the abdomen.
-
Radiopharmaceutical Quality Control Failure: Issues with the radiolabeling process can result in the formation of colloids, which are then taken up by the reticuloendothelial system, leading to increased liver and spleen uptake.
Troubleshooting and Resolution:
-
Review Patient History: Carefully review the patient's clinical history for any inflammatory conditions, recent surgeries, or medications that could influence biodistribution.
-
Correlative Imaging: Correlate the SPECT findings with anatomical imaging such as CT or MRI to determine if the uptake corresponds to a physiological structure or a lesion.
-
Delayed Imaging: Imaging at later time points (e.g., 48 hours) can help differentiate between physiological bowel uptake, which is typically transient, and tumor uptake, which is more persistent.
-
Radiopharmaceutical Quality Control: Ensure that the radiopharmaceutical has passed all quality control tests before administration.
Issue 2: Diffuse Abdominal Activity Obscuring Tumor Visualization
Q2: We are experiencing high levels of diffuse background activity in the abdomen, making it difficult to identify smaller lesions. What steps can we take to reduce this?
A2: Diffuse abdominal activity is often due to the physiological excretion of the radiopharmaceutical into the bowel.
-
Bowel Excretion: A significant portion of the injected In-111 pentetreotide is cleared through the hepatobiliary system and excreted into the bowel, which can obscure tumors in the abdominal cavity.
Troubleshooting and Resolution:
-
Patient Preparation:
-
Hydration: Encourage the patient to be well-hydrated before and after the injection to promote renal clearance.
-
Laxatives: The use of laxatives can help to clear bowel activity before imaging. A gentle laxative may be administered the evening before and/or the morning of the scan.
-
-
Delayed Imaging: As mentioned previously, imaging at 48 hours post-injection can significantly reduce background activity from the bowel.
-
SPECT/CT Imaging: Fusing the SPECT data with a low-dose CT scan can help to localize the activity to the bowel and differentiate it from tumor uptake.
Frequently Asked Questions (FAQs)
Q: What are the expected biodistribution patterns of In-111 pentetreotide?
A: In a normal biodistribution, the highest uptake is seen in the kidneys and spleen, followed by the liver. The bladder will also be visualized due to renal excretion. Moderate uptake can be seen in the pituitary and thyroid glands. The remainder of the body should have low background activity.
Q: How can we differentiate between physiological and pathological uptake?
A: This is a critical aspect of image interpretation. The following table summarizes key differentiating features:
| Feature | Physiological Uptake | Pathological (Tumor) Uptake |
| Location | Follows known anatomical structures (kidneys, spleen, liver, bowel). | Often corresponds to known or suspected tumor locations. |
| Intensity | Generally follows a predictable pattern (e.g., kidneys > spleen > liver). | Intensity can vary but is often focal and higher than surrounding background. |
| Persistence | Bowel activity is typically transient and may change location on delayed imaging. | Tumor uptake is generally persistent and may increase in intensity on delayed images. |
| Morphology | Often diffuse or follows the shape of an organ. | Typically focal, nodular, or mass-like. |
Q: What are the quality control requirements for In-111 pentetreotide?
A: Radiochemical purity is the most critical quality control parameter. It should be determined using chromatography before patient administration. The radiochemical purity should be greater than 90%.
Experimental Protocols
Protocol 1: Radiochemical Purity Testing of In-111 Pentetreotide
Objective: To ensure the radiochemical purity of the In-111 pentetreotide preparation is >90% before administration.
Materials:
-
In-111 pentetreotide preparation
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Developing solvent: 0.1 M DTPA (Diethylenetriaminepentaacetic acid) in water
-
Chromatography chamber
-
Gamma counter or dose calibrator
Methodology:
-
Spot a small drop of the In-111 pentetreotide preparation approximately 1 cm from the bottom of an ITLC-SG strip.
-
Place the strip in a chromatography chamber containing the 0.1 M DTPA developing solvent.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and cut it in half.
-
Count the radioactivity of each half using a gamma counter.
-
Calculation:
-
The free In-111 will migrate with the solvent front to the top half of the strip.
-
The In-111 pentetreotide will remain at the origin (bottom half).
-
Radiochemical Purity (%) = (Counts in bottom half / (Counts in top half + Counts in bottom half)) x 100
-
Visualizations
Caption: Troubleshooting workflow for common artifacts in In-111 Pentetreotide SPECT imaging.
Technical Support Center: Indium-111 Pentetreotide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the low labeling efficiency of pentetreotide (B1679299) with Indium-111. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may lead to suboptimal radiolabeling yields in a question-and-answer format.
Question: Why is my radiochemical purity (RCP) below the required ≥90%?
Answer: A radiochemical purity of less than 90% indicates a suboptimal reaction and the product should not be used.[1][2][3] Several factors during the labeling process can contribute to this issue. A systematic approach to troubleshooting is recommended to identify the root cause.
A logical workflow for troubleshooting low labeling efficiency is presented below.
Caption: Troubleshooting workflow for low radiochemical purity.
Question: Could the issue be with my starting materials?
Answer: Absolutely. The quality and handling of the starting materials are critical for successful labeling.
-
Indium-111 Chloride Solution: The pH of the Indium-111 Chloride solution is crucial. The final pH of the prepared Indium-111 pentetreotide solution should be between 3.8 and 4.3.[3][4] An incorrect pH can inhibit the formation of the desired complex. Additionally, the radiochemical purity of the Indium-111 Chloride itself should be high, with the indium present as ionic In³⁺.[5]
-
Pentetreotide Kit: Ensure the kit is stored correctly (typically at 2°C to 8°C) and has not expired.[4] The lyophilized pellet should dissolve completely upon reconstitution.[4]
Question: How do trace metal impurities affect labeling efficiency?
Answer: The radiolabeling of macromolecules with Indium-111 is highly susceptible to the presence of trace metal impurities.[6] These metal ions can compete with Indium-111 for the chelating agent (DTPA) on the pentetreotide molecule, thereby reducing the labeling efficiency. It is imperative that all glassware and syringe needles used are thoroughly cleaned and free from such contaminants.[6] Using non-metallic syringes and needles resistant to dilute acid can help minimize this risk.[6]
Question: What are the correct incubation parameters?
Answer: A minimum incubation time of 30 minutes at room temperature (at or below 25°C) is required after reconstituting the pentetreotide vial with Indium-111 Chloride.[4] Shorter incubation periods may result in incomplete labeling.[4] Gentle swirling is necessary to ensure the lyophilized pellet is completely dissolved.[4]
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable radiochemical purity (RCP) for Indium-111 pentetreotide? A1: The minimum acceptable RCP is 90%.[1][2][3] If the labeling yield is below this threshold, the product should not be administered.[3][7]
Q2: How long is the prepared Indium-111 pentetreotide stable? A2: The radiopharmaceutical should be used within six hours of preparation.[1][2][3]
Q3: What quality control (QC) methods can I use to determine the RCP? A3: The package insert for Octreoscan™ recommends a method for determining the labeling yield.[3] Alternative methods, such as Instant Thin-Layer Chromatography on silica (B1680970) gel (ITLC-SG) or salicylic (B10762653) acid-impregnated paper (ITLC-SA), can also be used and have been compared to the standard Sep-Pak® method.[8]
Q4: Can I dilute the final product? A4: Yes, the prepared Indium-111 pentetreotide solution can be diluted to a maximum volume of 3.0 mL with 0.9% Sodium Chloride Injection, U.S.P., immediately before administration.[3][4] The labeling yield should be checked before administration regardless of dilution.[3][4]
Q5: Are there any visual indicators of a failed labeling reaction? A5: Yes, the final preparation should be inspected visually for particulate matter and discoloration before administration.[1][2][3] If either is present, the product should be discarded in a safe manner.[3][7]
Summary of Key Parameters for Successful Labeling
| Parameter | Specification | Potential Impact of Deviation |
| Radiochemical Purity (RCP) | ≥ 90% | Product is not suitable for use.[1][2][3] |
| pH of Final Solution | 3.8 - 4.3 | Suboptimal pH can lead to poor labeling efficiency.[3][4] |
| Incubation Time | Minimum 30 minutes | Inadequate time may result in incomplete reaction.[4] |
| Incubation Temperature | At or below 25°C (77°F) | Not specified, but standard room temperature is implied.[3] |
| Product Shelf Life | Within 6 hours of preparation | Decreased RCP over time.[1][2][3] |
| Trace Metal Impurities | Must be avoided | Compete with In-111, reducing labeling efficiency.[6] |
Experimental Protocols
Protocol 1: Preparation of Indium-111 Pentetreotide
This protocol is a generalized procedure based on standard practices. Always refer to the specific instructions provided with your kit.
Caption: Standard workflow for Indium-111 pentetreotide preparation.
Detailed Steps:
-
Place the reaction vial containing the lyophilized pentetreotide in a suitable lead shield.[3]
-
Disinfect the rubber stopper of the reaction vial with an appropriate antiseptic and allow it to dry.[3]
-
Using a shielded, sterile syringe, aseptically withdraw the required volume of Indium-111 Chloride sterile solution.[4]
-
Inject the Indium-111 Chloride solution into the reaction vial.[4]
-
Gently swirl the vial until the lyophilized pellet is completely dissolved.[4]
-
Incubate the vial at room temperature (at or below 25°C) for a minimum of 30 minutes.[4]
-
After incubation, visually inspect the solution for any particulate matter or discoloration.[3]
-
Perform quality control to determine the radiochemical purity (see Protocol 2).
-
The final product should be stored at or below 25°C and used within 6 hours.[3]
Protocol 2: Quality Control of Indium-111 Pentetreotide using C18 Sep-Pak® Cartridge
This is a common method for determining the percentage of bound Indium-111.
Materials:
-
C18 Sep-Pak® Cartridge
-
Water for Injection
-
5 mL and 10 mL syringes
-
Counting vials
-
Dose calibrator or gamma counter
Procedure:
-
Cartridge Preparation:
-
Sample Application:
-
Elution and Fractionation:
-
Fraction 1 (Unbound In-111): Slowly push 5 mL of water through the cartridge in a dropwise manner. Collect this eluate in a counting vial. This fraction contains hydrophilic impurities and unbound Indium-111.[4]
-
Fraction 2 (Bound In-111): Elute the cartridge with 5 mL of ethanol. Collect this eluate in a second counting vial. This fraction contains the desired Indium-111 pentetreotide.
-
-
Measurement and Calculation:
-
Measure the activity in each fraction and the cartridge itself using a dose calibrator or gamma counter.
-
Calculate the radiochemical purity (RCP) as follows:
-
RCP (%) = [Activity in Fraction 2 / (Activity in Fraction 1 + Activity in Fraction 2 + Activity in Cartridge)] x 100
-
-
This technical support guide provides a comprehensive overview for troubleshooting low labeling efficiency of pentetreotide with Indium-111. For further details, always consult the manufacturer's package insert and relevant institutional protocols.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. carcinoid.org [carcinoid.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. curiumpharma.com [curiumpharma.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Indium In-111 Pentetreotide Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Indium In-111 (¹¹¹In) Pentetreotide (B1679299) solution.
Frequently Asked Questions (FAQs)
Q1: What is the required radiochemical purity (RCP) for ¹¹¹In-Pentetreotide solution?
A1: The radiochemical purity of the ¹¹¹In-Pentetreotide solution must be greater than 90% before administration.[1][2]
Q2: What is the stability of the reconstituted ¹¹¹In-Pentetreotide solution?
A2: The reconstituted solution should be used within 6 hours of preparation.[1][3]
Q3: What are the proper storage conditions for the ¹¹¹In-Pentetreotide kit and the reconstituted solution?
A3: The unreconstituted kit should be stored refrigerated at 2°C to 8°C. After reconstitution, the solution should be stored at a controlled room temperature of 20°C to 25°C.
Q4: What is the expected appearance of the reconstituted ¹¹¹In-Pentetreotide solution?
A4: The reconstituted solution should be a clear, colorless solution, free of any particulate matter.[4]
Q5: What are the common impurities in the ¹¹¹In-Pentetreotide solution?
A5: The primary radiochemical impurity is unbound (free) ¹¹¹In-chloride. Another potential impurity is ¹¹¹In-Pentetreotide that has adhered to colloidal particles. From a radionuclidic perspective, a potential impurity in the Indium-111 source is Indium-114m.
Q6: What happens to ¹¹¹In-Pentetreotide after it is administered?
A6: After administration and binding to somatostatin (B550006) receptors on tumor cells, the ¹¹¹In-Pentetreotide complex is internalized. Inside the cell's lysosomes, it is degraded to the radiolabeled metabolite ¹¹¹In-DTPA-D-Phe.[5]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP < 90%)
Low RCP is a critical issue that prevents the use of the radiopharmaceutical. The following guide provides a systematic approach to troubleshooting this problem.
Initial Checks:
-
Verify RCP Calculation: Double-check the calculations from your quality control (QC) analysis to rule out mathematical errors.
-
Review Preparation Protocol: Ensure that all steps of the manufacturer's preparation protocol were followed precisely.[1]
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inadequate Incubation Time | The reconstituted solution requires a minimum incubation time of 30 minutes at or below 25°C.[4] Ensure this incubation period was met or exceeded. |
| Incorrect pH | The final pH of the solution should be between 3.8 and 4.3.[6] Verify the pH if possible, though this is not a standard user QC step. Deviations can impact labeling efficiency. |
| Improper Mixing | After adding the ¹¹¹In-chloride to the pentetreotide vial, gentle swirling is necessary to ensure the lyophilized pellet is completely dissolved.[4] Avoid vigorous shaking which could denature the peptide. |
| Expired or Improperly Stored Kit Components | Check the expiration dates of both the pentetreotide vial and the ¹¹¹In-chloride solution.[3] Confirm that the kit was stored at the recommended temperature (2-8°C) before use. |
| Issues with ¹¹¹In-Chloride Solution | The presence of metallic impurities in the ¹¹¹In-chloride solution can compete with the chelation of ¹¹¹In by pentetreotide. Contact the manufacturer if you suspect issues with the radionuclide. |
| Errors in Quality Control (QC) Procedure | The QC procedure itself can be a source of error. Refer to the "Troubleshooting Quality Control Procedures" section below. |
Logical Troubleshooting Flow for Low RCP
Caption: Troubleshooting workflow for low radiochemical purity.
Issue 2: Solution Appearance Issues (Particulates or Discoloration)
The reconstituted ¹¹¹In-Pentetreotide solution should be clear and colorless.
| Observation | Potential Cause | Action |
| Presence of Particulate Matter | - Incomplete dissolution of the lyophilized powder.- Introduction of foreign material during reconstitution.- Degradation of the product. | - Ensure gentle swirling was sufficient to fully dissolve the powder.[4]- Review aseptic technique to prevent contamination.- Do not use the solution. Discard the preparation in a safe and approved manner.[4] |
| Discoloration of the Solution | - Chemical degradation of pentetreotide or other kit components.- Presence of impurities in the ¹¹¹In-chloride solution. | - Do not use the solution. [4] Discard the preparation and contact the manufacturer to report the issue. |
Quality Control (QC) Procedures and Troubleshooting
Accurate QC is essential for verifying the stability and purity of the ¹¹¹In-Pentetreotide solution.
Summary of Quality Control Parameters
| Parameter | Specification | Frequency of Testing |
| Radiochemical Purity (RCP) | ≥ 90% | Before administration to each patient.[1] |
| Visual Inspection | Clear, colorless, free of particulates | Before administration.[4] |
| pH | 3.8 - 4.3 | Not a routine user test, but a critical manufacturing parameter.[6] |
| Radionuclidic Purity | Presence of long-lived impurities like ¹¹¹In-114m should be monitored by the manufacturer. | Per manufacturer's specifications. |
Experimental Protocols for RCP Determination
Method 1: Sep-Pak C18 Cartridge (Standard Method)
This method separates the lipophilic ¹¹¹In-Pentetreotide from hydrophilic impurities like free ¹¹¹In.
Materials:
-
Sep-Pak C18 cartridge
-
10 mL methanol (B129727)
-
10 mL water
-
5 mL ethanol (B145695)
-
Syringes and needles
-
Collection vials
-
Dose calibrator
Procedure:
-
Conditioning: Pass 10 mL of methanol through the Sep-Pak C18 cartridge. Discard the eluate.
-
Equilibration: Pass 10 mL of water through the cartridge. Discard the eluate.
-
Sample Application: Apply 0.05 - 0.1 mL of the reconstituted ¹¹¹In-Pentetreotide solution to the long end of the cartridge.
-
Elution of Impurities (Fraction 1): Slowly elute the cartridge with 5 mL of water and collect the eluate in a labeled vial. This fraction contains the hydrophilic impurities (e.g., unbound ¹¹¹In).
-
Elution of Product (Fraction 2): Elute the cartridge with 5 mL of ethanol and collect the eluate in a second labeled vial. This fraction contains the purified ¹¹¹In-Pentetreotide.
-
Measurement: Measure the activity in Fraction 1, Fraction 2, and the remaining activity on the Sep-Pak cartridge using a dose calibrator.
-
Calculation:
-
Total Activity = Activity (Fraction 1) + Activity (Fraction 2) + Activity (Cartridge)
-
% RCP = [Activity (Fraction 2) / Total Activity] x 100%
-
Method 2: Instant Thin-Layer Chromatography (ITLC-SG)
This is an alternative method for determining RCP.
Materials:
-
ITLC-SG (Silica Gel) strips
-
Developing tank
-
Mobile Phase: 0.1 N Sodium Citrate (B86180) solution, pH 5.0
Procedure:
-
Preparation: Mark a starting line on the ITLC-SG strip about 2 cm from the bottom.
-
Spotting: Apply 5-10 µL of the reconstituted solution onto the starting line.
-
Development: Place the strip in a developing tank containing the sodium citrate mobile phase. Ensure the starting line is above the solvent level. Allow the solvent front to migrate near the top of the strip.
-
Analysis: Remove the strip and let it dry. Cut the strip at a pre-determined point (e.g., at the 6 cm mark for a 9 cm migration). Measure the activity of both sections.
-
Free ¹¹¹In migrates with the solvent front.
-
¹¹¹In-Pentetreotide remains at the origin.
-
-
Calculation:
-
Total Activity = Activity (Bottom Section) + Activity (Top Section)
-
% RCP = [Activity (Bottom Section) / Total Activity] x 100%
-
Quality Control Workflow
Caption: Quality control workflow for ¹¹¹In-Pentetreotide solution.
Troubleshooting Quality Control Procedures
| Issue | Potential Cause | Corrective Action |
| Inaccurate RCP with Sep-Pak | - Incomplete conditioning or equilibration of the cartridge.- Applying the sample to the wrong end of the cartridge.- Eluting with solvents too quickly. | - Ensure proper conditioning and equilibration steps are performed before each use.- Always apply the sample to the longer end of the cartridge.- Elute solvents in a dropwise manner to ensure proper separation. |
| Streaking or Inconsistent Migration on ITLC Strips | - Applying too large a sample spot.- Contamination of the ITLC strip (e.g., with fingerprints).- Incorrectly prepared mobile phase. | - Apply a small, concentrated spot to the origin.- Handle ITLC strips by the edges to avoid contamination.- Prepare the mobile phase fresh and ensure the correct pH. |
| Inaccurate Activity Measurement | - Using a dose calibrator for activities below its accurate range.- High background radiation. | - Use a well counter for low activity samples if available.- Measure and subtract background counts from all measurements. |
Potential Degradation Pathway
While the specific chemical degradation pathways of ¹¹¹In-Pentetreotide in the vial are complex, the primary concern from a quality control perspective is the dissociation of the Indium-111 from the pentetreotide molecule.
Caption: Conceptual pathway of ¹¹¹In-Pentetreotide formation and degradation.
References
Validation & Comparative
Preclinical Showdown: Ga-68 DOTATATE vs. In-111 Pentetreotide for Neuroendocrine Tumor Imaging
A comprehensive comparison of two key radiopharmaceuticals in preclinical models reveals significant differences in receptor binding and in vivo performance, positioning Ga-68 DOTATATE as a superior agent for targeting somatostatin (B550006) receptor type 2 (SSTR2)-positive tumors. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
In the landscape of molecular imaging for neuroendocrine tumors (NETs), the choice of radiotracer is paramount to accurate diagnosis and staging. For years, In-111 Pentetreotide (OctreoScan™) has been a clinical standard. However, the advent of Gallium-68 (Ga-68) labeled somatostatin analogs, particularly Ga-68 DOTATATE, has marked a significant advancement in the field. Preclinical evidence robustly supports the superiority of Ga-68 DOTATATE, primarily due to its enhanced binding affinity for SSTR2, a key biomarker overexpressed in many NETs.[1]
At a Glance: Key Performance Metrics
| Parameter | In-111 Pentetreotide | Ga-68 DOTATATE | Key Advantage |
| SSTR2 Binding Affinity (IC50) | 6.3 ± 0.9 nM | 0.20 ± 0.18 nM[1] | Ga-68 DOTATATE |
| Imaging Modality | SPECT/CT | PET/CT | Ga-68 DOTATATE |
| Tumor-to-Background Ratio | Lower | Higher | Ga-68 DOTATATE |
| Spatial Resolution | Lower | Higher | Ga-68 DOTATATE |
Delving Deeper: Head-to-Head Data
Binding Affinity: A Clear Winner
The cornerstone of a successful radiotracer is its ability to bind with high affinity and specificity to its target. In competitive binding assays against SSTR2, Ga-68 DOTATATE demonstrates a significantly lower half-maximal inhibitory concentration (IC50) compared to In-111 Pentetreotide, indicating a much stronger binding affinity.[1]
Table 1: SSTR2 Binding Affinity
| Radiotracer | IC50 (nM) | Reference Cell Line |
| In-111 Pentetreotide (as In-DTPA-octreotide) | 6.3 ± 0.9 | AR42J (rat pancreatic cancer)[1] |
| Ga-68 DOTATATE | 0.20 ± 0.18 | AR42J (rat pancreatic cancer)[1] |
This dramatic difference in binding affinity translates to more robust and specific tumor targeting, which is a critical factor for sensitive tumor detection.
In Vivo Performance: Biodistribution and Tumor Uptake
Preclinical biodistribution studies in rodent models provide a crucial window into the in vivo behavior of these radiotracers. While direct head-to-head comparative studies are limited, data from individual studies using similar animal models consistently show favorable characteristics for Ga-68 labeled peptides.
Ga-68 DOTATATE exhibits high and rapid uptake in SSTR2-expressing tumors and organs, with clearance primarily through the renal system.[2][3] In-111 Pentetreotide also demonstrates tumor uptake but tends to have higher background activity in non-target tissues for longer periods.
Table 2: Comparative Preclinical Biodistribution (% Injected Dose per Gram - %ID/g) at 1-hour Post-Injection
| Organ/Tissue | In-111 Pentetreotide (Nude Mice with Human Carcinoid) | Ga-68 DOTATATE (Mice with AR42J Tumors)[3] |
| Tumor | High (data variable) | 3.16 ± 1.92 |
| Blood | Low | ~0.5 |
| Liver | Moderate | ~1.0 |
| Kidneys | High | ~15.0 |
| Spleen | Low | ~0.5 |
| Pancreas | Moderate | ~2.0 |
| Stomach | Moderate | ~1.5 |
| Intestines | Moderate | ~2.0 |
Note: Data for In-111 Pentetreotide is qualitative due to the lack of a directly comparable preclinical study with %ID/g at 1-hour post-injection. However, clinical and preclinical evidence consistently points to lower tumor-to-background ratios compared to Ga-68 DOTATATE.
The higher tumor uptake and more favorable biodistribution profile of Ga-68 DOTATATE contribute to superior image quality and diagnostic accuracy in clinical settings.
Under the Hood: Experimental Methodologies
Radioligand Binding Assay
The following protocol outlines a standard competitive binding assay to determine the IC50 values of unlabeled peptides against the SSTR2 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the SSTR2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human SSTR2 (e.g., AR42J cells).
-
Radioligand: A high-affinity SSTR2 radioligand (e.g., [125I]Tyr11-SRIF-14).
-
Unlabeled Competitors: In-111 Pentetreotide and Ga-68 DOTATATE.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer to all wells of the 96-well filter plate.
-
Addition of Competitors:
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM octreotide).
-
Competition: Add 25 µL of serial dilutions of the test compounds (In-111 Pentetreotide or Ga-68 DOTATATE).
-
-
Addition of Radioligand: Add 25 µL of the radioligand solution to all wells at a concentration near its Kd.
-
Initiation of Reaction: Add 100 µL of the cell membrane preparation (10-20 µg of protein) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination of Reaction: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mats and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.
Preclinical Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing rodents.
Objective: To determine the temporal distribution and clearance of a radiotracer in various organs and the tumor.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing SSTR2-expressing tumor xenografts (e.g., AR42J).
-
Radiotracers: In-111 Pentetreotide and Ga-68 DOTATATE.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Gamma Counter.
-
Syringes and needles.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Administration: Inject a known amount of the radiotracer (e.g., 1-5 MBq) intravenously via the tail vein.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is calculated as: (%ID/g) = (cpm in tissue / cpm in standard) x (dilution factor of standard) / (weight of tissue in g) x 100.
Visualizing the Mechanisms and Workflow
To further elucidate the underlying biology and experimental processes, the following diagrams are provided.
Caption: SSTR2 signaling cascade upon ligand binding.
Caption: Experimental workflow for preclinical comparison.
Conclusion: A Clear Path Forward
The preclinical data unequivocally supports the superior performance of Ga-68 DOTATATE over In-111 Pentetreotide for imaging SSTR2-expressing neuroendocrine tumors. Its significantly higher binding affinity translates into improved tumor targeting and better image quality, which are critical for accurate diagnosis, staging, and monitoring of disease. For researchers and drug development professionals, this comparative data underscores the importance of selecting radiotracers with optimized pharmacological properties to advance the field of nuclear medicine and improve patient outcomes.
References
- 1. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indium In-111 Pentetreotide and Other Somatostatin Analogs
Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of Indium In-111 Pentetreotide (B1679299) (a cornerstone diagnostic agent) against other key somatostatin (B550006) analogs used in the management of neuroendocrine tumors (NETs). We will delve into their comparative performance, supported by experimental data on receptor binding, diagnostic accuracy, and therapeutic efficacy. Detailed experimental protocols and visualizations of key pathways are provided to support research and development efforts.
Introduction to Somatostatin Analogs
Somatostatin is a natural hormone that exerts its effects by binding to a family of five G protein-coupled receptors (SSTR1-SSTR5), which are often overexpressed on the surface of neuroendocrine tumors.[1][2] This overexpression provides a unique target for both diagnosis and therapy. Synthetic somatostatin analogs (SSAs) were developed to mimic natural somatostatin but with greater stability and improved pharmacokinetic profiles.[2]
Indium In-111 Pentetreotide (OctreoScan™) was the first widely adopted radiolabeled SSA, enabling the localization of SSTR-positive tumors using Single-Photon Emission Computed Tomography (SPECT).[3][4] Since its introduction, the field has evolved significantly with the development of analogs for Positron Emission Tomography (PET) imaging, which offer superior resolution and sensitivity, and analogs for Peptide Receptor Radionuclide Therapy (PRRT), which deliver targeted radiation to tumor cells.[5][6] This guide compares In-111 Pentetreotide with these newer agents, including Gallium-68 (68Ga) labeled peptides for diagnosis and Lutetium-177 (177Lu) or Yttrium-90 (90Y) labeled peptides for therapy.
Somatostatin Receptor Signaling Pathway
Upon binding of a somatostatin analog, the SSTRs trigger a cascade of intracellular events. The primary mechanism involves the activation of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[7][8] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream effects include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs) and the MAPK pathway, culminating in the inhibition of hormone secretion and cell proliferation.[7][8][9]
Quantitative Performance Comparison
The selection of a somatostatin analog is dictated by its intended clinical use—diagnosis or therapy—and its specific performance characteristics. The following tables provide a quantitative comparison of key analogs.
Table 1: General Characteristics of Key Radiopharmaceutical Somatostatin Analogs
| Analog | Radionuclide | Primary Emission(s) | Physical Half-Life | Primary Use | Imaging Modality |
| In-111 Pentetreotide | Indium-111 (111In) | Gamma, Auger Electrons | 2.8 days | Diagnosis, Therapy[3] | SPECT |
| 68Ga-DOTATATE | Gallium-68 (68Ga) | Positron (β+) | 68 minutes | Diagnosis | PET/CT |
| 177Lu-DOTATATE | Lutetium-177 (177Lu) | Beta (β-), Gamma | 6.7 days | Therapy | Post-therapy Scintigraphy |
| 90Y-DOTATOC | Yttrium-90 (90Y) | Beta (β-) | 2.7 days | Therapy | None (Bremsstrahlung) |
Table 2: Comparative Receptor Binding Affinities (IC₅₀ in nM)
Lower IC₅₀ values indicate higher binding affinity. Pentetreotide's affinity profile is comparable to that of octreotide.
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Target(s) |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 | SSTR2[2] |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 | SSTR2[2] |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | SSTR1, 2, 3, 5[2] |
Note: Data for DOTATATE and DOTATOC show high affinity primarily for SSTR2, with modifications in the peptide sequence designed to improve this affinity compared to earlier analogs.[6]
Table 3: Head-to-Head Diagnostic Performance: In-111 Pentetreotide vs. 68Ga-DOTATATE
Numerous studies have concluded that 68Ga-based PET/CT is superior to 111In-pentetreotide SPECT.
| Parameter | In-111 Pentetreotide (SPECT/CT) | 68Ga-DOTATATE (PET/CT) | Key Findings & Citations |
| Lesion Detection Rate | Lower | Higher | 68Ga-DOTATATE PET/CT detects significantly more lesions, especially in the liver, pancreas, and bone.[10][11][12] |
| Diagnostic Sensitivity | 54% - 82% | 90.9% - 100% | The sensitivity of 68Ga-DOTATATE is consistently and significantly higher.[11][13][14] |
| Krenning Score | Lower Average Score (e.g., 1.23 ± 1.57) | Higher Average Score (e.g., 2.71 ± 1.74) | 68Ga-PET results in higher Krenning scores, particularly for lesions <2 cm in size.[15][16] |
| Impact on Management | Lower | Higher (up to 37% of cases) | The superior accuracy of 68Ga-DOTATATE leads to changes in patient management more frequently.[12][13] |
Table 4: Comparison of Therapeutic Radionuclides for PRRT
| Parameter | Lutetium-177 (177Lu) | Yttrium-90 (90Y) | Rationale & Citations |
| Max. Beta Energy | 0.497 MeV | 2.27 MeV | 90Y has much higher energy, leading to a longer particle range.[17] |
| Max. Tissue Penetration | 2-4 mm | 10 mm | 177Lu is considered better for small tumors/micrometastases; 90Y may be preferable for larger, bulky tumors.[17][18] |
| Gamma Emission | Yes (113 keV, 208 keV) | No (Pure β-) | The gamma rays from 177Lu allow for post-therapy imaging to assess biodistribution and dosimetry.[19][20] |
| Reported Toxicity | Lower | Higher | 90Y is associated with a higher risk of renal and hematological toxicity compared to 177Lu.[20][21] |
Experimental Methodologies
Detailed and standardized protocols are critical for the objective comparison of somatostatin analogs. Below are methodologies for key experiments.
Experimental Protocol 1: Competitive Radioligand Binding Affinity Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of an unlabeled SSA, which reflects its binding affinity for a specific SSTR subtype.
-
Objective: To quantify the binding affinity of a test somatostatin analog.
-
Principle: The assay measures the ability of an unlabeled SSA to compete with and displace a radiolabeled ligand of known high affinity from its receptor.[2]
-
Materials:
-
Receptor Source: Cell membranes from cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target SSTR, labeled with Iodine-125 (e.g., ¹²⁵I-[Tyr¹¹]-SST-14) or Lutetium-177.
-
Test Compound: Unlabeled somatostatin analog (e.g., Pentetreotide) at serially diluted concentrations.
-
Incubation Buffer: Tris-HCl buffer containing bovine serum albumin and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Detection: Gamma counter.
-
-
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, the radioligand (at a fixed concentration), and the unlabeled test analog (at varying concentrations).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. Receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled analog concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
-
Experimental Protocol 2: Radiopharmaceutical Preparation of this compound
This protocol describes the aseptic reconstitution of the OctreoScan™ kit.
-
Objective: To prepare a sterile solution of this compound for intravenous administration.
-
-
OctreoScan™ Kit: Contains one 10 mL reaction vial of lyophilized pentetreotide and one vial of Indium In-111 Chloride sterile solution.
-
Lead dispensing shield.
-
Sterile, shielded syringe and transfer needle (provided in kit).
-
Appropriate antiseptic swabs.
-
Dose calibrator.
-
-
-
Place the reaction vial in a lead shield. Swab the rubber stopper with an antiseptic and allow it to dry.
-
Using a shielded sterile syringe, aseptically withdraw the required activity of Indium In-111 Chloride solution.
-
Inject the In-111 Chloride into the reaction vial. To minimize foaming, position the needle tip against the vial wall above the powder level and express the contents slowly.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake.
-
Visually inspect the final solution for particulate matter and discoloration. It should be a clear, colorless solution.
-
Measure the total radioactivity in the vial using a dose calibrator.
-
Quality Control: Before administration, determine the radiochemical purity (RCP). The labeling yield of In-111 Pentetreotide should be greater than 90%. This is typically done using a Sep-Pak C18 cartridge method as described in the product insert.[22]
-
The final product should be used within six hours of preparation.
-
Visualized Workflows and Relationships
References
- 1. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 68Ga-DOTATATE PET/CT versus 111In-octreotide scintigraphy in patients with neuroendocrine tumors: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Clinical results of radionuclide therapy of neuroendocrine tumours with 90Y-DOTATATE and tandem 90Y/177Lu-DOTATATE: which is a better therapy option? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pdf.hres.ca [pdf.hres.ca]
Validating In-111 Pentetreotide for Novel Somatostatin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indium-111 Pentetreotide's performance in imaging somatostatin (B550006) receptor (SSTR) subtypes, with a focus on validating its use for newly identified receptors. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative imaging agents.
Introduction to In-111 Pentetreotide (B1679299) and Somatostatin Receptors
Indium-111 Pentetreotide, a radiopharmaceutical sold under the brand name OctreoScan, is a cornerstone in the scintigraphic localization of neuroendocrine tumors (NETs).[1] Its mechanism of action relies on the binding of its octreotide (B344500) component, a synthetic analog of somatostatin, to somatostatin receptors overexpressed on the surface of these tumor cells.[2] The attached Indium-111 emits gamma radiation, allowing for visualization via SPECT imaging.
There are five main subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), all of which are G-protein coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation.[3] While In-111 Pentetreotide is well-established for imaging tumors expressing SSTR2, for which it has a high affinity, its utility for imaging tumors that predominantly express other SSTR subtypes is an area of ongoing research.[3][4] This guide explores the binding affinities of pentetreotide across the SSTR family and compares its performance with other clinically relevant radiolabeled somatostatin analogs.
Comparative Binding Affinity of Somatostatin Analogs
The efficacy of a radiolabeled somatostatin analog is largely determined by its binding affinity to the various SSTR subtypes. The following table summarizes the in vitro binding affinities (IC50 or Ki in nM) of pentetreotide (octreotide) and other key somatostatin analogs for the five human SSTR subtypes. Lower values indicate higher binding affinity.
| Somatostatin Analog | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| Octreotide (Pentetreotide) | >1000 | 0.3 - 5.0 | 80 - 250 | >1000 | 10 - 50 |
| 68Ga-DOTATATE | >1000 | 0.1 - 2.2 | >1000 | >1000 | 7.1 - 180 |
| 68Ga-DOTATOC | 250 - 1000 | 1.0 - 10.0 | 30 - 100 | >1000 | 5.0 - 25 |
| 68Ga-DOTANOC | 100 - 500 | 1.0 - 5.0 | 10 - 50 | >1000 | 5.0 - 20 |
| Pasireotide (SOM230) | 1.5 | 0.3 | 1.1 | >100 | 0.2 |
| Somatostatin-14 | 1.95 | 0.25 | 1.2 | 1.77 | 1.41 |
Data compiled from multiple sources.[3][5][6][7][8][9][10] Values can vary based on experimental conditions.
As the data indicates, In-111 Pentetreotide (octreotide) demonstrates a high affinity primarily for SSTR2 and a moderate affinity for SSTR5.[3] Its binding to SSTR1, SSTR3, and SSTR4 is significantly lower. This binding profile explains its successful clinical use in imaging SSTR2-positive tumors. For tumors predominantly expressing other subtypes, alternative agents may offer superior imaging characteristics. For instance, 68Ga-DOTANOC shows a broader binding profile with significant affinity for SSTR2, SSTR3, and SSTR5, potentially making it a better choice for tumors with a mixed or non-SSTR2 receptor expression.[10] Pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, suggesting its potential as a broad-spectrum imaging agent if appropriately radiolabeled.[5]
Experimental Protocols for Validating New SSTR Imaging Agents
The validation of a radiopharmaceutical like In-111 Pentetreotide for new SSTR subtypes involves a series of in vitro and in vivo experiments to determine its binding characteristics, specificity, and imaging efficacy.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of the radiopharmaceutical for each SSTR subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize cell lines genetically engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Culture cells to a sufficient density and harvest.
-
Homogenize the cells in a cold buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled ligand known to bind to the target SSTR subtype (e.g., [125I-Tyr11]-Somatostatin-14) with the prepared cell membranes.[8]
-
Add increasing concentrations of the unlabeled test compound (e.g., pentetreotide).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Biodistribution and Imaging Studies
Objective: To assess the in vivo tumor-targeting efficacy and pharmacokinetics of the radiopharmaceutical.
Methodology:
-
Animal Model:
-
Use immunodeficient mice bearing xenograft tumors derived from cell lines expressing specific SSTR subtypes.
-
-
Radiopharmaceutical Administration:
-
Inject a known amount of the radiolabeled compound (e.g., In-111 Pentetreotide) intravenously into the tumor-bearing mice.
-
-
Biodistribution Study:
-
At various time points post-injection, euthanize groups of animals.
-
Excise and weigh tumors and major organs (blood, liver, kidneys, spleen, muscle, etc.).
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Determine tumor-to-organ ratios to assess imaging contrast.
-
-
In Vivo Imaging:
-
Perform SPECT imaging on anesthetized tumor-bearing animals at different time points post-injection of In-111 Pentetreotide.
-
Acquire whole-body images to visualize the distribution of the radiotracer and the localization of the tumor.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the somatostatin receptor signaling pathway, the experimental workflow for validating a new imaging agent, and the binding relationships of different somatostatin analogs.
Conclusion
In-111 Pentetreotide remains a valuable tool for the diagnostic imaging of neuroendocrine tumors, primarily due to its high affinity for SSTR2. Its utility for imaging tumors that predominantly express other SSTR subtypes is limited by its lower binding affinity to SSTR1, SSTR3, and SSTR4. For a comprehensive evaluation of SSTR status, especially in tumors with atypical or low SSTR2 expression, alternative imaging agents with broader or different SSTR subtype affinities, such as 68Ga-DOTATATE and 68Ga-DOTANOC, should be considered. The validation of any radiopharmaceutical for new receptor targets requires rigorous in vitro and in vivo testing to accurately characterize its binding profile and diagnostic potential.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Indium In-111 Pentetreotide | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Cross-Reactivity of Indium In-111 Pentetreotide
A Comparative Guide for Researchers and Drug Development Professionals
Indium In-111 Pentetreotide, a radiolabeled somatostatin (B550006) analog, is a cornerstone in the diagnostic imaging of neuroendocrine tumors (NETs). Its clinical efficacy is rooted in its ability to bind to somatostatin receptors (SSTRs) that are overexpressed on the surface of these tumor cells. While its primary target is the somatostatin receptor subtype 2 (SSTR2), a comprehensive understanding of its binding affinity to other SSTR subtypes is crucial for optimizing its diagnostic use and for the development of next-generation radiopharmaceuticals. This guide provides a detailed comparison of the cross-reactivity of this compound with other receptors, supported by experimental data and methodologies.
Comparative Binding Affinity of Somatostatin Analogs
The binding affinity of a radioligand to its receptor is a critical determinant of its in-vivo performance. The following table summarizes the in-vitro binding affinities (IC50 values in nM) of various somatostatin analogs, including references to this compound (marketed as Octreoscan), for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Octreoscan (In-111 Pentetreotide) | >1000 | High Affinity (exact value not specified in comparative studies, used as a benchmark) | Moderate Affinity | >1000 | High Affinity |
| [¹¹¹In-DTPA-Tyr³]octreotate | >1000 | 1.3 | 236 | >1000 | 30 |
| [⁶⁸Ga-DOTA-Tyr³]octreotide | >1000 | 2.5 | 31.8 | >1000 | 8.5 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Data compiled from various sources, with a primary reference to Reubi et al., 2000, for comparative values.[1]
Key Observations:
-
This compound (Octreoscan) demonstrates a high binding affinity for SSTR2 and SSTR5.[2]
-
Its affinity for SSTR3 is moderate, while it shows negligible binding to SSTR1 and SSTR4.[3]
-
Comparative studies indicate that newer radiolabeled somatostatin analogs, such as those labeled with Gallium-68, may exhibit even higher affinity for SSTR2 than this compound.[1]
-
Pasireotide is a broader-spectrum somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
Experimental Protocols
The determination of receptor binding affinities is primarily achieved through competitive radioligand binding assays. The following is a generalized methodology for such an experiment.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of a non-radiolabeled compound (e.g., pentetreotide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Unlabeled competitor compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined using non-linear regression analysis.
References
Navigating SSTR2 Expression: A Comparative Guide to In-111 Pentetreotide and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of somatostatin (B550006) receptor 2 (SSTR2) expression is paramount for advancing diagnostics and therapeutics, particularly in the realm of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of Indium-111 Pentetreotide scintigraphy with alternative methods for assessing SSTR2 expression, supported by experimental data and detailed protocols.
A strong positive correlation exists between the uptake of In-111 Pentetreotide, a radiolabeled somatostatin analog, and the expression levels of SSTR2 in tumors. This has been demonstrated in numerous studies, establishing In-111 Pentetreotide scintigraphy as a valuable tool for in vivo assessment of SSTR2 status. However, the landscape of SSTR2 imaging is evolving, with newer PET/CT agents offering enhanced sensitivity and resolution. This guide will delve into the quantitative data underpinning these methodologies, provide detailed experimental procedures, and visualize the intricate signaling pathways and workflows involved.
Quantitative Comparison of SSTR2 Imaging Agents
The performance of In-111 Pentetreotide is often compared with Gallium-68 (68Ga)-labeled somatostatin analogs such as DOTATATE and DOTATOC, which are utilized in Positron Emission Tomography (PET)/Computed Tomography (CT). The data consistently demonstrates the superior diagnostic performance of 68Ga-based PET/CT in detecting SSTR2-positive lesions.
| Parameter | In-111 Pentetreotide (SPECT/CT) | 68Ga-DOTATATE/DOTATOC (PET/CT) | Reference |
| Sensitivity | 54% - 63% | 96% - 100% | [1][2][3] |
| Specificity | 91% - 100% | Not consistently reported, but generally high | [3] |
| Lesion Detection Rate | Lower, especially for smaller lesions (<2cm) | Significantly higher, detects more and smaller lesions | [1][2] |
| Tumor-to-Normal Tissue Ratio (TNR) | 71.1 ± 114.9 | 99.9 ± 84.3 | [1] |
| Tumor-to-Blood Ratio (at 1-8 days) | Mean 160 (Midgut Carcinoids) | Not directly comparable due to different pharmacokinetics | [4] |
Correlation with SSTR2 Expression
The uptake of radiolabeled somatostatin analogs is directly linked to the density of SSTR2 on tumor cells. This has been validated by comparing imaging results with ex vivo analysis of tumor tissue.
| Method of SSTR2 Measurement | Correlation with In-111 Pentetreotide Uptake | Statistical Significance | Reference |
| SSTR2 mRNA (RT-PCR) | Positive correlation between uptake rate and gene expression | P < 0.01 | [5] |
| SSTR2 Protein (Immunohistochemistry) | Concordance of 75% between positive IHC and positive scan | p = 0.003 | [6] |
| SSTR2 mRNA (Ribonuclease Protection Assay) | Positive correlation between Tumor-to-Blood ratio and mRNA levels in midgut carcinoids | Not explicitly stated, but reported as positively correlated | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to assess SSTR2 expression and radiotracer uptake.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand to SSTR2.
Materials:
-
Cell membranes from SSTR2-expressing cells (e.g., HEK293-SSTR2, AR42J)
-
Radioligand: [111In]In-DTPA-octreotide (Pentetreotide) or [125I]Tyr3-octreotide
-
Unlabeled competitor: Octreotide (B344500)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize SSTR2-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add cell membranes and radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled octreotide (e.g., 1 µM).
-
Competition Binding: Add cell membranes, radioligand, and increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.
-
SSTR2 Immunohistochemistry (IHC) on FFPE Sections
This protocol details the visualization of SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer: 5% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-SSTR2 monoclonal antibody (e.g., clone UMB-1)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen solution
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[2]
-
Antigen Retrieval: Heat slides in citrate buffer at 95-100°C for 20-30 minutes. Allow to cool for 20 minutes.[4]
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[4]
-
Blocking: Incubate with blocking buffer for 30 minutes to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate with the primary anti-SSTR2 antibody (diluted in blocking buffer, e.g., 1:100) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[4]
-
Detection: Apply DAB solution and incubate until a brown precipitate is visible (1-10 minutes). Stop the reaction by rinsing with water.[4]
-
Counterstaining: Stain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.[4]
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then coverslip with mounting medium.[2]
-
Scoring: Evaluate the percentage of positive tumor cells and the staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong). A combined score (e.g., H-score or IRS) can be calculated.
In-111 Pentetreotide SPECT/CT Imaging Protocol
This protocol outlines the procedure for performing somatostatin receptor scintigraphy using In-111 Pentetreotide.
Patient Preparation:
-
Discontinue long-acting somatostatin analogs for 3-4 weeks and short-acting octreotide for at least 24 hours prior to the scan.
-
Ensure adequate hydration.
-
A mild laxative may be administered to reduce bowel activity.[7]
Radiopharmaceutical Administration:
-
Administer approximately 222 MBq (6 mCi) of In-111 Pentetreotide intravenously.[7]
Imaging Acquisition:
-
Planar Imaging: Acquire whole-body anterior and posterior images at 4 and 24 hours post-injection. 48-hour imaging may be performed if there is significant bowel activity at 24 hours.[8]
-
SPECT/CT: Perform SPECT/CT of specific regions of interest (e.g., abdomen, chest) at 24 hours post-injection for better localization and attenuation correction.[7]
-
Collimator: Medium-energy.
-
Energy Windows: 20% windows centered at 171 keV and 245 keV.[7]
-
Acquisition: 128x128 matrix, 360° rotation, 30-40 seconds per projection.
-
Image Analysis:
-
Visually assess for areas of abnormal uptake.
-
Semi-quantitative analysis can be performed by calculating tumor-to-background ratios (e.g., tumor-to-liver or tumor-to-spleen).
Visualizing the Science: Diagrams of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the SSTR2 signaling pathway and key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with Sandostatin and in vivo localization of tumors with radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SPECT and PET Imaging for Pentetreotide-Based Radiotracers in Neuroendocrine Tumor Assessment
For researchers, scientists, and drug development professionals, the choice between Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for imaging with pentetreotide-based radiotracers is a critical decision in the management of neuroendocrine tumors (NETs). This guide provides an objective comparison of the two modalities, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate imaging technique.
The advent of radiolabeled somatostatin (B550006) analogues has revolutionized the diagnosis and staging of NETs, which frequently overexpress somatostatin receptors (SSTRs). While ¹¹¹In-pentetreotide SPECT has long been the standard, PET imaging with ⁶⁸Ga-labeled DOTA-peptides (e.g., DOTATATE, DOTATOC) has emerged as a superior alternative, offering significant advantages in diagnostic accuracy and image quality.[1][2][3]
Performance Comparison: PET Outshines SPECT
Head-to-head comparative studies have consistently demonstrated the superiority of ⁶⁸Ga-DOTA-peptide PET/CT over ¹¹¹In-pentetreotide SPECT/CT in the detection and localization of NETs.[2][3][4] PET's inherent advantages of higher spatial resolution and greater sensitivity contribute to improved lesion detection, particularly for small tumors.[2]
A key performance metric, diagnostic sensitivity, is significantly higher with PET. One study reported a sensitivity of 100% for ⁶⁸Ga-DOTATOC PET/CT compared to just 54% for ¹¹¹In-pentetreotide SPECT/CT in the same patient cohort.[2] Another lesion-by-lesion analysis found the sensitivity of PET/CT to be 99.9%, while SPECT was 60.0%.[3] This translates to the detection of a substantially greater number of lesions with PET, including those not visualized by SPECT.[2][3] For instance, in one study, ⁶⁸Ga-DOTATOC PET/CT identified 16 additional lesions compared to ¹¹¹In-pentetreotide SPECT/CT in a group of 13 patients.[2]
Quantitative analyses also favor PET. The tumor-to-normal tissue ratio (TNR), a measure of lesion conspicuity, is significantly higher in PET imaging. Studies have shown that TNR values on ⁶⁸Ga-DOTATOC PET/CT were markedly higher than those on ¹¹¹In-pentetreotide SPECT/CT.[2] While a correlation exists between the quantitative indices of the two techniques, the absolute values differ significantly.[2]
Quantitative Data Summary
| Performance Metric | ¹¹¹In-pentetreotide SPECT/CT | ⁶⁸Ga-DOTATOC/DOTATATE PET/CT | Reference(s) |
| Diagnostic Sensitivity | 54% - 60.0% | 99.9% - 100% | [2][3] |
| Lesion Detection | Lower | Significantly Higher | [2][3][4] |
| Tumor-to-Normal Ratio (TNR) | Lower | Significantly Higher | [2] |
| Spatial Resolution | Lower (10-20mm) | Higher (~5mm) | [2] |
| Imaging Time Post-Injection | 24 hours (and sometimes 48 hours) | ~60 minutes | [5][6] |
| Radiation Dose | Higher (e.g., 9 mSv) | Lower (e.g., 3 mSv) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for ¹¹¹In-pentetreotide SPECT/CT and ⁶⁸Ga-DOTATATE PET/CT imaging for NETs.
¹¹¹In-pentetreotide SPECT/CT Protocol
Patient Preparation:
-
Patients are typically required to be well-hydrated.[7]
-
Therapeutic octreotide (B344500) should be discontinued (B1498344) for a specific period before the scan to avoid receptor blockade.[8]
-
A mild laxative may be administered to reduce bowel activity, which can interfere with image interpretation.[8]
Radiopharmaceutical Administration:
-
The standard dose of ¹¹¹In-pentetreotide is approximately 6 mCi (222 MBq) for SPECT imaging.
-
The radiotracer is administered via intravenous injection.[8]
Imaging Acquisition:
-
Imaging is typically performed 24 hours after injection. Additional imaging at 4 hours or 48 hours may be conducted.[7][9]
-
A dual-head gamma camera equipped with medium-energy collimators is used.[8]
-
Energy windows are centered around the two primary photopeaks of Indium-111 (B102479) (171 keV and 245 keV).[2]
-
SPECT acquisition parameters generally involve a 180° or 360° rotation with multiple projections.[8]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.[9]
Image Analysis:
-
SPECT data is reconstructed using iterative algorithms.[10]
-
For quantitative analysis, regions of interest (ROIs) are drawn on the SPECT images, often guided by the co-registered CT.[11][12]
-
Semi-quantitative analysis can be performed by calculating ratios of tumor uptake to a reference region, such as normal liver or lung tissue.[2][11]
⁶⁸Ga-DOTATATE PET/CT Protocol
Patient Preparation:
-
Similar to SPECT, patients should be well-hydrated.[6]
-
Discontinuation of somatostatin analogs is also required. The timing depends on the specific formulation (short-acting vs. long-acting).[6]
Radiopharmaceutical Administration:
-
A typical adult dose of ⁶⁸Ga-DOTATATE is administered intravenously.[1][13]
-
The radiolabeling of DOTATATE with ⁶⁸Ga is often performed on-site using an automated synthesis module.[1][14]
Imaging Acquisition:
-
PET/CT imaging is usually performed approximately 60 minutes after tracer injection.[6][13]
-
Patients are positioned supine on the scanner bed.[13]
-
A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[13]
-
The PET scan is then acquired over several bed positions to cover the desired anatomical range, typically from the skull base to the mid-thigh.[13]
Image Analysis:
-
PET images are reconstructed using iterative algorithms.[15]
-
Quantitative analysis is a key feature of PET. The Standardized Uptake Value (SUV), a measure of glucose metabolism, is commonly calculated for lesions.[16][17]
-
ROIs are drawn on the PET images, guided by the CT, to determine SUVmax, SUVmean, and other quantitative parameters.[16][18]
-
Tumor-to-background ratios can also be calculated by comparing the SUV of a lesion to that of a reference organ like the liver or spleen.[18]
Visualizing the Comparison
To illustrate the key differentiating factors between SPECT and PET for pentetreotide-based radiotracers, the following diagram provides a logical overview.
Figure 1. A logical diagram comparing key aspects of SPECT and PET for pentetreotide-based radiotracers.
Conclusion
The evidence strongly supports the use of ⁶⁸Ga-DOTA-peptide PET/CT over ¹¹¹In-pentetreotide SPECT/CT for the imaging of neuroendocrine tumors. The superior diagnostic sensitivity, higher lesion detection rate, improved image quality, and quantitative capabilities of PET provide more accurate staging and can significantly impact patient management.[5][19] While SPECT remains a viable option in settings where PET is unavailable, its limitations in sensitivity and quantification should be carefully considered when making clinical decisions. For researchers and drug development professionals, the robust quantitative data offered by PET is invaluable for assessing treatment response and developing novel radiopharmaceuticals.
References
- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Diagnostic Sensitivity and Quantitative Indices Between 68Ga-DOTATOC PET/CT and 111In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of diagnostic accuracy of (111)In-pentetreotide SPECT and (68)Ga-DOTATOC PET/CT: A lesion-by-lesion analysis in patients with metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Diagnostic Sensitivity and Quantitative Indices Between (68)Ga-DOTATOC PET/CT and (111)In-Pentetreotide SPECT/CT in Neuroendocrine Tumors: a Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of 68Ga-DOTATOC PET/CT in comparison to 111In-Octreotide SPECT/CT in management of neuro-endocrine tumors: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwmedicine.org [uwmedicine.org]
- 7. carcinoid.org [carcinoid.org]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. SPECT/CT hybrid imaging with 111In-pentetreotide in assessment of neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a new quantification method using partial volume effect correction for individual energy peaks in 111In-pentetreotide SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Quantitative Analysis of In-111 pentetreotide (Octreoscan) Uptake in the Pancreatic Head on SPECT/CT Imaging: Establishing an ROI-based Pathological Uptake Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalence and quantitative analysis of indium-111 pentetreotide (Octreoscan) uptake in the pancreatic head on SPECT/CT imaging: establishing a region of interest-based pathological uptake threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pure.eur.nl [pure.eur.nl]
- 16. Visual and whole-body quantitative analyses of 68 Ga-DOTATATE PET/CT for prognosis of outcome after PRRT with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intra-individual qualitative and quantitative comparison of [68Ga]Ga-DOTATATE PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. netrf.org [netrf.org]
Validating In-111 Pentetreotide as a Biomarker for Therapy Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indium-111 Pentetreotide (In-111 Pentetreotide) with other biomarkers for monitoring therapy response in patients with neuroendocrine tumors (NETs). The content is based on experimental data to support objective performance assessment.
Executive Summary
In-111 Pentetreotide, a radiolabeled somatostatin (B550006) analog, has historically been a cornerstone in the imaging and management of neuroendocrine tumors expressing somatostatin receptors (SSTRs). Its ability to visualize tumor burden allows for the assessment of disease extent and plays a role in selecting patients for peptide receptor radionuclide therapy (PRRT). However, with the advent of newer imaging agents and the established use of serum biomarkers, a thorough evaluation of its performance in monitoring therapy response is crucial. This guide compares In-111 Pentetreotide with the more recent Gallium-68 (Ga-68) DOTA-conjugated peptides and the serum biomarker Chromogranin A (CgA), providing quantitative data, experimental protocols, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the performance of In-111 Pentetreotide in comparison to Ga-68 DOTATATE PET/CT and Chromogranin A for the diagnosis and monitoring of neuroendocrine tumors.
| Parameter | In-111 Pentetreotide SPECT/CT | Ga-68 DOTATOC PET/CT | Reference |
| Diagnostic Sensitivity | 54% | 100% | [1] |
| Lesion Detection Rate (compared to In-111 Pentetreotide) | - | Detected 16 additional lesions in a study of 13 patients | [1] |
| Target-to-Normal Lung Ratio (TNR) | 71.1 ± 114.9 | 99.3 ± 84.3 | [1] |
Table 1: Comparison of In-111 Pentetreotide SPECT/CT and Ga-68 DOTATOC PET/CT. This table highlights the superior diagnostic sensitivity and lesion detection rate of Ga-68 DOTATOC PET/CT compared to In-111 Pentetreotide SPECT/CT. The higher Target-to-Normal Lung Ratio (TNR) in PET/CT also indicates a better signal-to-noise ratio, leading to clearer images.
| Parameter | Chromogranin A (CgA) | Notes | Reference |
| Correlation with Tumor Response | Weak correlation observed between changes in serum CgA levels and clinical response to somatostatin analogs (SSAs). | CgA measurement alone may not adequately reflect tumor response. | [2] |
| Prognostic Value | Patients with CgA levels higher than 46.2 ng/mL had a worse prognosis. | CgA can be a useful indicator of patient prognosis. | [2] |
| Predictive Marker for PFS | Biochemical response based on serial CgA may be a predictive marker for Progression-Free Survival (PFS). | A significant difference in PFS was observed between biochemical responders and non-responders. | [3] |
| Monitoring Treatment Response | A >28.5% decrease in CgA levels predicted disease remission with 71.4% sensitivity and 88.2% specificity. A >21.0% increase predicted disease progression with 100.0% sensitivity and 75.0% specificity. | Based on patients with pancreatic neuroendocrine neoplasms undergoing PET imaging. | [4] |
Table 2: Performance of Chromogranin A in Monitoring Neuroendocrine Tumors. This table outlines the utility of Chromogranin A as a serum biomarker. While its direct correlation with tumor response to therapy can be weak, changes in CgA levels show promise in predicting disease progression and remission.
Experimental Protocols
In-111 Pentetreotide Scintigraphy for Therapy Response Assessment
1. Patient Preparation:
-
Patients should be well-hydrated before and for at least one day after the injection of In-111 Pentetreotide to reduce radiation exposure to the kidneys.[5]
-
Discontinuation of octreotide (B344500) therapy for 24 hours before administration of In-111 Pentetreotide should be considered, with careful monitoring for any signs of withdrawal.[5]
-
For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for hypoglycemia.[5]
2. Radiopharmaceutical Preparation and Administration:
-
The In-111 Pentetreotide is prepared from a kit, and the labeling yield should be tested to ensure radiochemical purity is at least 90%.[5]
-
The recommended adult dose for SPECT imaging is typically up to 6 mCi (222 MBq), administered intravenously.[6]
-
The radiopharmaceutical should be used within 6 hours of preparation.[5]
3. Imaging Acquisition:
-
Whole-body images are typically acquired at 4 and 24 hours post-injection. 48-hour images may be necessary if there is significant bowel activity at 24 hours.[5]
-
SPECT/CT of specific areas of interest is performed to improve lesion localization and characterization.[1]
-
Imaging is performed using a gamma camera equipped with a medium-energy collimator.[7]
4. Image Interpretation and Response Assessment:
-
Therapy response is assessed by comparing the number and intensity of lesions on pre- and post-treatment scans.
-
Response evaluation is often based on changes in tumor size on CT using criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[8] However, for neuroendocrine tumors, RECIST criteria may not be sufficient to fully assess therapy response, and changes in tumor-to-nontumor ratios on scintigraphy can provide additional information.[9]
Chromogranin A Measurement
-
Serum or plasma samples are collected from the patient.
-
CgA levels are measured using an enzyme-linked immunosorbent assay (ELISA) or an automated immunofluorescent assay.[4][10]
-
Serial measurements are taken before and during treatment to monitor for changes in CgA levels. A significant increase or decrease can be indicative of disease progression or response, respectively.[4]
Mandatory Visualization
Signaling Pathway
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Workflow
Caption: Therapy Response Monitoring Workflow.
Logical Relationships
Caption: Biomarker Performance Comparison.
Conclusion
The validation of In-111 Pentetreotide as a biomarker for therapy response reveals a nuanced landscape. While it remains a valuable tool for visualizing SSTR-expressing tumors, its performance in monitoring therapeutic efficacy is increasingly being compared to newer, more sensitive imaging agents and established serum biomarkers.
Ga-68 DOTA-conjugated peptides, utilized in PET/CT imaging, demonstrate superior sensitivity and lesion detection rates compared to In-111 Pentetreotide SPECT/CT.[1] This enhanced performance, particularly for smaller lesions, suggests that Ga-68 based imaging may provide a more accurate assessment of tumor burden and response to therapy.
Chromogranin A, a widely used serum biomarker, offers a non-invasive and cost-effective method for monitoring NETs. Although its direct correlation with radiological response can be weak, serial measurements of CgA have shown prognostic value and can predict disease progression or remission.[2][3][4]
References
- 1. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating Chromogranin A as A Marker for Monitoring Clinical Response in Advanced Gastroenteropancreatic Neuroendocrine Tumors | PLOS One [journals.plos.org]
- 3. The Role of Plasma Chromogranin A as Assessment of Treatment Response in Non-functioning Gastroenteropancreatic Neuroendocrine Tumors [e-crt.org]
- 4. Use of Chromogranin A for Monitoring Patients With Pancreatic Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RECIST criteria compared to conventional response evaluation after peptide receptor radionuclide therapy in patients with neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Choi, RECIST and Somatostatin Receptor PET/CT Based Criteria for the Evaluation of Response and Response Prediction to PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multimodal imaging workflow for monitoring CAR T cell therapy against solid tumor from whole-body to single-cell level [thno.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Are RECIST criteria sufficient to assess response to therapy in neuroendocrine tumors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromogranin A: CE Marked | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide: Indium In-111 Pentetreotide versus MRI for Neuroendocrine Tumor Detection in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and characterization of neuroendocrine tumors (NETs) in preclinical animal models are paramount for advancing our understanding of tumor biology and for the development of novel therapeutic agents. Two of the most prominent imaging modalities employed for this purpose are Indium In-111 (¹¹¹In)-pentetreotide single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI). This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the most appropriate imaging strategy for their preclinical studies.
Principles of Detection
Indium In-111 Pentetreotide (Octreoscan) is a radiopharmaceutical agent used for scintigraphy.[1][2] It is an analog of somatostatin (B550006), a hormone that binds to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are overexpressed on the cell surface of the majority of well-differentiated NETs.[2] The radioisotope ¹¹¹In emits gamma rays, which are detected by a SPECT camera to generate functional images that highlight areas of high SSTR expression, thus indicating the presence of tumor tissue.[1][2]
Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that utilizes strong magnetic fields and radio waves to generate detailed anatomical images of the body's organs and tissues.[3] For NET detection, MRI, particularly with the use of contrast agents, excels at providing high-resolution images that can delineate tumor morphology, size, and its relationship with surrounding structures.[3][4] Different MRI sequences, such as T1-weighted and T2-weighted images, can provide valuable information on tissue characteristics.[3]
Quantitative Data Comparison
Direct head-to-head comparative studies of ¹¹¹In-pentetreotide SPECT and MRI in the same cohort of animal models with neuroendocrine tumors are not abundantly available in the published literature. The following table summarizes the general performance characteristics of each modality based on clinical and preclinical research principles.
| Parameter | This compound SPECT | Magnetic Resonance Imaging (MRI) |
| Primary Function | Functional Imaging (SSTR expression) | Anatomical Imaging |
| Spatial Resolution | Lower (typically several millimeters) | Higher (sub-millimeter)[3] |
| Sensitivity | Dependent on SSTR expression levels. Generally lower than MRI for small lesions. | High for detecting small tumors and metastases, especially in soft tissues like the liver.[4] |
| Specificity | High for SSTR-positive tumors.[2] | Can be limited; may require contrast agents and advanced sequences (e.g., DWI) to differentiate tumors from other tissues. |
| Tumor-to-Background Ratio | Generally good due to specific receptor binding. | Variable, dependent on tissue contrast and use of contrast agents. |
| Quantitative Analysis | Semi-quantitative (e.g., tumor-to-organ ratios). | Quantitative (e.g., tumor volume, ADC values). |
| Radiation Exposure | Yes (from ¹¹¹In) | No |
| Imaging Time | Longer (requires uptake time and longer acquisition) | Shorter acquisition times per sequence, but a full study with multiple sequences can be lengthy. |
Experimental Protocols
This compound SPECT Imaging in a Mouse Xenograft Model
This protocol is a generalized procedure based on common practices in preclinical SPECT imaging.
1. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID) are subcutaneously or orthotopically implanted with a human neuroendocrine tumor cell line known to express SSTR2 (e.g., BON-1, NCI-H727).[5]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
2. Radiotracer Administration:
-
¹¹¹In-pentetreotide is administered via intravenous (tail vein) injection.
-
The typical injected dose for a mouse is in the range of 5-10 MBq.
3. Imaging Procedure:
-
Imaging is typically performed at multiple time points post-injection, commonly at 4 and 24 hours, to allow for optimal tumor uptake and clearance from non-target tissues.[6]
-
The mouse is anesthetized for the duration of the scan (e.g., with isoflurane).
-
SPECT data is acquired using a dedicated small-animal SPECT scanner equipped with medium-energy collimators.
-
Anatomical co-registration is often performed using an integrated CT scanner (SPECT/CT).
4. Data Analysis:
-
Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and reference organs (e.g., muscle, liver) to calculate semi-quantitative uptake values, such as the percentage of injected dose per gram of tissue (%ID/g) or tumor-to-background ratios.[6]
Magnetic Resonance Imaging (MRI) of Neuroendocrine Tumors in a Mouse Xenograft Model
This protocol outlines a typical approach for anatomical MRI of NETs in a preclinical setting.
1. Animal Model:
-
Similar to the SPECT protocol, immunocompromised mice with established neuroendocrine tumor xenografts are used.
2. Imaging Preparation:
-
The mouse is anesthetized and placed on a heated bed to maintain body temperature throughout the imaging session.
-
A respiratory sensor is used to monitor the animal's breathing.
-
For contrast-enhanced imaging, a catheter may be placed in the tail vein for the administration of a gadolinium-based contrast agent.
3. MRI Acquisition:
-
Imaging is performed on a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
T2-weighted sequences (e.g., TurboRARE or Fast Spin Echo) are acquired to visualize the tumor and surrounding anatomy. These sequences are sensitive to tissue water content and are useful for identifying tumor boundaries.
-
T1-weighted sequences (e.g., Spin Echo or Gradient Echo) are acquired before and after the administration of a gadolinium-based contrast agent. The enhancement pattern in the post-contrast images can help to characterize tumor vascularity.
-
Diffusion-Weighted Imaging (DWI) may also be performed to assess tumor cellularity.
4. Data Analysis:
-
Tumor volume is calculated from the T2-weighted images by manually or semi-automatically segmenting the tumor in each slice.
-
The degree of contrast enhancement can be quantified from the T1-weighted images.
-
Apparent Diffusion Coefficient (ADC) maps can be generated from the DWI data to provide information on tissue cellularity.
Visualization of Methodologies
Caption: Workflow for ¹¹¹In-pentetreotide SPECT and MRI in NET animal models.
Signaling Pathway and Detection Mechanism
Caption: Principles of ¹¹¹In-pentetreotide SPECT and MRI detection.
Conclusion
Both this compound SPECT and MRI are valuable tools for the detection and characterization of neuroendocrine tumors in animal models, each with distinct advantages and limitations. ¹¹¹In-pentetreotide SPECT offers high specificity for SSTR-expressing tumors, providing functional information that is crucial for assessing receptor status. In contrast, MRI provides superior anatomical detail with high spatial resolution, making it ideal for accurate tumor volume measurements and for visualizing the tumor's relationship with adjacent tissues.
The choice between these modalities, or their complementary use, will depend on the specific research question. For studies focused on the functional characterization of SSTRs or the efficacy of SSTR-targeting therapies, ¹¹¹In-pentetreotide SPECT is indispensable. For longitudinal studies requiring precise tumor volume measurements to assess therapeutic response, or for detailed anatomical mapping, MRI is the preferred modality. A multimodal approach, combining the functional data from SPECT with the anatomical information from MRI, can often provide the most comprehensive assessment of neuroendocrine tumors in preclinical research.
References
- 1. omjournal.org [omjournal.org]
- 2. 111 In-pentetreotide SPECT CT Value in Follow-up of Patients with Neuro-Endocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroendocrine Lung Cancer Mouse Models: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostics: Imaging — The Healing NET Foundation [thehealingnet.org]
- 5. benchchem.com [benchchem.com]
- 6. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: In-111 Pentetreotide vs. 99mTc-Tektrotyd in Somatostatin Receptor Imaging
For researchers, scientists, and drug development professionals, the choice of radiopharmaceutical is critical for accurate and reliable results in studies targeting somatostatin (B550006) receptors. This guide provides an objective comparison of two commonly used agents, Indium-111 Pentetreotide (B1679299) and Technetium-99m Tektrotyd, supported by performance data and detailed experimental protocols.
Both In-111 Pentetreotide (a derivative of octreotide) and 99mTc-Tektrotyd (also known as 99mTc-EDDA/HYNIC-TOC) are radiolabeled somatostatin analogs designed for the scintigraphic localization of primary and metastatic neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). Their mechanism of action relies on binding to these receptors, primarily subtypes 2 and 5, allowing for visualization through gamma scintigraphy or SPECT imaging. While both serve a similar purpose, their differing radioisotopes and chemical properties lead to distinct performance characteristics.
Performance Data at a Glance
The selection of a radiopharmaceutical often involves a trade-off between various performance metrics. The following table summarizes key quantitative data for In-111 Pentetreotide and 99mTc-Tektrotyd, providing a clear comparison for research applications.
| Feature | In-111 Pentetreotide | 99mTc-Tektrotyd | Key Considerations for Researchers |
| Radionuclide | Indium-111 (In-111) | Technetium-99m (Tc-99m) | 99mTc's lower energy and shorter half-life allow for higher administered doses, potentially leading to better image quality and lower patient radiation exposure.[1][2][3] |
| Physical Half-life | 2.8 days (67.32 hours)[4][5] | ~6 hours[3][6] | The longer half-life of In-111 allows for delayed imaging (24-48 hours post-injection), which can improve tumor-to-background ratios.[1] 99mTc's shorter half-life is suitable for single-day imaging protocols.[3][7] |
| Photon Energy | 171.3 keV and 245.4 keV[4][5] | 140 keV[6] | The lower energy of 99mTc is better suited for modern gamma cameras, resulting in higher resolution images.[2] |
| Radiochemical Purity (RCP) | ≥ 90%[8][9] | Typically 91% - 98%; should be > 90%[10][11][12] | High RCP is crucial to minimize non-target uptake and ensure accurate imaging results. |
| Receptor Affinity | High affinity for SSTR2[13] | High affinity for SSTR2; lower affinity for SSTR3 and SSTR5[2][3] | Both tracers effectively target the most commonly expressed SSTR subtype in NETs. |
| Diagnostic Sensitivity | ~86% for NETs[5] | 83.6% - 90.5% for NETs[14][15] | Studies suggest 99mTc-Tektrotyd may have comparable or even slightly higher sensitivity, particularly for liver metastases.[1][16] |
| Diagnostic Specificity | ~50% (can be affected by false positives)[5] | 71.9% - 82.6% for NETs[14][15][17] | 99mTc-Tektrotyd may offer improved specificity.[15] |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible research. The following sections outline the standard experimental protocols for the radiolabeling and quality control of both In-111 Pentetreotide and 99mTc-Tektrotyd.
Radiolabeling Protocol: In-111 Pentetreotide
-
Preparation : Work in a sterile, lead-shielded environment. Allow the kit components (a reaction vial containing pentetreotide and a vial of Indium-111 chloride solution) to reach room temperature.[18]
-
Reconstitution : Aseptically inject the required volume of Indium-111 chloride solution into the reaction vial.[18]
-
Incubation : Gently swirl the vial and let it stand at room temperature for at least 30 minutes.
-
Final Preparation : The solution is suitable for intravenous administration as is, or it can be diluted with 0.9% Sodium Chloride Injection to a maximum volume of 3.0 mL immediately before use.[4][5]
Radiolabeling Protocol: 99mTc-Tektrotyd
-
Preparation : As with In-111 Pentetreotide, ensure a sterile and appropriately shielded workspace. The Tektrotyd kit contains a vial with the lyophilized peptide.
-
Reconstitution : Aseptically add a sterile, oxidant-free solution of sodium pertechnetate (B1241340) (99mTc) with an activity of 370 to 740 MBq to the vial.[19]
-
Incubation : Secure the vial in a lead container and heat in a water bath at 80-100°C for 20-22 minutes.[10][12]
-
Cooling : Allow the vial to cool to room temperature for approximately 15 minutes before use.
-
Final Preparation : The radiolabeled solution can be diluted with physiological saline if necessary.[19]
Quality Control: Radiochemical Purity Assessment
For both radiopharmaceuticals, the radiochemical purity (RCP) must be determined prior to administration to ensure it meets the required specification of >90%.[8][9] Instant thin-layer chromatography (ITLC) is a common method.
In-111 Pentetreotide:
-
Stationary Phase : ITLC-SA or ITLC-SG strips.[20]
-
Mobile Phase : 0.9% NaCl solution.[20]
-
Procedure : Apply a small spot of the radiolabeled solution to the strip and develop it in the mobile phase. After development, the strip is cut and the radioactivity of each segment is measured in a dose calibrator or well counter.[11]
-
Analysis : The percentage of radioactivity corresponding to the labeled peptide is calculated to determine the RCP.
99mTc-Tektrotyd:
-
Stationary Phase : ITLC-SG strips.[11]
-
Mobile Phase : Different solvent systems can be used as described by the manufacturer to separate the labeled peptide from impurities like free pertechnetate and reduced/hydrolyzed technetium.[10][11]
-
Procedure : Similar to the In-111 Pentetreotide procedure, a spot of the sample is applied to the ITLC strip and developed. The strip is then cut into sections, and the radioactivity of each is measured.[11]
-
Analysis : The RCP is calculated by determining the percentage of radioactivity associated with the 99mTc-Tektrotyd complex.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the somatostatin receptor signaling pathway and a typical experimental workflow for comparing these two radiopharmaceuticals.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion for Research Applications
The choice between In-111 Pentetreotide and 99mTc-Tektrotyd for research applications will depend on the specific aims of the study. 99mTc-Tektrotyd offers several advantages, including better imaging characteristics, lower radiation dose to the subject, and the convenience of a single-day protocol, which can be beneficial for both preclinical and clinical research.[1][2][3] The ready availability of 99mTc from a generator is another practical advantage.[1]
On the other hand, the longer half-life of In-111 Pentetreotide allows for delayed imaging, which may be advantageous in certain research contexts to ensure maximal tumor-to-background contrast. Ultimately, researchers should carefully consider the physical properties of the radionuclides, the required imaging protocol, and the specific research questions being addressed when selecting the most appropriate agent for their studies of somatostatin receptor expression.
References
- 1. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. 99mTc-EDDA/HYNIC-TOC is a New Opportunity in Neuroendocrine Tumors of the Lung (and in other Malignant and Benign Pulmonary Diseases) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Octreoscan (Indium in -111 Pentetreotide Kit for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. docetp.mpa.se [docetp.mpa.se]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Procedure Guideline for Somatostatin Receptor Scintigraphy with 111In-Pentetreotide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. carcinoid.org [carcinoid.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Limitations and pitfalls of 99mTc-EDDA/HYNIC-TOC (Tektrotyd) scintigraphy | Garai | Nuclear Medicine Review [journals.viamedica.pl]
- 13. Indium-111-pentetreotide prolongs survival in gastroenteropancreatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic and prognostic value of 99mTc-Tektrotyd scintigraphy and 18F-FDG PET/CT in a single-center cohort of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Diagnostic Efficiency of 99mTc-EDDA/HYNIC-Octreotate SPECT-CT in Comparison with 111In-Pentetrotide in the Detection of Neuroendocrine Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. polatom.pl [polatom.pl]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Biodistribution of Radiolabeled Octreotide Analogs for Neuroendocrine Tumor Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution profiles of various radiolabeled octreotide (B344500) analogs, which are crucial radiopharmaceuticals for the diagnosis and treatment of neuroendocrine tumors (NETs). By targeting somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs, these agents offer a targeted approach for both imaging and therapy, a concept known as "theranostics"[1][2]. This document summarizes key biodistribution data, details common experimental protocols, and illustrates the underlying biological pathways to aid in the selection and development of these critical diagnostic and therapeutic tools.
Comparative Biodistribution Data
The biodistribution of a radiolabeled octreotide analog determines its efficacy in tumor targeting and its safety profile concerning radiation exposure to healthy organs. The following tables summarize quantitative biodistribution data from preclinical studies, presenting the uptake in various tissues as a percentage of the injected activity per gram of tissue (%IA/g).
Table 1: Comparative Biodistribution of 177Lu-DOTATATE and 177Lu-DOTA-JR11 (OPS201) in Nude Mice Bearing HEK-hsstr2 Xenografts [3][4][5]
| Organ/Tissue | 177Lu-DOTATATE (10 pmol) - 4h | 177Lu-OPS201 (10 pmol) - 4h | 177Lu-DOTATATE (10 pmol) - 72h | 177Lu-OPS201 (10 pmol) - 72h |
| Blood | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Liver | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 1.6 ± 0.3 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.0 ± 0.0 |
| Pancreas | 2.9 ± 0.9 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.0 ± 0.0 |
| Kidneys | 13.9 ± 2.5 | 15.3 ± 1.9 | 2.5 ± 0.5 | 2.9 ± 0.5 |
| Adrenals | 6.8 ± 1.5 | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.1 ± 0.0 |
| Lungs | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 17.8 ± 2.9 | 23.9 ± 3.5 | 10.3 ± 1.9 | 15.9 ± 2.8 |
Data are presented as mean %IA/g ± SD.
Table 2: Comparative Biodistribution of 90Y-OPS201 and 111In-OPS201 in Nude Mice Bearing HEK-hsstr2 Xenografts at 4 hours post-injection [3][4]
| Organ/Tissue | 90Y-OPS201 (10 pmol) | 111In-OPS201 (10 pmol) |
| Blood | 0.1 ± 0.0 | 0.2 ± 0.1 |
| Liver | 0.7 ± 0.1 | 2.1 ± 0.4 |
| Spleen | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Pancreas | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 14.8 ± 2.1 | 20.1 ± 2.8 |
| Adrenals | 0.9 ± 0.2 | 1.2 ± 0.3 |
| Lungs | 0.4 ± 0.1 | 0.6 ± 0.1 |
| Tumor | 22.5 ± 3.1 | 19.7 ± 2.5 |
Data are presented as mean %IA/g ± SD.
Table 3: Comparative Biodistribution of 68Ga-DOTATATE and 111In-pentetreotide in Patients
While direct comparative preclinical data in the same model is ideal, clinical studies offer valuable insights. 68Ga-DOTATATE PET/CT has demonstrated superiority over 111In-pentetreotide SPECT in detecting NET lesions.[6][7][8][9] This is attributed to the higher affinity of DOTATATE for SSTR2, the superior spatial resolution of PET, and more favorable pharmacokinetics.[8] A meta-analysis showed that 68Ga-DOTATATE PET/CT has a higher sensitivity and specificity for detecting NETs compared to 111In-DTPA-octreotide imaging.[5]
| Feature | 68Ga-DOTATATE | 111In-pentetreotide (OctreoScan) |
| Imaging Modality | PET/CT | SPECT |
| SSTR2 Affinity | High | Moderate |
| Lesion Detection | Superior, especially for small lesions[7][10] | Lower, particularly for small lesions[10] |
| Image Resolution | Higher | Lower |
| Patient Throughput | Faster | Slower (requires imaging at multiple time points) |
Experimental Protocols
Standardized experimental protocols are essential for the reliable comparison of biodistribution data. Below is a typical workflow for preclinical evaluation of radiolabeled octreotide analogs in rodent models.[11][12]
General Workflow for Preclinical Biodistribution Studies
Caption: A typical experimental workflow for preclinical biodistribution studies of radiolabeled octreotide analogs.
Key Methodological Details:
-
Radiolabeling and Quality Control: The octreotide analog is labeled with the desired radionuclide (e.g., 177Lu, 90Y, 111In, 68Ga) using a chelator such as DOTA. The radiochemical purity is assessed, typically by radio-TLC or radio-HPLC, and should be >95%.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used, bearing subcutaneous xenografts of a human cancer cell line engineered to express high levels of a specific somatostatin receptor subtype (e.g., HEK-hsstr2).[3][4]
-
Administration: The radiopharmaceutical is administered intravenously, typically via the tail vein. The injected dose and volume are carefully controlled.
-
Tissue Collection and Measurement: At predefined time points post-injection (e.g., 1, 4, 24, 72 hours), animals are euthanized. Organs of interest (blood, liver, spleen, kidneys, tumor, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as a percentage of the total injected activity per gram of tissue (%IA/g). This allows for standardized comparison across different animals and studies.
Somatostatin Receptor Signaling Pathway
The biological effects of octreotide analogs are mediated through their binding to somatostatin receptors, which triggers a cascade of intracellular signaling events leading to anti-proliferative and anti-secretory effects.
Caption: Simplified signaling pathway upon somatostatin analog binding to SSTR2.
Binding of the octreotide analog to SSTR2 activates an inhibitory G-protein (Gi).[13] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] Downstream effects include the modulation of ion channels, inhibition of the PI3K/Akt pathway, and activation of the MAPK pathway and protein tyrosine phosphatases, collectively leading to cell cycle arrest, apoptosis, and inhibition of hormone secretion.[1][13][14]
Conclusion
The choice of a radiolabeled octreotide analog for clinical or research purposes depends on a careful evaluation of its biodistribution profile. Analogs with high tumor uptake and rapid clearance from non-target organs, such as the kidneys, are desirable to maximize the therapeutic index. The data presented in this guide highlight the differences between various commonly used analogs and provide a framework for the design and interpretation of future biodistribution studies. The continuous development of new analogs, including SSTR antagonists, holds promise for further improving the diagnosis and treatment of neuroendocrine tumors.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dosimetry and biodistribution of an iodine-123-labeled somatostatin analog in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 111In-Pentetreotide Scintigraphy Versus 68Ga-DOTATATE PET: Impact on Krenning Scores and Effect of Tumor Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Assessing the Specificity of Indium In-111 Pentetreotide for SSTR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Indium In-111 Pentetreotide's binding specificity for the somatostatin (B550006) receptor 2 (SSTR2) against other relevant radiopharmaceuticals. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of SSTR2-targeting agents for imaging and therapeutic applications. Experimental data, including binding affinities and detailed protocols, are provided to support a thorough and objective assessment.
Quantitative Comparison of Binding Affinities
The binding affinity of a radiopharmaceutical for its target receptor is a critical determinant of its efficacy and specificity. The following table summarizes the in vitro binding affinities (IC50 values in nM) of this compound and alternative SSTR2-targeting compounds for the five human somatostatin receptor subtypes (SSTR1-5). Lower IC50 values indicate a higher binding affinity.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| In-111 Pentetreotide | >1000 | ~1-10 | >100 | >1000 | ~10-100 |
| 68Ga-DOTATATE | >10000 | 0.2 | >1000 | >1000 | 300 |
| 68Ga-DOTATOC | >1000 | 2.5 | 613 | >1000 | 73 |
| 68Ga-DOTANOC | >10000 | 4.6 | 120 | >1000 | 130 |
| Octreotide (B344500) | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Note: The IC50 values presented are compiled from various sources and may exhibit slight variations between different studies. These values should be considered representative.
Key Observations:
-
This compound demonstrates a high affinity for SSTR2, which is its primary target.[1][2][3][4] It also shows a moderate affinity for SSTR5.[1]
-
Compared to In-111 Pentetreotide, 68Ga-DOTATATE exhibits a significantly higher and more selective affinity for SSTR2.[5][6][7]
-
68Ga-DOTATOC and 68Ga-DOTANOC also show high affinity for SSTR2, with 68Ga-DOTANOC having a broader binding profile that includes SSTR3 and SSTR5.[8][9][10]
-
The synthetic somatostatin analogs, Octreotide and Lanreotide, demonstrate high and selective affinity for SSTR2.[11][12]
-
Pasireotide is a multi-receptor targeted analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, showing the highest affinity for SSTR5 among the compared compounds.[11]
SSTR2 Signaling Pathway
Upon binding of an agonist, such as In-111 Pentetreotide, the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell proliferation. Other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and modulation of the MAPK and PI3K/AKT pathways, are also implicated in SSTR2-mediated cellular responses.
Experimental Protocols
Radioligand Competition Binding Assay
The binding affinity of a test compound, such as this compound, for a specific somatostatin receptor subtype is typically determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand of known high affinity for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line engineered to express a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the specific SSTR subtype (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled test compound (e.g., In-111 Pentetreotide).
-
Unlabeled non-specific binding control (a high concentration of a known SSTR ligand).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Assay Plate Preparation: To each well of a 96-well filter plate, add the assay buffer.
-
Total Binding: In designated wells, add the radioligand and the cell membrane preparation.
-
Non-specific Binding: In separate wells, add the radioligand, a saturating concentration of the unlabeled non-specific binding control, and the cell membrane preparation.
-
Competitive Binding: In the remaining wells, add the radioligand, increasing concentrations of the unlabeled test compound, and the cell membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash each well with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter for each well using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The specific binding is calculated by subtracting the non-specific binding from the total binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Indium-111-pentetreotide scintigraphy and somatostatin receptor subtype 2 expression: new prognostic factors for malignant well-differentiated endocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of Somatostatin Receptor-2 Expression with Gallium-68-DOTA-TATE Uptake in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological bio-distribution of 68Ga-DOTA-TATE in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current knowledge on the sensitivity of the 68Ga-somatostatin receptor positron emission tomography and the SUVmax reference range for management of pancreatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Indium In-111 Pentetreotide: A Procedural Guide
For Immediate Implementation by Laboratory and Research Professionals
This document provides essential safety and logistical information for the proper disposal of Indium In-111 (In-111) pentetreotide (B1679299), a radiopharmaceutical commonly used in diagnostic imaging. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain compliance with radiation safety regulations. The primary method for disposal of waste contaminated with In-111 pentetreotide is decay-in-storage (DIS).
Core Safety Principles
Personnel handling In-111 pentetreotide waste must adhere to the principles of ALARA (As Low As Reasonably Achievable) to minimize radiation exposure. This is accomplished by optimizing three key factors:
-
Time: Minimize the duration of handling radioactive materials.
-
Distance: Maximize the distance from the radiation source.
-
Shielding: Utilize appropriate shielding, such as lead, to reduce radiation levels.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling In-111 pentetreotide waste. The minimum required PPE includes:
Indium-111 Decay Data
Indium-111 has a physical half-life of approximately 2.8 days.[3] The principle of decay-in-storage relies on allowing the radioactivity of the waste to decrease to background levels before disposal as regular waste. A common practice is to store the waste for at least 10 half-lives, which for In-111 is about 28 days.[4] The following table outlines the decay of In-111 over several half-lives.
| Number of Half-Lives | Time Elapsed (Days) | Percentage of Original Activity Remaining |
| 1 | 2.8 | 50% |
| 2 | 5.6 | 25% |
| 3 | 8.4 | 12.5% |
| 4 | 11.2 | 6.25% |
| 5 | 14.0 | 3.125% |
| 6 | 16.8 | 1.563% |
| 7 | 19.6 | 0.781% |
| 8 | 22.4 | 0.391% |
| 9 | 25.2 | 0.195% |
| 10 | 28.0 | 0.098% |
Note: It will take approximately 9.3 days for 90% of the Indium-111 to decay.[5]
Experimental Protocol: Decay-In-Storage (DIS) for In-111 Pentetreotide Waste
This protocol details the step-by-step procedure for the safe disposal of solid and liquid waste contaminated with In-111 pentetreotide.
Materials:
-
Appropriately labeled radioactive waste containers with lids
-
Personal Protective Equipment (PPE)
-
Calibrated radiation survey meter (e.g., with a NaI probe)[2][6]
-
Radioactive material labels and tape
-
Waste log sheet
Procedure:
-
Waste Segregation:
-
Designate specific, clearly labeled containers for In-111 waste.
-
Do not mix radioactive waste with non-radioactive, chemical, or biological waste unless unavoidable ("mixed waste").[1]
-
Segregate waste with different half-lives to the greatest extent possible.[4]
-
Sharps (needles, syringes, etc.) must be placed in a designated, puncture-resistant radioactive sharps container.
-
-
Waste Collection and Labeling:
-
Place all contaminated items (e.g., gloves, absorbent paper, vials) into the designated, shielded In-111 waste container.
-
Ensure the container is labeled with "Caution, Radioactive Material," the isotope (In-111), the date the waste was first added, and the initial activity level if known.
-
Maintain a waste log for each container, detailing the contents and estimated activity.
-
-
Decay-in-Storage:
-
Once a waste container is full, seal it securely.
-
Record the final seal date on the container's label and in the waste log.
-
Store the sealed container in a designated, secure, and shielded radioactive waste storage area. This area should be marked with appropriate warning signs.
-
Allow the waste to decay for a minimum of 10 half-lives (approximately 28 days).
-
-
Radiation Survey and Final Disposal:
-
After the decay period, move the container to a low-background area for surveying.
-
Using a calibrated survey meter, monitor all surfaces of the waste container. Hold the probe within 1/2 to 1 inch of the surface and move at a rate of 1-2 inches per second.[7]
-
The radiation level must be indistinguishable from the background radiation level.[4]
-
If the survey confirms no residual radioactivity above background, the waste can be disposed of as regular trash.
-
Before disposal, all radioactive material labels and symbols must be defaced or removed from the container and any items within, if practical.[4]
-
Record the final survey results, the date of disposal, the instrument used, and the name of the person performing the survey in the waste log. Retain these records for inspection.[4]
-
-
Contingency for Long-Lived Contaminants:
-
Be aware that some preparations of In-111 may contain the long-lived impurity Indium-114m (half-life of 49.5 days). If waste is still radioactive after the standard decay period, it may be due to this contaminant. In such cases, the waste must be stored for a significantly longer period (up to 1.3 years) and re-surveyed before disposal.
-
Disposal Workflow for Indium In-111 Pentetreotide
The following diagram illustrates the key decision points and procedural flow for the proper disposal of waste contaminated with In-111 pentetreotide.
Caption: Workflow for In-111 Pentetreotide Waste Disposal.
References
- 1. hpschapters.org [hpschapters.org]
- 2. case.edu [case.edu]
- 3. Indium-111 - Wikipedia [en.wikipedia.org]
- 4. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. brainly.com [brainly.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Radiation Survey: Procedures [blink.ucsd.edu]
Personal protective equipment for handling Indium In-111 Pentetreotide
Essential Safety Protocols for Handling Indium In-111 Pentetreotide
For researchers, scientists, and drug development professionals, the safe handling of radiopharmaceuticals like this compound is of paramount importance. Adherence to strict safety and logistical protocols is essential to minimize radiation exposure and ensure the integrity of the product. This guide provides immediate, procedural guidance for the safe handling and disposal of this compound.
Personal Protective Equipment and Shielding
The use of appropriate personal protective equipment (PPE) and shielding is the first line of defense against radiation exposure. Radiopharmaceuticals should only be handled by physicians and researchers qualified through specific training in the safe use and handling of radionuclides.[1][2]
Table 1: PPE and Shielding Requirements
| Item | Specification | Purpose |
| Gloves | Waterproof / Impermeable (e.g., nitrile) | Prevents skin contamination.[1][3] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination.[4] |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes.[4] |
| Vial Shield | Lead dispensing shield (minimum 1/4 inch or ~6.35mm wall thickness) | Reduces radiation exposure from the reaction vial.[2][5] |
| Syringe Shield | Shielded, sterile syringe | Minimizes hand and body exposure during handling and administration.[2][5] |
| Waste Container | Shielded containers | Reduces radiation from contaminated waste materials.[4] |
Operational Plan: From Preparation to Administration
Aseptic techniques and effective shielding must be employed throughout the preparation and administration process.[1]
Step 1: Preparation and Reconstitution
-
Initial Setup : Place the Octreoscan® reaction vial in a lead dispensing shield fitted with a lid.[2][5]
-
Aseptic Technique : Swab the rubber stopper of the reaction vial with an appropriate antiseptic and allow it to dry.[2][5]
-
Reconstitution : Using a shielded, sterile syringe, aseptically transfer the Indium In-111 Chloride solution into the reaction vial.[2][5] Gently swirl the vial until the lyophilized pellet is completely dissolved.[5]
-
Incubation : The solution must be incubated at or below 25°C (77°F) for a minimum of 30 minutes.[5] Shorter incubation times may lead to inadequate labeling.[5]
Step 2: Quality Control
-
Visual Inspection : Before administration, visually inspect the solution for any particulate matter or discoloration.[6] If either is present, the preparation should not be used and must be disposed of safely.[5][6]
-
Radiochemical Purity : The labeling yield (radiochemical purity) of the reconstituted solution must be checked before administration.[1] The product should not be used if the radiochemical purity is less than 90%.[1][6][7]
-
Dosage Assay : The final dose should be confirmed using a suitably calibrated radioactivity ionization chamber immediately before administration.[1]
Table 2: Key Quantitative Specifications
| Parameter | Value |
| Physical Half-Life of In-111 | 2.805 days (67.32 hours)[1][2] |
| Minimum Radiochemical Purity | ≥ 90%[1][6][7] |
| Lead (Pb) Half-Value Thickness for In-111 | 0.023 cm[1][2] |
| Storage Post-Preparation | At or below 25°C (77°F)[1][6] |
| Use Within | 6 hours of preparation[1][6] |
Step 3: Administration
-
Patient Hydration : To reduce radiation dose to organs like the thyroid, kidneys, and bladder, patients should be well-hydrated before and for at least one day after administration.[1][7][8]
-
Gloving : Waterproof gloves should be worn during the administration procedure.[1]
-
Injection : The dose should be drawn up into a shielded, sterile syringe for intravenous administration.[5] Note that In-111 Pentetreotide should not be injected into intravenous lines used for total parenteral nutrition (TPN).[1][2][8]
Disposal Plan for Contaminated Materials
All materials used in the preparation, analysis, and administration of this compound must be disposed of in a safe and approved manner, compliant with applicable regulations for radioactive waste.[1]
-
Segregation : Immediately after use, segregate contaminated waste into appropriate categories: sharps (needles), vials, and other contaminated materials (gloves, swabs, absorbent paper).
-
Containment :
-
Sharps : Place all contaminated needles and syringes into a clearly labeled, puncture-proof, and shielded sharps container.
-
Vials and Syringes : The original lead "pig" and other shielded containers should be used for the disposal of vials.
-
Solid Waste : All other contaminated items, such as gloves, absorbent pads, and vial swabs, should be placed in a designated, shielded radioactive waste container.[4]
-
-
Labeling and Storage : All waste containers must be clearly labeled with the radioisotope (Indium-111), the date, and the activity level. Waste should be stored in a designated, secure area to allow for radioactive decay before final disposal according to institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
